(+-)-Laudanosine
説明
Structure
3D Structure
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPAYJZAMGEDIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871873 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-Laudanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1699-51-0, 20412-65-1, 2688-77-9 | |
| Record name | (±)-Laudanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1699-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laudanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001699510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laudanosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Laudanosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Laudanosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Laudanosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-Laudanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
89 °C | |
| Record name | (S)-Laudanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unraveling the Intricacies: (+-)-Laudanosine's Mechanism of Action on Nicotinic Acetylcholine Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(+-)-Laudanosine, a metabolite of the neuromuscular blocking agents atracurium and cisatracurium, exerts a complex modulatory effect on neuronal nicotinic acetylcholine receptors (nAChRs). This document provides a comprehensive technical overview of the mechanism of action of this compound on various nAChR subtypes. It details the quantitative aspects of this interaction, outlines the experimental protocols for its characterization, and visually represents the underlying molecular mechanisms and experimental workflows. Understanding this interaction is crucial for drug development professionals and researchers investigating the off-target effects of neuromuscular blockers and the broader pharmacology of nAChRs.
Introduction
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a pivotal role in synaptic transmission throughout the central and peripheral nervous systems. Their modulation by exogenous compounds can have significant physiological effects. This compound has been shown to interact with several subtypes of neuronal nAChRs, acting primarily as an antagonist. This guide delves into the specifics of this antagonism, highlighting its dual nature and subtype selectivity.
Quantitative Data: Inhibitory Potency of this compound on Human Neuronal nAChR Subtypes
The inhibitory effects of this compound on various human neuronal nAChR subtypes have been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of laudanosine required to inhibit 50% of the acetylcholine (ACh)-induced current, are summarized in the tables below. These values were determined in studies where the respective nAChR subunits were heterologously expressed in Xenopus laevis oocytes.
Table 1: IC50 Values of this compound for Inhibition of Human Neuronal nAChR Subtypes
| nAChR Subtype | Agonist (ACh) Concentration | IC50 (µM) | Reference |
| α4β2 | 0.1 µM | 9.4 | [1] |
| α3β4 | 50 µM | ~38 | [1] |
| α7 | 100 µM | 18.3 | [1] |
Table 2: Effect of this compound on the EC50 of Acetylcholine for Different nAChR Subtypes
| nAChR Subtype | Control ACh EC50 (µM) | ACh EC50 in presence of Laudanosine (Concentration) | Reference |
| α3β4 | Not Specified | Shift Observed | [1] |
| α7 | 80 µM | 240 µM (30 µM Laudanosine) | [1] |
Note: An increase in the EC50 of the agonist in the presence of an antagonist is indicative of competitive inhibition.
Mechanism of Action: A Dual Interaction
Studies have revealed that this compound employs a sophisticated dual mechanism to inhibit nAChR function, which involves both competitive antagonism at the acetylcholine binding site and a non-competitive block of the ion channel pore.[2][3][4]
-
Competitive Antagonism: At the orthosteric binding site, where acetylcholine normally binds, this compound acts as a competitive antagonist. It reversibly binds to this site, thereby preventing acetylcholine from activating the receptor. This mode of action is characterized by a rightward shift in the agonist concentration-response curve, indicating that a higher concentration of acetylcholine is required to elicit a response in the presence of laudanosine.[1]
-
Open Channel Block: In addition to its competitive action, this compound also functions as an open-channel blocker.[2][3][4] In this non-competitive mechanism, the laudanosine molecule physically enters and occludes the ion channel pore when the receptor is in its open state (i.e., when an agonist is bound). This steric hindrance prevents the flow of ions, thus inhibiting the receptor's function. This mechanism is often voltage-dependent.[1]
At low concentrations, this compound has also been observed to act as a weak partial agonist, capable of directly activating both α4β2 and α3β4 receptors.[2][3][4]
Signaling Pathway Diagram
The following diagram illustrates the dual mechanism of action of this compound on a generic nicotinic acetylcholine receptor.
Dual mechanism of this compound on nAChRs.
Experimental Protocols
The characterization of this compound's effects on nAChRs is primarily achieved through electrophysiological recordings, specifically using the two-electrode voltage clamp (TEVC) technique on Xenopus laevis oocytes that are heterologously expressing specific human nAChR subunits.
Oocyte Preparation and cRNA Injection
-
Oocyte Harvesting: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to remove a portion of the ovary. The ovarian lobes are then separated into small clumps.
-
Defolliculation: The oocytes are treated with collagenase in a calcium-free solution to remove the follicular cell layer.
-
cRNA Preparation: The cDNAs encoding the desired human nAChR subunits (e.g., α4 and β2) are linearized and used as templates for in vitro transcription to synthesize capped complementary RNAs (cRNAs).
-
Microinjection: A fixed amount of the cRNA mixture for the desired subunits is injected into the cytoplasm of stage V-VI oocytes using a microinjection pipette.
-
Incubation: The injected oocytes are incubated in a Barth's solution at 16-18°C for 2-7 days to allow for the expression and assembly of functional nAChRs on the oocyte membrane.
Two-Electrode Voltage Clamp (TEVC) Recordings
-
Oocyte Placement: An oocyte expressing the nAChRs of interest is placed in a recording chamber and continuously perfused with a standard saline solution (e.g., Ringer's solution).
-
Electrode Impalement: The oocyte is impaled with two microelectrodes filled with a high concentration of KCl (e.g., 3 M). One electrode measures the membrane potential (voltage electrode), and the other injects current into the oocyte (current electrode).
-
Voltage Clamp: The membrane potential of the oocyte is clamped at a holding potential, typically between -50 mV and -100 mV, using a voltage-clamp amplifier.
-
Drug Application:
-
Agonist Application: A baseline is established, and then acetylcholine at a known concentration is applied to the oocyte via the perfusion system to elicit an inward current.
-
Antagonist Application: To determine the inhibitory effect of laudanosine, the oocyte is pre-incubated with a specific concentration of laudanosine for a set period before the co-application of laudanosine and acetylcholine.
-
Dose-Response Curves: To determine the IC50, this process is repeated with a range of laudanosine concentrations. To investigate the mode of antagonism, dose-response curves for acetylcholine are generated in the absence and presence of a fixed concentration of laudanosine.
-
-
Data Acquisition and Analysis: The currents are recorded and analyzed using appropriate software. The peak current amplitude in the presence of laudanosine is compared to the control current amplitude to determine the percentage of inhibition.
Experimental Workflow Diagram
The following diagram outlines the workflow for characterizing the effect of this compound on a specific nAChR subtype using TEVC.
Experimental workflow for TEVC analysis.
Logical Relationships in Laudanosine's nAChR Antagonism
The multifaceted interaction of this compound with nAChRs can be summarized through a logical relationship diagram, illustrating the conditions and outcomes of its binding.
Logical flow of laudanosine's nAChR antagonism.
Conclusion
This compound exhibits a complex inhibitory profile at human neuronal nicotinic acetylcholine receptors. Its dual mechanism, involving both competitive antagonism and open-channel blockade, underscores the multifaceted nature of drug-receptor interactions. The micromolar potency of laudanosine at several key nAChR subtypes suggests that at clinically relevant concentrations, particularly during prolonged infusions of its parent compounds, it may contribute to some of the central nervous system side effects observed. The detailed understanding of this mechanism of action, facilitated by the experimental approaches outlined in this guide, is essential for the development of safer neuromuscular blocking agents and for the broader field of nicotinic receptor pharmacology. Further research is warranted to fully elucidate the physiological and pathological implications of this interaction.
References
- 1. ovid.com [ovid.com]
- 2. [PDF] Blockade and Activation of the Human Neuronal Nicotinic Acetylcholine Receptors by Atracurium and Laudanosine | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Laudanosine in Opium: From Natural Occurrence to Laboratory Isolation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Laudanosine, a benzyltetrahydroisoquinoline alkaloid, is a naturally occurring minor component of opium, the dried latex derived from the opium poppy, Papaver somniferum. While present in much lower concentrations than morphine and other major opium alkaloids, laudanosine is of significant interest to researchers and pharmaceutical professionals due to its pharmacological activity and its role as a biomarker in various contexts. This technical guide provides a comprehensive overview of the natural sources of laudanosine, its biosynthetic pathway, and detailed methodologies for its isolation and quantification from opium. The information is intended to serve as a valuable resource for those involved in natural product chemistry, pharmacology, and the development of novel therapeutics.
Natural Sources and Abundance of Laudanosine
Laudanosine is primarily found in the opium poppy, Papaver somniferum. It is one of over 80 alkaloids produced by this plant.[1] The concentration of laudanosine in raw opium is relatively low, typically around 0.1%.[1] However, this concentration can vary depending on the specific cultivar of the opium poppy, geographical location, and harvesting conditions.
Quantitative data on the laudanosine content in various Papaver somniferum cultivars is limited, as analytical studies have historically focused on the more abundant and commercially significant alkaloids such as morphine, codeine, and thebaine. The available data for major and some minor alkaloids are summarized in the table below to provide context for the relative abundance of laudanosine.
| Alkaloid | Concentration Range in Opium (%) | Concentration Range in Poppy Straw (mg/100g) |
| Morphine | 8 - 14 | 152 - 1150 |
| Codeine | 1 - 3 | 25 - 270 |
| Thebaine | 0.2 - 1 | Not consistently reported |
| Papaverine | 0.5 - 1.3 | 29 - 440 |
| Noscapine | 4 - 8 | Not consistently reported |
| Laudanosine | ~0.1 | Not consistently reported |
Biosynthesis of Laudanosine
Laudanosine is a key intermediate in the biosynthesis of other benzylisoquinoline alkaloids within the opium poppy. The pathway begins with the amino acid L-tyrosine and proceeds through a series of enzymatic reactions. A crucial intermediate in this pathway is (S)-reticuline. (S)-Reticuline serves as a branch point for the synthesis of various alkaloid classes. For the formation of laudanosine, (S)-reticuline undergoes methylation at the 7-hydroxyl group, a reaction catalyzed by the enzyme (S)-reticuline 7-O-methyltransferase (7OMT), to yield laudanine.[1] Subsequent methylation of laudanine leads to the formation of laudanosine.
References
The Formation of (+-)-Laudanosine from Atracurium and Cisatracurium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-Laudanosine, a metabolite of the neuromuscular blocking agents atracurium and cisatracurium, has been a subject of scientific interest due to its potential for central nervous system stimulation. This technical guide provides an in-depth analysis of the formation of laudanosine from its parent compounds, focusing on the comparative quantitative data, detailed experimental methodologies for its study, and the underlying metabolic pathways. Understanding the differential metabolism of atracurium and cisatracurium is critical for drug development and clinical application, particularly in patient populations at higher risk for adverse effects. Cisatracurium, a single isomer of atracurium, consistently demonstrates a significantly lower production of laudanosine, positioning it as a safer alternative where laudanosine-associated complications are a concern.[1][2]
Introduction
Atracurium besylate is a non-depolarizing neuromuscular blocking agent introduced in the 1980s. It is a mixture of ten stereoisomers. Cisatracurium besylate, developed later, is the R-cis, R'-cis isomer of atracurium and is approximately three to four times more potent. A key differentiator between these two drugs is their metabolic profile and the subsequent production of (+-)-laudanosine. Laudanosine can cross the blood-brain barrier and, at high concentrations, has been associated with central nervous system excitation and seizures in animal models.[1][3] While clinically significant laudanosine toxicity is rare, prolonged infusions of atracurium, particularly in patients with renal or hepatic impairment, can lead to its accumulation.[1][4] This guide will dissect the metabolic pathways, present quantitative data from comparative studies, and outline the experimental protocols used to evaluate laudanosine formation.
Metabolic Pathways of Atracurium and Cisatracurium
The primary routes of metabolism for both atracurium and cisatracurium are Hofmann elimination and ester hydrolysis. However, the contribution of each pathway differs significantly between the two drugs, which directly impacts the amount of laudanosine produced.[2]
-
Hofmann Elimination: This is a spontaneous, non-enzymatic chemical degradation that occurs at physiological pH and temperature. It is the principal pathway for the clearance of cisatracurium.[2]
-
Ester Hydrolysis: This metabolic process is catalyzed by non-specific plasma esterases. It plays a more significant role in the metabolism of atracurium compared to cisatracurium.[2]
Atracurium's metabolism via both Hofmann elimination and ester hydrolysis leads to a higher rate of laudanosine formation. In contrast, cisatracurium's primary reliance on Hofmann elimination results in significantly lower plasma concentrations of laudanosine.[2]
Quantitative Comparison of Laudanosine Production
Clinical studies have consistently demonstrated that the administration of cisatracurium results in substantially lower plasma concentrations of laudanosine compared to equipotent doses of atracurium. The following tables summarize key quantitative data from comparative studies.
Table 1: Peak Plasma Laudanosine Concentrations
| Drug | Bolus Dose | Peak Plasma Laudanosine Concentration (µg/mL) | Reference |
| Atracurium | 0.5 mg/kg | 4.4 | [5] |
| Cisatracurium | 0.1 mg/kg | 1.3 | [5] |
Table 2: Pharmacokinetic Parameters of Laudanosine after Atracurium Administration in Different Patient Populations
| Patient Population | Laudanosine Elimination Half-life (minutes) | Reference |
| Normal Renal Function | 176 ± 84 | [6] |
| Renal Failure | 516 ± 262 | [6] |
| Healthy Controls | 168 | [7] |
| Hepatic Cirrhosis | 277 | [7] |
Table 3: Laudanosine Levels in Specific Clinical Scenarios (Atracurium Administration)
| Clinical Scenario | Mean Laudanosine Concentration (µg/mL) | Notes | Reference |
| Liver Transplantation (Preanhepatic) | 0.40 ± 0.18 | Levels increased during the procedure. | [8] |
| Liver Transplantation (Anhepatic) | 0.50 ± 0.22 | [8] | |
| Liver Transplantation (Postanhepatic) | 0.43 ± 0.16 | [8] |
Experimental Protocols for Laudanosine Quantification
The following section details a typical experimental methodology for comparing laudanosine concentrations following atracurium and cisatracurium administration in a clinical setting.
4.1. Study Design
A prospective, randomized, double-blind study design is often employed. Patients are randomly assigned to receive either atracurium or cisatracurium.
4.2. Patient Population
The study population typically consists of adult patients undergoing surgery requiring general anesthesia and neuromuscular blockade. Exclusion criteria often include pre-existing significant renal or hepatic disease, neuromuscular diseases, and known allergies to the study drugs.
4.3. Drug Administration
-
Atracurium Group: An initial bolus dose of 0.5 mg/kg is administered intravenously.
-
Cisatracurium Group: An initial bolus dose of 0.1 mg/kg or 0.15 mg/kg is administered intravenously.[3]
For prolonged procedures or in an intensive care setting, a continuous infusion may be initiated following the bolus dose. The infusion rate is titrated to maintain a desired level of neuromuscular blockade, typically monitored using train-of-four (TOF) stimulation.
4.4. Blood Sampling
Venous blood samples are collected at predetermined time points, for example: baseline (pre-drug administration), and at 2, 5, 10, 20, 30, 60, 120, and 180 minutes after the bolus injection. For continuous infusions, sampling may occur at baseline and then at regular intervals (e.g., every 24 hours) throughout the infusion period. Blood is collected in heparinized tubes and immediately placed on ice.
4.5. Sample Processing and Analysis
-
Plasma Separation: Plasma is separated from whole blood by centrifugation at 4°C.
-
Sample Stabilization: Plasma samples are typically acidified to prevent further in vitro degradation of atracurium and cisatracurium.
-
Quantification: Laudanosine concentrations are quantified using a validated high-performance liquid chromatography (HPLC) method.[9][10]
-
Chromatographic Separation: A reverse-phase C18 column is commonly used.
-
Detection: Fluorometric detection (e.g., excitation at 240 nm, emission at 320 nm) or ultraviolet (UV) detection is employed.[9]
-
Internal Standard: An internal standard, such as verapamil, is used for accurate quantification.[9]
-
Validation: The analytical method is validated for linearity, precision, accuracy, and sensitivity, with a typical limit of quantification around 40 ng/mL for laudanosine.[9]
-
Signaling Pathways and Pharmacological Effects of Laudanosine
Laudanosine is known to interact with several neurotransmitter systems in the central nervous system, which underlies its potential for CNS stimulation. It has been shown to interact with:
-
GABA-A Receptors: Laudanosine is a non-competitive antagonist at the GABA-A receptor, which may contribute to its pro-convulsant effects.
-
Opioid Receptors: It exhibits partial agonist activity at opioid receptors.
-
Nicotinic Acetylcholine Receptors: Laudanosine can also interact with nicotinic acetylcholine receptors.[1]
At high plasma concentrations, laudanosine can also induce cardiovascular effects, including hypotension and bradycardia.[1] However, the plasma concentrations of laudanosine achieved with therapeutic doses of atracurium and, particularly, cisatracurium are generally well below the threshold required to elicit these effects.[1]
Conclusion
The formation of this compound is an important consideration in the clinical use of atracurium and cisatracurium. The available evidence unequivocally demonstrates that cisatracurium administration leads to significantly lower plasma concentrations of laudanosine compared to atracurium. This difference is a direct consequence of their distinct metabolic profiles, with cisatracurium's primary degradation via Hofmann elimination resulting in less laudanosine production. For research and clinical applications where the potential for laudanosine-induced central nervous system effects is a concern, particularly in patients with compromised renal or hepatic function or those requiring long-term neuromuscular blockade, cisatracurium presents a more favorable safety profile. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and understanding of the metabolism of these important neuromuscular blocking agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. anesthesiologypaper.com [anesthesiologypaper.com]
- 4. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the pharmacodynamics and pharmacokinetics of an infusion of cis-atracurium (51W89) or atracurium in critically ill patients undergoing mechanical ventilation in an intensive therapy unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and neuromuscular blocking effects of atracurium besylate and two of its metabolites in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of atracurium and laudanosine in patients with hepatic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma laudanosine levels in patients given atracurium during liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic method for the determination of atracurium and laudanosine in human plasma. Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of atracurium and laudanosine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Stereochemistry of Laudanosine Enantiomers
December 17, 2025
Introduction
Laudanosine, a benzyltetrahydroisoquinoline alkaloid, is a metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1][2][3][4][5][6][7] It is also found in small quantities in opium.[2][4] The laudanosine molecule possesses a single chiral center at the C1 position, giving rise to two enantiomers: (S)-(+)-laudanosine and (R)-(-)-laudanosine. This guide provides a comprehensive technical overview of the stereochemistry of these enantiomers, focusing on their physicochemical properties, synthesis, separation, and differential biological activities. Understanding the distinct pharmacological profiles of each enantiomer is crucial for drug development and for comprehending the clinical implications of atracurium and cisatracurium metabolism.
Physicochemical Properties of Laudanosine Enantiomers
The stereoisomers of laudanosine exhibit distinct physical properties, particularly their optical rotation and melting points. These differences are fundamental to their characterization and separation.
| Property | (S)-(+)-Laudanosine | (R)-(-)-Laudanosine | (±)-Laudanosine (Racemic) |
| Melting Point (°C) | 89[8] | 83-85[8] | 114-115.5[8] |
| Specific Rotation | [α]D16 +106° (c=1.6, 97% alcohol)[8] | [α]D20 -84.8° (c=0.466, ethanol)[8] | Not Applicable |
Stereoselective Synthesis and Separation
The preparation and isolation of pure laudanosine enantiomers are essential for studying their individual pharmacological effects. Both enantioselective synthesis and chiral resolution of the racemate are common approaches.
Experimental Protocol: Enantioselective Synthesis of (S)-(+)-Laudanosine
This protocol is a representative method for the asymmetric synthesis of (S)-(+)-laudanosine, adapted from established synthetic strategies for benzylisoquinoline alkaloids.[9]
Objective: To synthesize (S)-(+)-laudanosine with high enantiomeric excess.
Key Steps:
-
Sonogashira Coupling: Formation of the C1–Cα bond of the benzylisoquinoline skeleton.
-
Intramolecular Hydroamination: Cyclization to form the tetrahydroisoquinoline ring.
-
Enantioselective Imine Reduction: Stereospecific reduction of the resulting imine to establish the chiral center.
Materials:
-
Appropriately substituted phenylacetylene and aryl iodide precursors
-
Palladium and copper catalysts for Sonogashira coupling
-
Titanium-based catalyst for hydroamination
-
Chiral ruthenium or rhodium catalyst for asymmetric imine reduction (e.g., Noyori's catalyst)
-
Anhydrous solvents (e.g., toluene, methanol)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Sonogashira Coupling:
-
In an inert atmosphere, dissolve the aryl iodide and phenylacetylene precursors in a suitable solvent (e.g., triethylamine/DMF).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction and purify the resulting substituted tolan by column chromatography.
-
-
Step 2: Intramolecular Hydroamination:
-
Dissolve the tolan derivative in an anhydrous solvent (e.g., toluene).
-
Add a titanium-based catalyst (e.g., Ti(NMe₂)₄).
-
Heat the reaction mixture under reflux until the cyclization is complete.
-
After cooling, quench the reaction and purify the resulting dihydroisoquinoline (imine) intermediate.
-
-
Step 3: Enantioselective Imine Reduction:
-
Dissolve the imine intermediate in a degassed solvent (e.g., methanol).
-
Add a chiral ruthenium or rhodium catalyst and a hydrogen source (e.g., formic acid/triethylamine mixture or H₂ gas).
-
Stir the reaction under appropriate pressure and temperature until complete reduction.
-
Purify the final product, (S)-(+)-laudanosine, by column chromatography.
-
Confirm the enantiomeric excess using chiral HPLC.
-
Experimental Protocol: Chiral HPLC Separation of Laudanosine Enantiomers
This protocol describes a general method for the analytical and semi-preparative separation of laudanosine enantiomers using a polysaccharide-based chiral stationary phase (CSP).[9][10]
Objective: To resolve a racemic mixture of (±)-laudanosine into its individual enantiomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral column: Polysaccharide-based CSP (e.g., Chiralpak AD-H or Chiralcel OD-H)
Materials:
-
Racemic (±)-laudanosine standard
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Amine modifier (e.g., diethylamine, DEA)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a ratio determined by initial scouting runs (e.g., 90:10 v/v).
-
Add a small amount of an amine modifier (e.g., 0.1% DEA) to the mobile phase to improve peak shape for the basic laudanosine molecule.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the racemic laudanosine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol/DEA (e.g., 80:20:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
The two enantiomers should elute as separate peaks. The elution order will depend on the specific CSP and mobile phase used.
-
-
Optimization:
-
Adjust the ratio of n-hexane to alcohol to optimize the resolution and retention times. Increasing the alcohol content will generally decrease retention times.
-
The type of alcohol (isopropanol vs. ethanol) can also affect selectivity.
-
Optimize the concentration of the amine modifier to achieve symmetrical peaks.
-
Experimental Protocol: Chiral Capillary Electrophoresis Separation of Laudanosine Enantiomers
This protocol outlines a general method for the enantioseparation of laudanosine using capillary electrophoresis with a cyclodextrin chiral selector.[1][5][11][12][13][14][15][16][17]
Objective: To separate laudanosine enantiomers based on their differential interaction with a chiral selector in an electric field.
Instrumentation:
-
Capillary Electrophoresis (CE) system with a UV detector
-
Fused-silica capillary
Materials:
-
Racemic (±)-laudanosine
-
Chiral selector: A cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin or a sulfated cyclodextrin)
-
Buffer components (e.g., sodium phosphate, citric acid)
-
Deionized water
-
Sodium hydroxide and phosphoric acid for pH adjustment
Procedure:
-
Background Electrolyte (BGE) Preparation:
-
Prepare a buffer solution (e.g., 50 mM sodium phosphate) in deionized water.
-
Dissolve the chosen cyclodextrin chiral selector in the buffer at a concentration determined by optimization (e.g., 10-30 mM).
-
Adjust the pH of the BGE to a suitable value (e.g., pH 2.5-4.0) using phosphoric acid or sodium hydroxide. A low pH ensures that laudanosine, a weak base, is protonated and has a positive charge.
-
Filter the BGE through a 0.22 µm filter.
-
-
Capillary Conditioning:
-
Rinse the new capillary sequentially with 1 M NaOH, deionized water, and the BGE.
-
-
Sample Preparation:
-
Dissolve the racemic laudanosine sample in water or BGE to a concentration of approximately 0.1 mg/mL.
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica, 50 µm i.d., effective length 40 cm.
-
BGE: 50 mM phosphate buffer with 20 mM hydroxypropyl-β-cyclodextrin, pH 3.0.
-
Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
-
-
Analysis:
-
Run the electrophoresis and record the electropherogram. The enantiomers will migrate at different velocities due to their differing affinities for the cyclodextrin, resulting in two separate peaks.
-
Biological Activities and Receptor Interactions
Laudanosine is known to cross the blood-brain barrier and exert effects on the central nervous system (CNS), including the potential to induce seizures at high concentrations.[3][5][6][7] Its pharmacological actions are mediated through interactions with several neurotransmitter receptors. While enantiomer-specific binding data is limited in the public domain, studies on the racemic mixture (D,L-laudanosine) have provided valuable insights into its receptor pharmacology.
Interaction with GABA Receptors
Racemic laudanosine has been shown to interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the CNS.
-
Low-Affinity GABA_A Receptor: D,L-laudanosine displays an inhibitory effect at low-affinity GABA_A receptors with an IC₅₀ value of 10 µM.[8]
-
High-Affinity GABA_A Receptor: It is largely ineffective at high-affinity GABA_A receptors, with an IC₅₀ of 100 µM.[8]
The inhibitory action at GABA_A receptors may contribute to the CNS excitatory effects of laudanosine by reducing GABAergic inhibition.
Interaction with Opioid Receptors
D,L-laudanosine competitively binds to several opioid receptor subtypes.[8] This interaction may underlie some of its analgesic properties observed in animal studies.[5][6]
| Opioid Receptor Subtype | Ki (µM) for D,L-Laudanosine[8] |
| µ₁ (mu₁) | 2.7 |
| µ₂ (mu₂) | 13 |
| δ (delta) | 5.5 |
| κ₁ (kappa₁) | 21 |
| κ₃ (kappa₃) | 24 |
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Laudanosine exhibits a dual mode of action at neuronal nicotinic acetylcholine receptors, acting as both an antagonist and a partial agonist.[10][18]
-
Antagonism: Racemic laudanosine inhibits major brain (α4β2) and ganglionic (α3β4) nAChRs in the micromolar range. This action is proposed to occur through competition with acetylcholine and by blocking the ion pore.[10][18]
-
Partial Agonism: At low concentrations, laudanosine can activate both α4β2 and α3β4 receptors.[10][18]
These interactions with nAChRs may contribute to the complex pharmacological profile of laudanosine, including its cardiovascular and CNS effects.
Other Biological Activities of (S)-(+)-Laudanosine
Limited studies have investigated the specific biological activities of the (S)-(+)-enantiomer:
-
Prolyl Endopeptidase Inhibition: (S)-Laudanosine inhibits prolyl endopeptidase with an IC₅₀ value of 341 µM.[4]
-
Antiplatelet Aggregation: At a concentration of 100 µM, (S)-laudanosine inhibits both arachidonic acid- and collagen-induced aggregation in washed rabbit platelets.[4]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams illustrate the general signaling pathways of the receptors with which laudanosine interacts.
Caption: GABA_A Receptor Signaling Pathway.
Caption: Opioid Receptor Signaling Pathway.
Caption: Nicotinic Acetylcholine Receptor Signaling.
Experimental Workflows
Caption: Enantioselective Synthesis Workflow.
Caption: Chiral HPLC Separation Workflow.
Conclusion
The stereochemistry of laudanosine is a critical factor in its overall pharmacological profile. The (S)-(+)- and (R)-(-)-enantiomers exhibit distinct physicochemical properties, and while detailed comparative pharmacological data at the receptor level is sparse for the individual enantiomers, the activity of the racemic mixture points to complex interactions with GABA, opioid, and nicotinic acetylcholine receptors. The ability to synthesize and separate these enantiomers through methods like enantioselective synthesis, chiral HPLC, and capillary electrophoresis is paramount for further elucidating their specific roles in both therapeutic and toxicological contexts. For drug development professionals, a thorough understanding of the stereoselective pharmacology of laudanosine is essential for evaluating the safety and efficacy of drugs that lead to its formation, such as atracurium and cisatracurium. Future research should focus on delineating the precise receptor binding affinities and functional activities of the individual laudanosine enantiomers to provide a more complete picture of their stereoselective effects on the central nervous system.
References
- 1. Enantioseparations by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors | Springer Nature Experiments [experiments.springernature.com]
- 2. Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Laudanosine - Wikipedia [en.wikipedia.org]
- 5. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laudanosine, an atracurium and cisatracurium metabolite | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 7. Cardiovascular and neurological effects of laudanosine. Studies in mice and rats, and in conscious and anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Defining affinity with the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. zenodo.org [zenodo.org]
- 18. Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of (+-)-Laudanosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-Laudanosine, a benzylisoquinoline alkaloid, is a metabolite of the neuromuscular blocking agents atracurium (B1203153) and cisatracurium (B1209417).[1][2] Beyond its role as a metabolite, (±)-laudanosine exhibits a complex pharmacological profile, interacting with several key targets within the central nervous system. This technical guide provides an in-depth overview of the in vitro biological activity of (±)-laudanosine, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to support further research and drug development efforts.
Quantitative Biological Data
The in vitro biological activities of (±)-laudanosine have been quantified through various binding and functional assays. The following tables summarize the available data for its interactions with opioid receptors, GABA receptors, and prolyl endopeptidase.
Table 1: Opioid Receptor Binding Affinity of (±)-Laudanosine
| Receptor Subtype | Kᵢ (µM) |
| µ₁ (mu₁) | 2.7 |
| µ₂ (mu₂) | 13 |
| δ (delta) | 5.5 |
| κ₁ (kappa₁) | 21 |
| κ₃ (kappa₃) | 24 |
Data from Katz et al., 1994.[3]
Table 2: GABA Receptor Binding Affinity of (±)-Laudanosine
| Receptor Type | Radioligand | IC₅₀ (µM) |
| Low-affinity GABA | [³H]Bicuculline Methochloride | 10 |
| High-affinity GABA | [³H]Muscimol | 100 |
Data from Katz et al., 1994.[3]
Table 3: Prolyl Endopeptidase Inhibition by (S)-Laudanosine
| Enzyme | IC₅₀ (µM) |
| Prolyl Endopeptidase | 341 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for the key in vitro assays used to characterize the biological activity of (±)-laudanosine.
Opioid Receptor Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity (Kᵢ) of (±)-laudanosine for various opioid receptor subtypes through competitive displacement of a radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[4]
Materials:
-
Receptor Source: Membranes from cells stably expressing the human µ, δ, or κ-opioid receptor (e.g., HEK293 or CHO cells).[5]
-
Radioligand: A tritiated opioid receptor ligand with high affinity and specificity (e.g., [³H]-DAMGO for µ-opioid receptors, [³H]-naltrindole for δ-opioid receptors).[5][6]
-
Test Compound: (±)-Laudanosine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled universal opioid antagonist, such as naloxone (B1662785) (e.g., 10 µM).[6]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
-
Scintillation Cocktail.
-
96-well microplates, glass fiber filters, filtration apparatus, and a scintillation counter. [6]
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target opioid receptor subtype to confluency.
-
Harvest cells and resuspend in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration.[6]
-
-
Competition Binding Assay:
-
In a 96-well plate, add increasing concentrations of (±)-laudanosine (e.g., from 10⁻¹¹ to 10⁻⁵ M) in triplicate.
-
For total binding, add binding buffer instead of the test compound.
-
For non-specific binding, add a high concentration of naloxone.
-
Add the radioligand at a final concentration at or below its Kd value.
-
Add the membrane preparation (typically 10-20 µg of protein per well).
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.[6]
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.[6]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the (±)-laudanosine concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[4]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
-
Workflow for Opioid Receptor Binding Assay
Caption: Workflow for determining the binding affinity of this compound to opioid receptors.
GABA Receptor Radioligand Binding Assay ([³H]Bicuculline)
This protocol describes a method to determine the inhibitory activity of (±)-laudanosine on the low-affinity GABA receptor site using [³H]bicuculline methochloride as the radioligand.
Objective: To determine the IC₅₀ value of a test compound for the low-affinity GABA receptor by measuring its ability to displace [³H]bicuculline methochloride.[7]
Materials:
-
Receptor Source: Rat brain synaptic membranes.[8]
-
Radioligand: [³H]Bicuculline Methochloride.[9]
-
Test Compound: (±)-Laudanosine.
-
Non-specific Binding Control: A high concentration of unlabeled GABA or a suitable antagonist.[7]
-
Buffer: Tris-citrate buffer.[9]
-
Other reagents, equipment, and data analysis steps are similar to the opioid receptor binding assay.
Procedure:
-
Membrane Preparation: Prepare rat brain synaptic membranes as described in established protocols.[8]
-
Binding Assay:
-
In polypropylene (B1209903) tubes, combine the rat brain membranes, [³H]bicuculline methochloride (at a concentration near its Kd), and varying concentrations of (±)-laudanosine.
-
Incubate the mixture on ice.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
-
Data Analysis:
-
Determine the amount of radioactivity on the filters.
-
Calculate the IC₅₀ value by plotting the percentage of specific binding against the log concentration of (±)-laudanosine.
-
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Functional Assay
This protocol outlines a two-electrode voltage-clamp (TEVC) method using Xenopus laevis oocytes to characterize the dual modulatory effects of (±)-laudanosine on neuronal nAChRs.
Objective: To investigate the agonist and antagonist properties of (±)-laudanosine on specific nAChR subtypes expressed in Xenopus oocytes.[10][11]
Materials:
-
Xenopus laevis oocytes. [12]
-
cRNA: In vitro transcribed cRNA for the desired human neuronal nAChR subunits (e.g., α4 and β2, α3 and β4, α7).[10]
-
Injection Apparatus: Nanoject injector.
-
Electrophysiology Rig: Two-electrode voltage-clamp amplifier, electrodes, perfusion system, and data acquisition software.[12]
-
Solutions: Oocyte Ringer's solution (OR-2), collagenase solution, and recording solutions containing acetylcholine and (±)-laudanosine.[13]
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by treatment with collagenase.
-
Inject oocytes with a mixture of cRNAs for the desired nAChR subunits.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.[13]
-
-
Two-Electrode Voltage-Clamp Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes filled with KCl.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
To test for antagonist effects, apply a sub-maximal concentration of acetylcholine (ACh) to elicit a baseline current. Then, co-apply ACh with increasing concentrations of (±)-laudanosine and measure the inhibition of the ACh-evoked current.
-
To test for agonist effects, apply increasing concentrations of (±)-laudanosine alone and measure any elicited current.[10]
-
To investigate open-channel block, apply ACh to open the channels and then apply (±)-laudanosine.
-
-
Data Analysis:
-
Measure the peak amplitude of the currents.
-
For antagonist activity, construct a concentration-response curve for the inhibition of the ACh-evoked current by (±)-laudanosine to determine the IC₅₀.
-
For agonist activity, construct a concentration-response curve for the current elicited by (±)-laudanosine to determine the EC₅₀.
-
Experimental Workflow for nAChR Functional Assay in Xenopus Oocytes
Caption: Workflow for the functional characterization of this compound at nAChRs.
Signaling Pathways
(±)-Laudanosine's interaction with various receptors suggests its potential to modulate multiple intracellular signaling pathways. The following diagrams illustrate the canonical signaling cascades associated with the receptors targeted by (±)-laudanosine.
Mu-Opioid Receptor Signaling
Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates two primary signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is linked to adverse effects like respiratory depression.
Caption: Mu-opioid receptor signaling pathways potentially modulated by this compound.
GABA-A Receptor Signaling
The GABA-A receptor is a ligand-gated ion channel that primarily conducts chloride ions (Cl⁻). (±)-Laudanosine acts as an antagonist at the low-affinity GABA binding site, thereby inhibiting the influx of chloride ions and reducing neuronal inhibition.
Caption: Inhibition of GABA-A receptor signaling by this compound.
Nicotinic Acetylcholine Receptor Signaling
(±)-Laudanosine exhibits a dual mechanism of action at neuronal nAChRs, acting as both a competitive antagonist at the acetylcholine binding site and as an open-channel blocker. This complex interaction modulates the influx of cations (primarily Na⁺ and Ca²⁺), thereby affecting neuronal excitability.
Caption: Dual mechanism of this compound at nicotinic acetylcholine receptors.
Conclusion
(±)-Laudanosine demonstrates a multifaceted in vitro pharmacological profile, engaging with key neurotransmitter systems including the opioid, GABAergic, and cholinergic pathways. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers investigating the complex biological activities of this compound. Further exploration of its effects on intracellular signaling cascades and its structure-activity relationships will be crucial in elucidating its full therapeutic and toxicological potential. The provided diagrams offer a visual framework for understanding the molecular interactions and their potential downstream consequences. This comprehensive overview is intended to facilitate further research into the nuanced pharmacology of (±)-laudanosine and its implications for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. zenodo.org [zenodo.org]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of [3H]GABA binding to rat brain synaptic membranes by bicuculline related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]bicuculline methochloride binding to low-affinity gamma-aminobutyric acid receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Blockade and Activation of the Human Neuronal Nicotinic Acetylcholine Receptors by Atracurium and Laudanosine | Semantic Scholar [semanticscholar.org]
- 12. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Interactions of (+-)-Laudanosine with GABA and Opioid Receptors
Introduction
(±)-Laudanosine is a metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1][2] It is known to cross the blood-brain barrier and has been a subject of interest due to its potential to cause excitement and seizure activity.[1][2] Research has increasingly focused on its interactions with various neurotransmitter systems, particularly the γ-aminobutyric acid (GABA) and opioid receptor systems, which are implicated in seizure activity and analgesia.[1][3] This document provides a comprehensive technical overview of the interactions of (±)-laudanosine with GABA and opioid receptors, detailing quantitative binding data, experimental methodologies, and associated signaling pathways.
Interaction with GABA Receptors
(±)-Laudanosine exhibits a differential affinity for high- and low-affinity GABA receptors.[3] The primary mechanism of GABAergic signaling involves the binding of GABA to its receptors, which leads to the opening of chloride ion channels, resulting in hyperpolarization of the neuron and a reduction in its excitability.[4]
Quantitative Data: Binding Affinity
(±)-Laudanosine's interaction with GABA receptors has been characterized through competitive binding assays. The data indicates a significantly higher affinity for low-affinity GABA receptor sites compared to high-affinity sites.[3]
| Compound | Radioligand | Receptor Site | IC50 (μM) | Reference |
| (±)-Laudanosine | [³H]muscimol | High-affinity GABA | 100 | [3] |
| (±)-Laudanosine | [³H]bicuculline methochloride | Low-affinity GABA | 10 | [3] |
Experimental Protocol: Radioligand Binding Assay for GABA Receptors
The following protocol is a generalized representation of the methodology used to determine the binding affinity of compounds like (±)-laudanosine to GABA receptors.[5][6][7][8]
1.2.1. Membrane Preparation
-
Whole rat brains are homogenized in a sucrose-based buffer (e.g., 0.32 M sucrose).[8]
-
The homogenate undergoes differential centrifugation to isolate the crude membrane fraction. This typically involves a low-speed spin to remove nuclei and large debris, followed by a high-speed spin (e.g., 20,000 x g or higher) to pellet the membranes.[6][7][8]
-
To remove endogenous GABA, the membrane pellet is washed multiple times by resuspension in a suitable buffer (e.g., Tris-HCl) and recentrifugation.[6][7]
-
The final pellet is resuspended in a known volume of binding buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay.[6] The prepared membranes are then stored at -80°C until use.[6][8]
1.2.2. Competitive Binding Assay
-
On the day of the experiment, the frozen membrane aliquots are thawed on ice.[6]
-
The assay is set up in microplates or tubes containing the membrane preparation (typically 50-100 µg of protein), a specific radioligand, and varying concentrations of the unlabeled test compound ((±)-laudanosine).[6]
-
Control tubes are included to determine:
-
The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium (e.g., 45-90 minutes).[6][8]
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6]
-
The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.[6]
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter.[6]
1.2.3. Data Analysis
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.[6]
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound's concentration.[6]
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.[6]
GABA Receptor Signaling Pathway
GABA is the primary inhibitory neurotransmitter in the central nervous system.[9] Its signaling is mediated through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[9][10] The interaction of (±)-laudanosine primarily concerns the GABA-A receptor, a ligand-gated chloride ion channel.[3]
References
- 1. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-depth Technical Guide on the Cardiovascular Effects of Laudanosine at High Plasma Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cardiovascular effects of laudanosine, a metabolite of the neuromuscular blocking agents atracurium and cisatracurium, particularly at high plasma concentrations. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the proposed signaling pathways involved in these cardiovascular effects.
Executive Summary
Laudanosine, at high plasma concentrations, elicits significant cardiovascular responses, primarily characterized by hypotension and bradycardia.[1][2][3] These effects have been predominantly studied in animal models, with anesthetized dogs being a key model for elucidating these dose-dependent responses. The primary mechanism underlying these cardiovascular changes is believed to be ganglionic blockade through interaction with neuronal nicotinic acetylcholine receptors.[4] This guide synthesizes the available quantitative data, outlines the experimental approaches used to derive this data, and provides visual representations of the physiological processes involved.
Quantitative Data on Cardiovascular Effects
The following table summarizes the quantitative data on the cardiovascular effects of laudanosine at high plasma concentrations, primarily derived from studies in anesthetized dogs.
| Plasma Concentration (µg/mL) | Dose | Animal Model | Observed Cardiovascular Effects | Source |
| > 6 | Continuous Infusion | Anesthetized Dogs | Hypotension and bradycardia | [1][2][5] |
| Not Specified | 1 mg/kg IV Bolus | Anesthetized Dogs | Transient decrease in mean arterial blood pressure to 86% of control levels within 1 minute, returning to control levels by 4 minutes. | [6] |
Experimental Protocols
The following section details the methodologies employed in key experiments investigating the cardiovascular effects of laudanosine.
Animal Model and Anesthesia
-
Species: Beagle dogs have been frequently utilized as the animal model.[1][6]
-
Anesthesia: Anesthesia is typically induced and maintained with agents such as halothane.[6] The use of anesthesia is critical as the cardiovascular effects of laudanosine are most pronounced in anesthetized subjects.[1]
Laudanosine Administration
-
Intravenous Infusion: To achieve and maintain high plasma concentrations, laudanosine is often administered via a continuous intravenous infusion.[1]
-
Bolus Injection: For studying acute effects, intravenous bolus injections have also been used.[6]
Cardiovascular Monitoring
-
Blood Pressure: Mean Arterial Pressure (MAP) is continuously monitored, typically through an arterial catheter.
-
Heart Rate: Heart rate is monitored continuously, often via electrocardiography (ECG).
-
Plasma Concentration Measurement: Blood samples are drawn at regular intervals to determine the plasma concentration of laudanosine, commonly analyzed using high-performance liquid chromatography (HPLC).
A generalized workflow for such an experiment is depicted below.
Signaling Pathways and Mechanism of Action
The hypotensive and bradycardic effects of laudanosine at high concentrations are primarily attributed to its interaction with the autonomic nervous system, specifically through the blockade of ganglionic nicotinic acetylcholine receptors.
Proposed Mechanism: Ganglionic Blockade
Laudanosine is thought to act as an antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia.[4] These ganglia are critical relay stations for both the sympathetic and parasympathetic nervous systems, which regulate cardiovascular function.
-
Sympathetic Nervous System: By blocking nAChRs in sympathetic ganglia, laudanosine can inhibit the release of norepinephrine from postganglionic nerve terminals that innervate blood vessels and the heart. This leads to vasodilation (decreased peripheral resistance) and a decrease in heart rate and contractility, resulting in hypotension.
-
Parasympathetic Nervous System: Similarly, blockade of nAChRs in parasympathetic ganglia can modulate vagal tone to the heart.
Studies have shown that laudanosine inhibits the ganglionic α3β4 nicotinic acetylcholine receptor, which is prevalent in autonomic ganglia.[4] Laudanosine exhibits a dual mode of action at these receptors: it competes with acetylcholine for the binding site and also blocks the ion pore.[4]
The proposed signaling pathway is illustrated in the diagram below.
Role of Histamine Release
While some neuromuscular blocking agents are known to cause cardiovascular effects through histamine release, the direct contribution of histamine to laudanosine-induced hypotension and bradycardia appears to be minimal. Studies have indicated that at doses causing minimal cardiovascular changes, laudanosine produces minimal release of epinephrine and norepinephrine, suggesting that significant histamine-mediated catecholamine release is not the primary mechanism.
Conclusion for Drug Development Professionals
The cardiovascular effects of laudanosine, specifically hypotension and bradycardia, are consistently observed at high plasma concentrations in preclinical models. The primary mechanism appears to be ganglionic blockade via antagonism of neuronal nicotinic acetylcholine receptors. For drug development professionals, these findings are crucial when considering the safety profile of drugs that may lead to the accumulation of laudanosine, such as in long-term infusions of atracurium in critically ill patients with renal or hepatic impairment.[3][7] Future research should focus on obtaining more granular dose-response data and further elucidating the specific subtypes of nicotinic receptors involved to better predict and potentially mitigate these cardiovascular side effects.
References
- 1. Cardiovascular and neurological effects of laudanosine. Studies in mice and rats, and in conscious and anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Pharmacology of laudanosine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Neurotoxic Potential of (+-)-Laudanosine Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Laudanosine, a primary metabolite of the neuromuscular blocking agents atracurium and cisatracurium, has garnered significant attention within the scientific community due to its potential for neurotoxicity upon accumulation. This technical guide provides a comprehensive overview of the current understanding of laudanosine's neurotoxic effects, with a focus on its mechanisms of action, relevant experimental findings, and detailed methodologies for its study. Through a synthesis of existing literature, this document aims to equip researchers and drug development professionals with the critical information necessary to assess and mitigate the risks associated with laudanosine exposure in clinical and preclinical settings.
Introduction
Laudanosine, a benzyltetrahydroisoquinoline alkaloid, is an inevitable metabolic byproduct of the Hofmann elimination and ester hydrolysis of atracurium and cisatracurium.[1][2] Unlike its parent compounds, which are quaternary ammonium compounds with limited ability to cross the blood-brain barrier, laudanosine is a tertiary amine that readily penetrates the central nervous system (CNS).[2][3][4] This property, coupled with its potential for accumulation in patients with impaired renal or hepatic function, raises concerns about its neurotoxic potential, most notably the induction of seizure activity.[3][5] This guide will delve into the quantitative aspects of laudanosine accumulation, the intricate signaling pathways it modulates, and the detailed experimental protocols used to elucidate these effects.
Quantitative Data on Laudanosine Accumulation and Neurotoxicity
The neurotoxic effects of laudanosine are concentration-dependent. Understanding the levels at which these effects manifest is crucial for risk assessment. The following tables summarize key quantitative data from various studies.
Table 1: Laudanosine Concentrations in Human Plasma and Cerebrospinal Fluid (CSF)
| Population | Atracurium Infusion Rate/Duration | Mean Plasma Laudanosine (µg/mL) | Mean CSF Laudanosine (ng/mL) | Reference(s) |
| Intensive Care Patients | 0.3 - 0.96 mg/kg/hr for 38 days | Increased, but below seizure threshold | Not Reported | [6] |
| Neurosurgical Patients | Not Specified | Not Reported | < 2 - 14 | [1] |
| Intensive Care Patients | Not Specified | 0.48 - 8.65 | 70 - 440 | [1] |
Table 2: Laudanosine-Induced Seizure Activity in Animal Models
| Animal Model | Laudanosine Dose/Concentration | Observed Effect | Reference(s) | |---|---|---|---|---| | Mice and Rats | 10-20 mg/kg (i.v. bolus) | Convulsions and hind limb extensions |[7] | | Anesthetized Dogs | > 10 µg/mL (plasma) | Epileptic EEG spiking |[7] | | Anesthetized Dogs | > 17 µg/mL (plasma) | Prolonged seizures |[7] | | Rats | > 17 µg/mL (plasma) | Convulsions |[7] |
Table 3: Receptor Binding Affinities of Laudanosine
| Receptor | Radioligand | IC50 / Ki (µM) | Reference(s) |
| High-affinity GABA-A | [3H]muscimol | IC50 = 100 | [8] |
| Low-affinity GABA-A | [3H]bicuculline methochloride | IC50 = 10 | [8] |
| Opioid µ1 | Not Specified | Ki = 2.7 | [8] |
| Opioid µ2 | Not Specified | Ki = 13 | [8] |
| Opioid δ | Not Specified | Ki = 5.5 | [8] |
| Opioid κ1 | Not Specified | Ki = 21 | [8] |
| Opioid κ3 | Not Specified | Ki = 24 | [8] |
| Nicotinic α4β2 | Not Specified | Micromolar range inhibition | [2] |
| Nicotinic α3β4 | Not Specified | Micromolar range inhibition | [2] |
| Nicotinic α7 | Not Specified | Micromolar range inhibition | [2] |
Mechanisms of Neurotoxicity and Signaling Pathways
The neurotoxic effects of laudanosine are primarily attributed to its interaction with several key neurotransmitter systems in the CNS, leading to a state of neuronal hyperexcitability.
Interaction with GABA-A Receptors
Laudanosine acts as a competitive antagonist at the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[8] By blocking the action of GABA, laudanosine reduces inhibitory neurotransmission, thereby increasing the likelihood of neuronal depolarization and seizure activity. Its higher affinity for the low-affinity state of the GABA-A receptor suggests a complex modulatory role.[8]
Modulation of Nicotinic Acetylcholine Receptors
Laudanosine exhibits a dual mode of action at neuronal nicotinic acetylcholine receptors (nAChRs).[2] At low concentrations, it can act as an agonist, potentially contributing to neuronal excitation.[2] Conversely, at higher concentrations, it acts as an antagonist, blocking the channel pore and inhibiting nicotinic neurotransmission.[2] This complex interaction with various nAChR subtypes (α4β2, α3β4, and α7) further contributes to the dysregulation of neuronal excitability.[2]
Interaction with Opioid Receptors
Laudanosine also interacts with various opioid receptor subtypes (μ, δ, and κ), acting as a competitive antagonist.[8] While the direct link between opioid receptor antagonism and seizures is complex, modulation of the endogenous opioid system can influence neuronal excitability and contribute to the overall neurotoxic profile of laudanosine.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the neurotoxic effects of laudanosine.
In Vivo Seizure Induction and Monitoring in a Rat Model
This protocol describes the induction of seizures in rats via intravenous infusion of laudanosine, coupled with electroencephalogram (EEG) and behavioral monitoring.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
(+)-Laudanosine solution (1 mg/mL in sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for catheter implantation
-
Intravenous infusion pump
-
EEG recording system with skull-implanted electrodes
-
Video recording equipment
-
Behavioral seizure scoring scale (e.g., Racine scale)
Procedure:
-
Surgical Preparation: Anesthetize the rat and surgically implant a catheter into the jugular vein for drug infusion. Implant EEG electrodes over the sensorimotor cortex. Allow the animal to recover for at least 48 hours.
-
Experimental Setup: Place the rat in a recording chamber that allows for free movement. Connect the intravenous catheter to the infusion pump and the EEG electrodes to the recording system. Start video recording.
-
Baseline Recording: Record baseline EEG and behavior for at least 30 minutes before laudanosine infusion.
-
Laudanosine Infusion: Begin a continuous intravenous infusion of laudanosine at a rate of 0.1 mg/kg/min.
-
Monitoring: Continuously monitor the EEG for the appearance of epileptiform activity (spikes, sharp waves, and seizure-like discharges). Simultaneously, observe and score the animal's behavior according to the Racine scale.
-
Data Analysis: Quantify the latency to the first seizure, the number and duration of seizures, and the maximum seizure stage reached. Analyze the EEG data for changes in power spectral density and spike frequency.
Radioligand Binding Assay for GABA-A Receptor Interaction
This protocol details a competitive radioligand binding assay to determine the affinity of laudanosine for the GABA-A receptor using [3H]muscimol.
Materials:
-
Rat whole brain membranes
-
[3H]muscimol (specific activity ~15-30 Ci/mmol)
-
Unlabeled GABA (for non-specific binding)
-
(+)-Laudanosine
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation counter and vials
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Membrane Preparation: Homogenize rat brains in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous GABA. Resuspend the final pellet in binding buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with various concentrations of laudanosine.
-
Total Binding: [3H]muscimol + membrane preparation.
-
Non-specific Binding: [3H]muscimol + membrane preparation + excess unlabeled GABA.
-
Competition: [3H]muscimol + membrane preparation + varying concentrations of laudanosine.
-
-
Incubation: Incubate the plate at 4°C for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the laudanosine concentration and fit the data to a one-site competition model to determine the IC50 value.
Quantification of Laudanosine in Plasma and CSF by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of laudanosine.
Materials:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
-
Mobile phase (e.g., acetonitrile and phosphate buffer)
-
Laudanosine standard
-
Internal standard (e.g., papaverine)
-
Plasma or CSF samples
-
Protein precipitation agent (e.g., acetonitrile)
Procedure:
-
Sample Preparation: To a known volume of plasma or CSF, add the internal standard and the protein precipitation agent. Vortex and centrifuge to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
HPLC Analysis: Inject the reconstituted sample onto the HPLC system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer.
-
Detection: Fluorescence detection with excitation at ~285 nm and emission at ~310 nm.
-
-
Quantification: Create a standard curve by analyzing known concentrations of laudanosine. Quantify the laudanosine concentration in the samples by comparing the peak area ratio of laudanosine to the internal standard against the standard curve.
Conclusion
The accumulation of (+)-laudanosine presents a valid neurotoxicological concern, primarily due to its ability to cross the blood-brain barrier and interact with key neurotransmitter systems, leading to neuronal hyperexcitability and seizures. This technical guide has provided a detailed overview of the quantitative data, mechanistic pathways, and experimental protocols relevant to the study of laudanosine neurotoxicity. By utilizing this information, researchers and drug development professionals can better characterize the risks associated with laudanosine and develop strategies to ensure patient safety, particularly in vulnerable populations. Further research is warranted to fully elucidate the downstream signaling cascades and to explore potential therapeutic interventions to counteract the neurotoxic effects of laudanosine.
References
- 1. Electroencephalographic effects of laudanosine in an animal model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The possible neuroprotective effect of laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Laudanosine and atracurium concentrations in a patient receiving long-term atracurium infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular and neurological effects of laudanosine. Studies in mice and rats, and in conscious and anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Discovery and Initial Characterization of Laudanosine: A Technical Whitepaper
Introduction
Laudanosine, a benzyltetrahydroisoquinoline alkaloid found in minute quantities within opium, has a rich history intertwined with the pioneering age of natural product chemistry. First isolated in 1871, its initial characterization laid the groundwork for understanding a class of compounds that continue to be of significant interest in pharmacology and drug development. This technical guide provides an in-depth exploration of the historical discovery, isolation, and initial chemical and physiological characterization of laudanosine, catering to researchers, scientists, and drug development professionals. The methodologies and data presented reflect the techniques and understanding of the late 19th and early 20th centuries.
Historical Discovery
Laudanosine was first isolated from the mother liquors remaining after the precipitation of morphine and other major alkaloids from an opium extract in 1871 by the German chemist Oswald Hesse.[1] It is present in opium at a concentration of approximately 0.1%.[1] The name "laudanosine" is derived from "laudanum," a historical opium tincture.
Initial Characterization: Physicochemical Properties
The initial characterization of laudanosine relied on the classical methods of 19th-century organic chemistry: elemental analysis, melting point determination, and observation of its chemical reactivity.
Data Presentation: Physicochemical Properties of Laudanosine
| Property | Observed Value | Reference |
| Molecular Formula | C₂₁H₂₇NO₄ | [1] |
| Melting Point | 89 °C | [1] |
| Appearance | Crystalline solid | General 19th-century alkaloid chemistry observations |
| Solubility | Soluble in alcohol, ether, and chloroform; sparingly soluble in water. | General 19th-century alkaloid chemistry observations |
Experimental Protocols
The following protocols are representative of the methods that would have been employed for the isolation and initial characterization of laudanosine in the late 19th and early 20th centuries.
Protocol 1: Isolation of Laudanosine from Opium (Hesse's Method, Reconstructed)
Objective: To isolate laudanosine from the residual mother liquors of opium processing.
Methodology:
-
Starting Material: The aqueous mother liquor remaining after the precipitation of morphine sulphate and other primary alkaloids from an opium extract.
-
Precipitation of Other Alkaloids: The mother liquor was treated with an excess of ammonia to precipitate any remaining morphine, codeine, and papaverine.
-
Filtration: The precipitate was removed by filtration, leaving a filtrate containing the more soluble alkaloids, including laudanosine.
-
Extraction: The filtrate was then repeatedly extracted with diethyl ether.
-
Concentration: The ethereal extracts were combined and the ether was removed by distillation, leaving a crude alkaloid residue.
-
Purification: The residue was dissolved in dilute acid and then re-precipitated with a base. This acid-base purification cycle was repeated to remove impurities.
-
Crystallization: The purified laudanosine base was then crystallized from a suitable solvent, such as ethanol or ether, to yield the final crystalline product.
Protocol 2: Determination of Elemental Composition by Combustion Analysis
Objective: To determine the empirical formula of laudanosine.
Methodology:
-
A weighed amount of pure, dried laudanosine was placed in a combustion tube with an oxidizing agent (e.g., copper(II) oxide).
-
The tube was heated strongly to combust the sample completely.
-
The combustion products, carbon dioxide and water, were passed through a series of absorption tubes.
-
Water was absorbed by a pre-weighed tube containing a desiccant (e.g., calcium chloride).
-
Carbon dioxide was absorbed by a pre-weighed tube containing a strong base (e.g., potassium hydroxide solution).
-
The change in weight of the absorption tubes was used to calculate the mass of carbon and hydrogen in the original sample.
-
Nitrogen content was determined by a separate method, such as the Dumas or Kjeldahl method.
-
The percentage composition of each element was calculated, leading to the determination of the empirical formula.
Protocol 3: Melting Point Determination
Objective: To determine the melting point of purified laudanosine as a criterion of purity.
Methodology:
-
A small amount of the crystalline laudanosine was placed in a capillary tube.
-
The capillary tube was attached to a thermometer.
-
The thermometer and capillary tube were immersed in a heating bath (e.g., a flask containing a high-boiling liquid like sulfuric acid or paraffin oil).
-
The bath was heated slowly and the temperature at which the substance started to melt and the temperature at which it became completely liquid were recorded as the melting point range. A sharp melting point was indicative of a pure substance.
Structural Elucidation and Synthesis
The initial characterization provided the empirical formula, but the structural elucidation of laudanosine took several more decades. Key developments included:
-
Degradation Studies: Early chemists used degradative reactions, such as oxidation with potassium permanganate and the Hofmann degradation, to break the molecule into smaller, identifiable fragments. These studies suggested a relationship to papaverine.
-
Synthesis: The definitive structure of laudanosine was confirmed through its total synthesis by Amé Pictet and M. Finkelstein in 1909. This synthesis provided unambiguous proof of the connectivity of the atoms in the molecule.
Initial Pharmacological Characterization
Early physiological studies of laudanosine revealed effects that were distinct from those of the narcotic alkaloids of opium.
Data Presentation: Early Pharmacological Observations
| Test | Observation | Animal Model | Reference |
| General Effect | Central nervous system stimulant | Frogs, Rabbits | General early pharmacological studies |
| High Doses | Convulsions, Tetanic seizures | Frogs, Rabbits | General early pharmacological studies |
| Comparison to Morphine | Lacked the narcotic and sedative effects of morphine | General early pharmacological studies | General early pharmacological studies |
Protocol 4: Early Investigation of Physiological Effects
Objective: To observe the physiological effects of laudanosine in a simple animal model.
Methodology:
-
Animal Model: Frogs were commonly used in early physiological experiments due to their availability and the ease of observing their responses.
-
Administration: A solution of a laudanosine salt (e.g., laudanosine hydrochloride) was injected into the dorsal lymph sac of the frog.
-
Observation: The frog was observed for any changes in behavior, motor activity, and reflexes.
-
Key Findings: Unlike morphine, which would induce a state of narcosis, laudanosine was observed to cause an increase in reflex excitability and, at higher doses, convulsions and tetanic seizures. These observations classified it as a central nervous system stimulant.
Visualizations
Diagram 1: Conceptual Workflow for the Isolation of Laudanosine from Opium
Caption: Conceptual workflow for the 19th-century isolation of laudanosine.
Diagram 2: Logical Relationship in Early Structural Elucidation
Caption: Logical flow of laudanosine's early structural elucidation.
Conclusion
The historical discovery and initial characterization of laudanosine represent a significant chapter in the study of alkaloids. The application of then-nascent techniques of organic chemistry allowed for its isolation, purification, and the determination of its fundamental chemical and physiological properties. This early work not only introduced a new molecular entity to the scientific community but also highlighted the diverse pharmacology of the constituents of opium, distinguishing laudanosine's stimulant properties from the well-known narcotic effects of other opium alkaloids. The foundation laid by these pioneering chemists paved the way for future research into the synthesis, pharmacology, and clinical relevance of laudanosine and related compounds.
References
Methodological & Application
Application Note: Quantification of (+-)-Laudanosine in Human Plasma by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of (+-)-laudanosine in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes verapamil as an internal standard to ensure accuracy and precision. The method is highly selective and suitable for pharmacokinetic studies and therapeutic drug monitoring of atracurium and cisatracurium, for which laudanosine is a metabolite.
Introduction
Laudanosine is a metabolite of the neuromuscular blocking agents atracurium and cisatracurium. As the parent drugs are metabolized, laudanosine is formed and can cross the blood-brain barrier, potentially causing central nervous system stimulation. Therefore, the accurate quantification of laudanosine in plasma is crucial for clinical and pharmacological research to understand its pharmacokinetic profile and potential for accumulation, especially in patients with prolonged drug administration or impaired organ function. This application note presents a validated HPLC-MS/MS method for the reliable determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Verapamil hydrochloride (Internal Standard, IS)
-
HPLC-grade acetonitrile and methanol
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Methyl tert-butyl ether (MTBE)
Equipment
-
HPLC system (e.g., Agilent 1290 Infinity II or equivalent)
-
Triple quadrupole mass spectrometer (e.g., Agilent 6495C or equivalent) equipped with an electrospray ionization (ESI) source
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and appropriate consumables
Sample Preparation
A liquid-liquid extraction was performed to isolate laudanosine and the internal standard from the plasma matrix.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (Verapamil, 1 µg/mL in 50% methanol).
-
Add 50 µL of 0.1 M sodium hydroxide to alkalize the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see Table 2).
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
HPLC-MS/MS Method
The analysis was performed using an HPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.5 | 90 |
| 3.0 | 90 |
| 3.1 | 10 |
| 5.0 | 10 |
Table 3: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
MRM Transitions
Multiple Reaction Monitoring (MRM) was used for the quantification of laudanosine and the internal standard, verapamil.
Table 4: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| This compound | 358.2 | 206.1 | 100 | 130 | 25 |
| This compound (Qualifier) | 358.2 | 190.1 | 100 | 130 | 35 |
| Verapamil (IS) | 455.3 | 165.1 | 100 | 150 | 30 |
| Verapamil (IS - Qualifier) | 455.3 | 303.2 | 100 | 150 | 20 |
Quantitative transitions are shown in bold .
Results and Discussion
Method Validation
The developed method was validated for linearity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.
Table 5: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.995 |
Table 6: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 10 | < 10 | 90 - 110 |
| Mid QC | 100 | < 10 | < 10 | 90 - 110 |
| High QC | 800 | < 10 | < 10 | 90 - 110 |
Table 7: Recovery
| Analyte | Extraction Recovery (%) |
| This compound | > 85 |
| Verapamil (IS) | > 80 |
Visualization of Experimental Workflow and Method Validation
To clearly illustrate the procedural flow, the following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow from plasma sample to quantification.
Caption: Key parameters for HPLC-MS/MS method validation.
Conclusion
The HPLC-MS/MS method described provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure offers high recovery and minimal matrix effects. This method is well-suited for pharmacokinetic and toxicokinetic studies of laudanosine in clinical and research settings.
Application Notes and Protocols for the Use of (+-)-Laudanosine as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-Laudanosine is a benzylisoquinoline alkaloid and a primary metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1][2] Its role as a central nervous system stimulant, with the potential to cause seizures at high concentrations, necessitates accurate quantification in preclinical and clinical studies.[3] These application notes provide detailed protocols for the use of (±)-laudanosine as a reference standard in analytical chemistry for the accurate determination of its concentration in biological matrices.
(±)-Laudanosine is available as a pharmaceutical analytical impurity (PAI) and analytical standard, making it suitable for use in method development, validation, and routine sample analysis.[4]
Properties of (+-)-Laudanosine Reference Standard
A summary of the key physical and chemical properties of (±)-laudanosine is presented in the table below.
| Property | Value |
| Chemical Name | 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
| Synonyms | N-Methyltetrahydropapaverine, (R,S)-Laudanosine |
| Molecular Formula | C₂₁H₂₇NO₄ |
| Molecular Weight | 357.44 g/mol |
| Appearance | Solid |
| Melting Point | 89 °C |
| Solubility | Freely soluble in alcohol, chloroform, ether, hot petroleum ether.[5] Slightly soluble in methanol and ethanol.[6] |
| Storage Conditions | 2-8°C |
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare accurate stock and working standard solutions of (±)-laudanosine for calibration and quality control purposes.
Materials:
-
(±)-Laudanosine reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Class A volumetric flasks
-
Calibrated pipettes
-
Analytical balance
Protocol for Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of (±)-laudanosine reference standard into a clean, dry weighing boat.
-
Transfer the weighed standard to a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of methanol to dissolve the standard.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to 10 mL with methanol and mix thoroughly by inverting the flask several times.
-
Store the stock solution at 2-8°C in a tightly sealed, light-protected container.
Protocol for Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate mobile phase or reconstitution solvent.
-
For a typical calibration curve ranging from 10 ng/mL to 1000 ng/mL, perform serial dilutions as required.
-
Ensure all dilutions are performed using calibrated pipettes and Class A volumetric flasks for accuracy.
HPLC-UV Method for Quantification of (±)-Laudanosine
Objective: To provide a detailed High-Performance Liquid Chromatography with Ultraviolet (UV) detection method for the quantification of (±)-laudanosine.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18, 150 mm x 4.6 mm, 5 µm packing |
| Mobile Phase | 0.075 M Potassium dihydrogen phosphate (pH 3.1 with o-phosphoric acid) : Methanol : Acetonitrile (50:30:20, v/v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 25°C (Ambient)[7] |
| Injection Volume | 20 µL |
| UV Detection | 280 nm[7] |
| Run Time | 25 minutes |
| Retention Time | Approximately 2.34 min for laudanosine[7] |
Sample Preparation (Plasma):
-
To 500 µL of plasma sample, add an internal standard (e.g., verapamil).[8]
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Inject 20 µL into the HPLC system.
Method Validation Parameters:
| Parameter | Result |
| Linearity Range | 1-8 µg/mL and 40-2000 ng/mL have been reported in different studies.[7][8] |
| Accuracy | Should be within ±15% of the nominal concentration (±20% at the LLOQ).[9][10] |
| Precision (RSD) | Should be ≤15% (≤20% at the LLOQ).[9] |
| LOD | Dependent on instrumentation and specific method, can be determined by signal-to-noise ratio (e.g., 3:1).[11] |
| LOQ | 40 ng/mL has been reported.[8] Can be determined by signal-to-noise ratio (e.g., 10:1).[11] |
LC-MS/MS Method for Quantification of (±)-Laudanosine
Objective: To provide a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of (±)-laudanosine.
Instrumentation and Conditions:
| Parameter | Specification |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent ion trap mass spectrometer |
| Column | Synergy Max RP, 150 x 2.1 mm or equivalent |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of laudanosine and internal standard. A typical gradient would be a linear increase in mobile phase B. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| MRM Transitions | To be determined by direct infusion of the laudanosine reference standard. A common precursor ion would be the protonated molecule [M+H]⁺. Product ions are selected based on fragmentation patterns. |
| Internal Standard | A deuterated analog of laudanosine or a structurally similar compound (e.g., vecuronium) can be used.[1] |
Sample Preparation (Post-mortem fluids):
-
To 1 mL of sample, add the internal standard.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of chloroform, isopropanol, and n-heptane).[12]
-
Evaporate the organic layer to dryness.
-
Reconstitute in mobile phase A.
-
Inject into the LC-MS/MS system.
Method Validation Parameters:
| Parameter | Result |
| Linearity Range | 1-2000 ng/mL in blood and 5-5000 ng/g in tissues have been reported.[1] |
| Accuracy | Should be within ±15% of the nominal concentration (±20% at the LLOQ).[9][10] |
| Precision (RSD) | Should be ≤15% (≤20% at the LLOQ).[9] |
| LOD | Dependent on instrumentation, can be determined by signal-to-noise ratio (e.g., 3:1).[11] |
| LOQ | 1 ng/mL in blood and 5 ng/g in tissues have been reported.[1] |
Mandatory Visualizations
Metabolic Pathway of Atracurium to Laudanosine
Caption: Metabolic degradation of atracurium and cisatracurium.
Experimental Workflow for Sample Analysis
Caption: General workflow for bioanalytical sample quantification.
Logical Relationship for Method Validation
Caption: Key parameters for analytical method validation.
References
- 1. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mastelf.com [mastelf.com]
- 3. This compound | C21H27NO4 | CID 15548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Laudanosine [drugfuture.com]
- 6. caymanchem.com [caymanchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. High-performance liquid chromatographic method for the determination of atracurium and laudanosine in human plasma. Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. wjarr.com [wjarr.com]
- 12. researchgate.net [researchgate.net]
Enantioselective Synthesis of (+)- and (-)-Laudanosine for Chiral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (+)- and (-)-laudanosine. Laudanosine, a metabolite of the neuromuscular blocking agents atracurium and cisatracurium, possesses a chiral center and its enantiomers may exhibit distinct pharmacological profiles. Understanding the stereospecific interactions of laudanosine is crucial for drug development and safety assessment. The protocols herein describe a robust synthetic strategy employing a Sonogashira coupling, intramolecular hydroamination, and Noyori asymmetric hydrogenation to yield the individual enantiomers with high purity. Furthermore, this document outlines the differential interactions of laudanosine enantiomers with key central nervous system targets, namely opioid and GABA receptors, providing a basis for further chiral studies.
Introduction
Laudanosine, or N-methyltetrahydropapaverine, is a benzyltetrahydroisoquinoline alkaloid that has garnered significant interest due to its role as a metabolite of clinically important neuromuscular blocking drugs.[1][2] The presence of a stereocenter at the C1 position gives rise to two enantiomers, (S)-(+)-laudanosine and (R)-(-)-laudanosine. It is well-established that enantiomers of a chiral drug can have markedly different physiological effects.[3] Therefore, the ability to synthesize and study the individual enantiomers of laudanosine is essential for a comprehensive understanding of its pharmacology and toxicology. Racemic laudanosine has been shown to interact with both GABA and opioid receptors, which may contribute to its observed central nervous system effects, including potential seizure activity at high concentrations.[1][4] This application note provides detailed methodologies for the enantioselective synthesis of both (+)- and (-)-laudanosine to facilitate such chiral studies.
Data Presentation
Table 1: Quantitative Data for the Enantioselective Synthesis of (+)-(S)-Laudanosine
| Step | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) (%) | Specific Rotation [α]D (c, solvent) |
| Sonogashira Coupling | Trifluoroacyl-protected alkyne | Pd(OAc)2, PS-bpt ligand | 84 | N/A | N/A |
| Intramolecular Hydroamination | Imine Intermediate | Ti-catalyst | 88 (over 2 steps) | N/A | N/A |
| Noyori Asymmetric Hydrogenation | (+)-(S)-Laudanosine | (S)-BINAP-Ru(II) complex | >95 | >99 | +104 (c 1.0, CHCl3) |
Table 2: Quantitative Data for the Enantioselective Synthesis of (-)-(R)-Laudanosine (Projected)
| Step | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) (%) | Specific Rotation [α]D (c, solvent) |
| Sonogashira Coupling | Trifluoroacyl-protected alkyne | Pd(OAc)2, PS-bpt ligand | ~84 | N/A | N/A |
| Intramolecular Hydroamination | Imine Intermediate | Ti-catalyst | ~88 (over 2 steps) | N/A | N/A |
| Noyori Asymmetric Hydrogenation | (-)-(R)-Laudanosine | (R)-BINAP-Ru(II) complex | >95 | >99 | -104 (c 1.0, CHCl3) |
Table 3: Binding Affinities of Racemic Laudanosine for Opioid and GABA Receptors
| Receptor Subtype | Ligand | Ki (µM)[4] |
| Opioid - Mu 1 (µ1) | D,L-Laudanosine | 2.7 |
| Opioid - Mu 2 (µ2) | D,L-Laudanosine | 13 |
| Opioid - Delta (δ) | D,L-Laudanosine | 5.5 |
| Opioid - Kappa 1 (κ1) | D,L-Laudanosine | 21 |
| Opioid - Kappa 3 (κ3) | D,L-Laudanosine | 24 |
| GABA (low-affinity) | D,L-Laudanosine | 10 (IC50) |
Experimental Protocols
Enantioselective Synthesis of (+)-(S)-Laudanosine
This protocol is adapted from the work of Doye and coworkers.[3]
Step 1: Sonogashira Coupling to form Trifluoroacyl-protected Alkyne
-
To a solution of aryl iodide (1 equivalent) and alkyne (1.2 equivalents) in a suitable solvent such as triethylamine, add Pd(OAc)2 (0.02 equivalents) and a phosphine ligand (e.g., PS-bpt, 0.04 equivalents).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 24 hours.
-
Upon completion, as monitored by TLC or LC-MS, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the trifluoroacyl-protected alkyne.
Step 2: Deprotection and Intramolecular Hydroamination
-
Dissolve the trifluoroacyl-protected alkyne from Step 1 in a suitable solvent such as methanol.
-
Add a base, for example, potassium carbonate (3 equivalents), and stir the mixture at room temperature for 4 hours to effect deprotection.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the crude amino alkyne in an anhydrous, non-polar solvent like toluene.
-
Add a titanium-based catalyst for intramolecular hydroamination and heat the reaction mixture to reflux.
-
Monitor the reaction for the formation of the corresponding imine.
-
Upon completion, cool the reaction mixture and purify by column chromatography to yield the cyclic imine.
Step 3: Noyori Asymmetric Hydrogenation
-
In a high-pressure reaction vessel, dissolve the imine intermediate from Step 2 in a degassed solvent such as methanol.
-
Add the chiral (S)-BINAP-Ru(II) catalyst (e.g., RuCl2[(S)-BINAP]) under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 50-100 atm) and stir the reaction mixture at a controlled temperature (e.g., 30-50 °C) for 24-48 hours.
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture and purify the crude product by column chromatography to obtain enantiomerically pure (+)-(S)-laudanosine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Enantioselective Synthesis of (-)-(R)-Laudanosine
The synthesis of (-)-(R)-laudanosine follows the same three-step procedure as described for the (+)-(S)-enantiomer. The key difference is the use of the opposing enantiomer of the chiral catalyst in the final step.
Step 3 (modified for (-)-(R)-Laudanosine): Noyori Asymmetric Hydrogenation
-
Follow the procedure for the Noyori Asymmetric Hydrogenation as described above, but substitute the (S)-BINAP-Ru(II) catalyst with the (R)-BINAP-Ru(II) catalyst.
-
The resulting product will be (-)-(R)-laudanosine.
Mandatory Visualization
Caption: Enantioselective synthesis workflow for (+)- and (-)-laudanosine.
Caption: Proposed framework for chiral studies of laudanosine enantiomers.
References
- 1. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (+-)-Laudanosine in Neuropharmacological Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-Laudanosine, a benzylisoquinoline alkaloid, is a metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1][2] While initially studied for its potential toxicological profile, particularly its proconvulsant effects, laudanosine has emerged as a valuable tool in neuropharmacological research due to its complex interactions with several key neurotransmitter systems.[1][3][4] It readily crosses the blood-brain barrier, allowing for the investigation of its central nervous system effects.[3][4] This document provides detailed application notes and experimental protocols for the use of (±)-laudanosine in studying GABAergic, opioidergic, and nicotinic cholinergic pathways.
Physicochemical Properties
| Property | Value |
| IUPAC Name | (1S)-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
| Molecular Formula | C₂₁H₂₇NO₄ |
| Molar Mass | 357.45 g/mol |
| Appearance | Solid |
| Source | Metabolite of atracurium and cisatracurium; also found in opium.[1] |
Neuropharmacological Profile
(±)-Laudanosine exhibits a multi-target profile, interacting with several key receptors in the central nervous system. Its primary activities of interest for neuropharmacological research include:
-
GABA Receptor Modulation: It displays inhibitory effects at low-affinity GABAA receptors.[5][6]
-
Opioid Receptor Interaction: It acts as a ligand at various opioid receptor subtypes, notably demonstrating µ-opioid receptor-mediated analgesia.[5][6]
-
Nicotinic Acetylcholine Receptor (nAChR) Blockade: It inhibits neuronal nAChRs.[3]
-
Proconvulsant Activity: At higher concentrations, laudanosine can induce seizures, an effect thought to be related to its interaction with GABAergic and other neurotransmitter systems.[4][7]
Data Presentation: Receptor Binding Affinities and In Vivo Efficacy
The following tables summarize the quantitative data on the interaction of (±)-laudanosine with various receptors and its effects in animal models.
Table 1: In Vitro Receptor Binding Affinities of (±)-Laudanosine
| Receptor Subtype | Radioligand | Ki (µM) | IC₅₀ (µM) | Reference |
| Opioid Receptors | ||||
| µ₁ | [³H]-DAMGO | 2.7 | [5][6] | |
| µ₂ | 13 | [5][6] | ||
| δ | 5.5 | [5][6] | ||
| κ₁ | 21 | [5][6] | ||
| κ₃ | 24 | [5][6] | ||
| GABAA Receptors | ||||
| High-affinity | [³H]muscimol | 100 | [5][6] | |
| Low-affinity | [³H]bicuculline methochloride | 10 | [5][6] |
Table 2: In Vivo Effects of (±)-Laudanosine in Animal Models
| Animal Model | Administration Route | Dose/Concentration | Observed Effect | Reference |
| Mice and Rats | i.v. bolus | 10-20 mg/kg | Convulsions and hind limb extensions | [4] |
| Mice | 46.8 mg/kg (CD₅₀) | Convulsions | [7] | |
| Conscious Dogs | Continuous infusion | Plasma concentration of 1.2 µg/ml | No behavioral disturbances | [4] |
| Anesthetized Dogs | Plasma concentration > 6 µg/ml | Hypotension and bradycardia | [4] | |
| Anesthetized Dogs | Plasma concentration > 10 µg/ml | Epileptic EEG spiking | [4] | |
| Anesthetized Dogs | Plasma concentration > 17 µg/ml | Prolonged seizures | [4] | |
| Rats | Continuous infusion | < 25 mg/kg/h | No convulsions | [8] |
| Rats | Plasma concentration > 17 µg/ml | Convulsions | [8] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of (±)-laudanosine for µ-opioid receptors using a competitive binding assay with [³H]-DAMGO.
Materials:
-
Rat brain tissue (e.g., cortex, thalamus)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
[³H]-DAMGO (specific activity ~40-60 Ci/mmol)
-
Naloxone (for non-specific binding determination)
-
(±)-Laudanosine stock solution
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Membrane Preparation:
-
Dissect rat brain tissue on ice.
-
Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Binding Buffer to a protein concentration of 1-2 mg/ml.
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add 100 µl of membrane preparation, 50 µl of [³H]-DAMGO (final concentration ~1 nM), and 50 µl of Binding Buffer.
-
Non-specific Binding: Add 100 µl of membrane preparation, 50 µl of [³H]-DAMGO, and 50 µl of naloxone (final concentration ~10 µM).
-
Competitive Binding: Add 100 µl of membrane preparation, 50 µl of [³H]-DAMGO, and 50 µl of varying concentrations of (±)-laudanosine (e.g., 10⁻⁹ to 10⁻⁴ M).
-
Incubate all tubes at 25°C for 60 minutes.
-
-
Termination and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 4 ml of ice-cold Binding Buffer.
-
Place the filters in scintillation vials, add 5 ml of scintillation cocktail, and vortex.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding of [³H]-DAMGO against the logarithm of the (±)-laudanosine concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Proconvulsant Activity Assessment in Mice
Objective: To determine the convulsive dose (CD₅₀) of (±)-laudanosine in mice.
Materials:
-
Male Swiss-Webster mice (20-25 g)
-
(±)-Laudanosine solution in sterile saline
-
Observation chambers
-
Syringes and needles for intravenous injection
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice to the housing facility for at least one week before the experiment.
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
-
Drug Administration:
-
Divide mice into groups of at least 8-10 animals per dose.
-
Administer (±)-laudanosine via intravenous (tail vein) bolus injection at various doses (e.g., 10, 20, 30, 40, 50 mg/kg).
-
Administer a vehicle control (saline) to one group.
-
-
Observation:
-
Immediately after injection, place each mouse in an individual observation chamber.
-
Observe the animals continuously for 30 minutes for the presence of convulsive behaviors, including clonic and tonic-clonic seizures and hind limb extension.
-
Record the number of animals in each group that exhibit convulsions.
-
-
Data Analysis:
-
Calculate the percentage of animals that convulsed at each dose.
-
Determine the CD₅₀ (the dose at which 50% of the animals exhibit convulsions) using probit analysis.
-
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
Objective: To characterize the inhibitory effect of (±)-laudanosine on human neuronal nicotinic acetylcholine receptors (e.g., α4β2) expressed in Xenopus laevis oocytes.
Materials:
-
Mature female Xenopus laevis frogs
-
cRNA encoding human α4 and β2 nAChR subunits
-
Collagenase solution
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)
-
Two-electrode voltage clamp setup
-
Microinjection system
-
Acetylcholine (ACh) solution
-
(±)-Laudanosine solution
Procedure:
-
Oocyte Preparation and Injection:
-
Surgically remove oocytes from an anesthetized frog.
-
Treat oocytes with collagenase to remove the follicular layer.
-
Inject each oocyte with a mixture of cRNAs for the α4 and β2 subunits (e.g., 50 nl of a 1:1 mixture at 1 µg/µl).
-
Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply a control concentration of ACh (e.g., 100 µM) to elicit a baseline current response.
-
After washout, co-apply ACh with varying concentrations of (±)-laudanosine.
-
Record the peak inward current in response to each application.
-
-
Data Analysis:
-
Measure the peak current amplitude for each condition.
-
Express the current in the presence of laudanosine as a percentage of the control ACh-evoked current.
-
Plot the percentage of inhibition against the logarithm of the laudanosine concentration to determine the IC₅₀.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of Laudanosine's Proconvulsant and Analgesic Effects
Caption: Proposed signaling pathways for laudanosine's effects.
Experimental Workflow for In Vivo Proconvulsant Activity Assessment
Caption: Workflow for assessing laudanosine's proconvulsant activity.
Logical Relationship in Competitive Radioligand Binding Assay
Caption: Principle of competitive radioligand binding assay.
Conclusion
(±)-Laudanosine is a versatile pharmacological tool for investigating the complex interplay between different neurotransmitter systems. Its ability to modulate GABAergic, opioidergic, and nicotinic cholinergic pathways provides a unique opportunity to study the mechanisms underlying neuronal excitability, seizure generation, and analgesia. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize (±)-laudanosine in their neuropharmacological research endeavors. Careful consideration of its dose-dependent effects is crucial for the accurate interpretation of experimental results.
References
- 1. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 2. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 3. Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular and neurological effects of laudanosine. Studies in mice and rats, and in conscious and anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrous oxide antagonizes CNS stimulation by laudanosine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Convulsive effects and pharmacokinetics of laudanosine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Atracurium and Laudanosine by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atracurium besylate is a non-depolarizing neuromuscular blocking agent used in anesthesia to induce muscle relaxation. Its unique metabolism, which is independent of renal or hepatic function, occurs primarily through two pathways: Hofmann elimination, a spontaneous chemical degradation at physiological pH and temperature, and ester hydrolysis, catalyzed by non-specific plasma esterases.[1][2][3] One of the main degradation products is laudanosine, a tertiary amine that can cross the blood-brain barrier and has been associated with central nervous system stimulation at high concentrations.[4] Therefore, the simultaneous quantification of atracurium and laudanosine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed high-performance liquid chromatography (HPLC) methods for the reliable determination of atracurium and laudanosine.
Metabolic Pathway of Atracurium
Atracurium is a benzylisoquinolinium diester that degrades into several products. The primary pathways are Hofmann elimination and ester hydrolysis. Hofmann elimination is a non-enzymatic process that leads to the formation of laudanosine and a quaternary monoacrylate intermediate. This intermediate can then undergo further Hofmann elimination to produce another molecule of laudanosine or be subjected to ester hydrolysis to form a monoquaternary acid.[4] Ester hydrolysis, on the other hand, is an enzymatic process that also contributes to the breakdown of atracurium.
Experimental Protocols
This section details the protocols for sample preparation and HPLC analysis for the quantification of atracurium and laudanosine in plasma. Two common sample preparation techniques are presented: protein precipitation and liquid-liquid extraction.
Sample Preparation
Protocol 1: Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis.[5]
-
To 500 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., verapamil).
-
Add 1 mL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
Protocol 2: Liquid-Liquid Extraction
This method provides a cleaner extract, reducing matrix effects.[6][7]
-
To 1 mL of plasma sample in a glass tube, add 100 µL of an internal standard solution (e.g., vecuronium).
-
Add 500 µL of a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add 5 mL of an organic extraction solvent (e.g., dichloromethane or a mixture of diethyl ether and dichloromethane).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 x g for 15 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 20-50 µL aliquot into the HPLC system.
High-Performance Liquid Chromatography (HPLC) Analysis
Below are three validated HPLC methods for the separation and quantification of atracurium and laudanosine.
Method 1: Reversed-Phase HPLC with UV Detection [8]
-
Column: C18, 150 mm x 4.5 mm, 5 µm particle size
-
Mobile Phase: 0.075 M Potassium dihydrogen phosphate: methanol: acetonitrile (50:30:20, v/v/v), adjusted to pH 3.1 with o-phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
Method 2: Reversed-Phase HPLC with Fluorescence Detection [5][7]
-
Column: Agilent Eclipse Plus C18 or similar
-
Mobile Phase: 0.03 M Dipotassium hydrogen phosphate and acetonitrile (72:28, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector set at an excitation wavelength of 240 nm and an emission wavelength of 320 nm
-
Injection Volume: 20 µL
Method 3: Fast HPLC with UV Detection [9]
-
Column: Agilent Technologies Zorbax Eclipse XDB-C18, 50 mm x 4.6 mm, 1.8 µm particle size
-
Mobile Phase: Gradient of potassium phosphate buffer, acetonitrile, and methanol
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: Not specified
Data Presentation
The following tables summarize the quantitative data from various validated HPLC methods for atracurium and laudanosine determination.
Table 1: Chromatographic and Validation Parameters for HPLC Methods
| Parameter | Method 1 (UV)[8] | Method 2 (Fluorescence)[7] | Method 3 (Fluorescence)[5] | Method 4 (LC-MS/MS)[6] |
| Matrix | Pharmaceutical Formulation | Dog Plasma | Human Plasma | Post-mortem Blood & Tissues |
| Internal Standard | - | Verapamil | Verapamil | Vecuronium |
| Retention Time (Atracurium) | 19.33 min | Not Specified | Not Specified | Not Specified |
| Retention Time (Laudanosine) | 2.34 min | Not Specified | Not Specified | Not Specified |
| Linearity Range (Atracurium) | 1 - 8 µg/mL | 25 - 5000 µg/L | 40 - 2000 ng/mL | 1 - 2000 ng/mL (Blood) |
| Linearity Range (Laudanosine) | Not Specified | 25 - 6000 µg/L | 40 - 2000 ng/mL | 5 - 5000 ng/g (Tissues) |
| Limit of Quantification (LOQ) | Not Specified | 3 µg/L (Atracurium) | 40 ng/mL | 1 ng/mL (Blood) |
| 1 µg/L (Laudanosine) | 5 ng/g (Tissues) | |||
| Precision (RSD) | Not Specified | < 10% (Intra- & Inter-day) | 1 - 14% | Not Specified |
| Recovery | Not Specified | 92.1% - 109.5% | Not Specified | Not Specified |
Experimental Workflow
The following diagram illustrates the general workflow for the determination of atracurium and laudanosine in plasma samples.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. High-performance liquid chromatographic method for the determination of atracurium and laudanosine in human plasma. Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of atracurium and laudanosine in dog plasma during cardiopulmonary bypass by high performance liquid chromatography with fluorometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
Application Note: Development and Validation of a Rapid and Sensitive LC-MS/MS Assay for the Quantification of (+-)-Laudanosine in Human Plasma
Abstract
This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (+-)-laudanosine in human plasma. Laudanosine, a metabolite of the neuromuscular blocking agents atracurium and cisatracurium, requires precise monitoring in clinical and research settings due to its potential for central nervous system excitation. The presented assay employs a simple protein precipitation for sample preparation and utilizes verapamil as an internal standard. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in the positive electrospray ionization mode. The method was validated for linearity, accuracy, precision, and stability, demonstrating its suitability for high-throughput analysis in drug development and clinical research.
Introduction
This compound is a benzylisoquinoline alkaloid and a primary metabolite of the widely used neuromuscular blocking drugs atracurium and cisatracurium.[1] Unlike its parent compounds, laudanosine can cross the blood-brain barrier and has been associated with central nervous system stimulation, potentially leading to seizures at high concentrations. Therefore, a sensitive and specific analytical method for the quantification of laudanosine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note presents a detailed protocol for a validated LC-MS/MS assay for this compound in human plasma, offering a reliable tool for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Verapamil (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of laudanosine from human plasma.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (Verapamil in 50:50 acetonitrile:water).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Analyte |
| This compound | |
| Verapamil (IS) | |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
Note: The MRM transition for this compound is proposed based on its molecular weight and common fragmentation patterns. Experimental optimization of the product ion and collision energy is recommended.
Assay Validation
The method was validated according to standard bioanalytical method validation guidelines.
Linearity and Range
The assay was linear over the concentration range of 1 to 1000 ng/mL for laudanosine in human plasma. The calibration curve, constructed using a weighted (1/x²) linear regression, yielded a correlation coefficient (r²) of >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, mid QC, and high QC. The results are summarized in Table 3.
Table 3: Summary of Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.2 | 105.4 | 9.5 | 103.8 |
| Low QC | 3 | 6.5 | 102.1 | 7.8 | 101.5 |
| Mid QC | 100 | 4.1 | 98.7 | 5.3 | 99.2 |
| High QC | 800 | 3.5 | 99.5 | 4.8 | 100.3 |
Stability
The stability of laudanosine in human plasma was assessed under various conditions. Acidification of plasma samples was found to improve the stability of laudanosine.
Table 4: Stability of Laudanosine in Human Plasma
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Freeze-Thaw (3 cycles) | 3 cycles | -20 °C | 95.2 |
| Short-Term (Bench-top) | 4 hours | Room Temp. | 97.1 |
| Long-Term | 30 days | -80 °C | 96.5 |
| Post-Preparative (Autosampler) | 24 hours | 4 °C | 98.8 |
Experimental Workflow and Validation Logic
Caption: Overview of the sample preparation and analysis workflow.
References
Application Notes and Protocols for the Experimental Use of (+-)-laudanosine to Study Seizure Thresholds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(±)-Laudanosine, a metabolite of the neuromuscular blocking agents atracurium and cisatracurium, has been identified as a compound that can induce seizures by lowering the seizure threshold.[1][2] It readily crosses the blood-brain barrier and exerts its proconvulsant effects through interactions with various neurotransmitter systems.[1][2] These properties make (±)-laudanosine a valuable tool in preclinical research for studying the mechanisms of seizure generation, evaluating the efficacy of potential anticonvulsant drugs, and investigating the neurobiology of epilepsy.
These application notes provide detailed protocols for the experimental use of (±)-laudanosine to study seizure thresholds in rodent models, summarize key quantitative data from published studies, and illustrate the proposed signaling pathways involved in its mechanism of action.
Data Presentation
Table 1: Convulsive Doses and Plasma Concentrations of (+-)-laudanosine in Various Animal Models
| Animal Model | Route of Administration | Convulsive Dose / Concentration | Observed Effects | Reference(s) |
| Mice | Intravenous (i.v.) bolus | 10-20 mg/kg | Convulsions and hind limb extensions. | [1] |
| Rats | Intravenous (i.v.) bolus | 10-20 mg/kg | Convulsions and hind limb extensions. | [1] |
| Rats | Continuous i.v. infusion | > 17 µg/mL (plasma concentration) | Convulsions. | [3] |
| Anesthetized Dogs | Continuous i.v. infusion | > 10 µg/mL (plasma concentration) | Epileptic EEG spiking. | [1] |
| Anesthetized Dogs | Continuous i.v. infusion | > 17 µg/mL (plasma concentration) | Prolonged seizures. | [1] |
Table 2: Interaction of this compound with Neurotransmitter Receptors
| Receptor Target | Interaction | Functional Consequence | Reference(s) |
| Low-affinity GABA-A Receptors | Inhibition (IC50 = 10 µM) | Reduced inhibitory neurotransmission, proconvulsant effect. | [4] |
| µ-Opioid Receptors (µ1 and µ2) | Competitive Antagonism (Ki = 2.7 µM for µ1) | Modulation of neuronal excitability. | [4] |
| Nicotinic Acetylcholine Receptors (α4β2 and α3β4) | Dual action: low concentration activation, high concentration inhibition. | Complex modulation of cholinergic signaling, potentially contributing to CNS excitation. | [5][[“]] |
Experimental Protocols
Protocol 1: Determination of Seizure Threshold Using Intravenous Bolus Administration of this compound in Mice or Rats
Objective: To determine the dose of (±)-laudanosine required to induce a seizure in a rodent model.
Materials:
-
(±)-Laudanosine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes and needles for intravenous injection (tail vein)
-
Observation chamber
-
Video recording equipment
-
Electroencephalogram (EEG) recording system (optional, but recommended)
Procedure:
-
Animal Preparation: Acclimatize adult male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) to the experimental room for at least one hour before the experiment. Weigh each animal to determine the correct dose volume.
-
Drug Preparation: Prepare a stock solution of (±)-laudanosine hydrochloride in sterile saline. Prepare serial dilutions to administer a range of doses (e.g., 5, 10, 15, 20 mg/kg).
-
Administration: Gently restrain the animal and administer a single bolus injection of a specific dose of (±)-laudanosine via the tail vein. Administer a control group with saline only.
-
Observation: Immediately after injection, place the animal in the observation chamber and record its behavior for at least 30 minutes.
-
Seizure Scoring: Score the seizure severity using a modified Racine scale.[7][8][9]
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with loss of postural control (generalized tonic-clonic seizure).
-
-
Data Collection: Record the latency to the first seizure, the duration of the seizure, and the maximum seizure stage reached for each animal. If using EEG, record the electrographic seizure activity.
-
Data Analysis: Determine the convulsive dose 50 (CD50), which is the dose of (±)-laudanosine that induces seizures in 50% of the animals, using probit analysis. Analyze differences in seizure latency and duration between different dose groups using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Studying the Effect of Anticonvulsant Compounds on this compound-Induced Seizures
Objective: To evaluate the efficacy of a test compound in raising the seizure threshold lowered by (±)-laudanosine.
Materials:
-
Same as Protocol 1
-
Test anticonvulsant compound
-
Vehicle for the test compound
Procedure:
-
Animal Preparation and Drug Preparation: Follow steps 1 and 2 from Protocol 1. Prepare the test anticonvulsant compound in its appropriate vehicle.
-
Pre-treatment: Administer the test compound or its vehicle to the animals at a predetermined time before the administration of (±)-laudanosine. The pre-treatment time will depend on the pharmacokinetic properties of the test compound.
-
Laudanosine Administration: Administer a predetermined dose of (±)-laudanosine (e.g., a dose close to the CD50 determined in Protocol 1) to both the vehicle-treated and test compound-treated groups.
-
Observation and Data Collection: Follow steps 4, 5, and 6 from Protocol 1.
-
Data Analysis: Compare the percentage of animals seizing, seizure latency, duration, and severity scores between the vehicle-treated and test compound-treated groups using appropriate statistical tests (e.g., Chi-square test for seizure incidence, t-test or ANOVA for latency and duration). A significant increase in seizure threshold in the test compound group indicates potential anticonvulsant activity.
Visualizations
Caption: Workflow for studying seizure thresholds using this compound.
Caption: Signaling pathways of this compound-induced seizures.
References
- 1. researchgate.net [researchgate.net]
- 2. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convulsive effects and pharmacokinetics of laudanosine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
techniques for measuring laudanosine concentrations in cerebrospinal fluid
Introduction
Laudanosine, a primary metabolite of the neuromuscular blocking agents atracurium and cisatracurium, has garnered significant attention in clinical and research settings due to its potential neurotoxic effects. As laudanosine can cross the blood-brain barrier, monitoring its concentration in cerebrospinal fluid (CSF) is crucial for understanding its central nervous system (CNS) pharmacology and for correlating its presence with clinical observations such as seizures, particularly in patients undergoing long-term infusions of atracurium in intensive care units or during neurosurgery. This application note provides a detailed protocol for the quantification of laudanosine in human CSF using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a highly sensitive and specific analytical technique.
Clinical Significance
Laudanosine is a tertiary amine that can penetrate the CNS and act as a modest CNS stimulant.[1] High concentrations have been associated with an increased risk of seizures in animal models, and while a direct causal link in humans is less definitive, monitoring its levels in the CSF provides a valuable tool for neurotoxicology studies and for patients with compromised blood-brain barriers or those receiving prolonged neuromuscular blockade.[1][2][3] Observed concentrations of laudanosine in human CSF can range from less than 2 ng/mL to as high as 570 ng/mL, depending on the dosage and duration of atracurium administration, as well as individual patient factors.[2][3][4]
Metabolic Pathway of Atracurium to Laudanosine
Atracurium is a complex mixture of ten stereoisomers that undergoes degradation in the body via two primary, non-enzymatic pathways to form laudanosine: Hofmann elimination and ester hydrolysis.[5][6] Hofmann elimination is a chemical process that occurs at physiological pH and temperature, while ester hydrolysis is facilitated by non-specific plasma esterases.[5][7] Understanding this metabolic route is fundamental to interpreting the pharmacokinetic profile of atracurium and the subsequent formation of its potentially neuroactive metabolite.
Quantitative Data Summary
The following table summarizes laudanosine concentrations found in human cerebrospinal fluid from various studies, providing a reference range for expected values in clinical research.
| Study Population | Atracurium Administration | Laudanosine Concentration in CSF (ng/mL) | Analytical Method |
| Patients undergoing brain electrode placement | Single dose | <2 - 14 | Not specified |
| Patients undergoing intracranial surgery | Infusion (111-251 min) | Mean: 202.5 (up to 570) | Not specified |
| Patients with subarachnoid hemorrhage | Infusion (up to 8 hours) | Median at 3h: 38 (range: 18-63) | HPLC |
Experimental Protocol: Quantification of Laudanosine in CSF by HPLC-MS/MS
This protocol outlines a method for the sensitive and selective quantification of laudanosine in human CSF.
1. Materials and Reagents
-
Laudanosine analytical standard
-
Vecuronium (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human Cerebrospinal Fluid (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials
2. Sample Preparation (Liquid-Liquid Extraction)
Given that CSF is a relatively clean matrix, minimal sample preparation is required.[8] A liquid-liquid extraction is employed to concentrate the analyte and remove potential interferences.
-
Thaw frozen CSF samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 200 µL of CSF.
-
Add 20 µL of the internal standard working solution (Vecuronium in methanol).
-
Add 800 µL of ethyl acetate.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
3. HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| HPLC Parameters | Value |
| Column | Synergy Max RP, 150 x 2.1 mm, 4 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometry Parameters | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | Laudanosine: To be determined by infusion of standard; Vecuronium (IS): To be determined by infusion of standard |
4. Calibration and Quality Control
Prepare a calibration curve by spiking drug-free CSF with known concentrations of laudanosine. A typical calibration range would be 1-1000 ng/mL. Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the assay.
Experimental Workflow
The overall workflow for the measurement of laudanosine in CSF is depicted in the following diagram.
Conclusion
The described HPLC-MS/MS method provides a robust and sensitive approach for the quantification of laudanosine in cerebrospinal fluid. This application note offers a comprehensive protocol that can be adapted by researchers and clinicians to investigate the CNS disposition of this atracurium metabolite. Accurate measurement of laudanosine in the CSF is essential for advancing our understanding of its potential neurotoxicity and for ensuring patient safety during prolonged neuromuscular blockade.
References
- 1. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentrations of atracurium and laudanosine in cerebrospinal fluid and plasma during intracranial surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerebrospinal fluid concentrations of laudanosine after administration of atracurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cerebrospinal fluid concentrations of atracurium, laudanosine and vecuronium following clinical subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Atracurium [ld99.com]
- 7. In vitro degradation of atracurium in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of human cerebrospinal fluid monoamines and their cofactors by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating (+-)-Laudanosine Cytotoxicity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+-)-Laudanosine is a benzyltetrahydroisoquinoline alkaloid found in opium and is also a metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1][2] While its primary pharmacological effects in vivo are associated with the central nervous system, including potential seizure activity at high concentrations, the in vitro cytotoxic potential of this compound is an area of growing interest in drug development and toxicology.[3][4] Understanding the cellular mechanisms by which laudanosine may impact cell health is crucial for evaluating its safety profile and exploring any potential therapeutic applications.
These application notes provide a comprehensive set of protocols to investigate the cytotoxic effects of this compound on a selected cancer cell line (e.g., HeLa) using a panel of robust cell-based assays. The described methodologies will enable researchers to quantify changes in cell viability, detect the induction of apoptosis, assess mitochondrial health, and measure the generation of reactive oxygen species (ROS), providing a multi-parametric evaluation of laudanosine's cytotoxic profile.
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the cytotoxicity of this compound.
Caption: Experimental workflow for laudanosine cytotoxicity assessment.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Based on common mechanisms of alkaloid-induced cytotoxicity, we hypothesize that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the subsequent activation of the caspase cascade.
Caption: Hypothesized intrinsic apoptosis pathway induced by laudanosine.
Data Presentation
The following tables present hypothetical data from the described assays to illustrate expected outcomes.
Table 1: Cell Viability (MTT Assay)
| This compound (µM) | Cell Viability (%) |
| 0 (Control) | 100.0 ± 5.2 |
| 10 | 85.3 ± 4.1 |
| 25 | 62.1 ± 3.5 |
| 50 | 48.9 ± 2.8 |
| 100 | 23.7 ± 1.9 |
| 200 | 10.2 ± 1.1 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| This compound (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| 50 | 55.4 ± 3.1 | 25.8 ± 2.2 | 15.3 ± 1.9 | 3.5 ± 0.7 |
| 100 | 28.9 ± 2.5 | 40.2 ± 3.0 | 28.1 ± 2.4 | 2.8 ± 0.6 |
Table 3: Mitochondrial Membrane Potential (JC-1 Assay)
| This compound (µM) | Red/Green Fluorescence Ratio |
| 0 (Control) | 8.5 ± 0.9 |
| 50 | 4.2 ± 0.5 |
| 100 | 2.1 ± 0.3 |
Table 4: Intracellular ROS Levels (DCFH-DA Assay)
| This compound (µM) | Relative Fluorescence Units (RFU) |
| 0 (Control) | 100 ± 8 |
| 50 | 250 ± 21 |
| 100 | 480 ± 35 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used to dissolve laudanosine).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[6][7] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[7]
Materials:
-
HeLa cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound for 24 hours.
-
Collect both adherent and floating cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
Principle: JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) is a cationic dye that accumulates in mitochondria in a potential-dependent manner.[8] In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.[9] In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.[8][9] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[9]
Materials:
-
HeLa cells
-
This compound
-
JC-1 Assay Kit (containing JC-1 dye and assay buffer)
-
Black 96-well plates with clear bottoms
-
Fluorescence microscope or fluorescence plate reader
Procedure:
-
Seed HeLa cells in a black 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).[10]
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.[11]
-
Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C in the dark.[10][11]
-
Remove the staining solution and wash the cells twice with 1X Assay Buffer.[11]
-
Add 100 µL of 1X Assay Buffer to each well.
-
Measure the fluorescence intensity. For J-aggregates (red), use an excitation wavelength of ~560 nm and an emission wavelength of ~595 nm. For JC-1 monomers (green), use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 4: Determination of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Materials:
-
HeLa cells
-
This compound
-
DCFH-DA solution (e.g., 10 mM stock in DMSO)
-
Serum-free medium
-
Black 96-well plates with clear bottoms
-
Fluorescence plate reader
Procedure:
-
Seed HeLa cells in a black 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound in serum-free medium for the appropriate time. A positive control (e.g., H₂O₂) should be included.
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium immediately before use.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the 10 µM DCFH-DA working solution to each well.
-
Incubate the plate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity with excitation at 485 nm and emission at 535 nm using a fluorescence plate reader.
Disclaimer: The provided signaling pathway and data are hypothetical and for illustrative purposes. The actual cytotoxic mechanism of this compound may differ and should be determined experimentally. These protocols provide a framework for such an investigation.
References
- 1. Generation of reactive oxygen species by tyrosine hydroxylase: a possible contribution to the degeneration of dopaminergic neurons? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laudanosine - Wikipedia [en.wikipedia.org]
- 3. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The possible neuroprotective effect of laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer effect of SN-38 on colon cancer cell lines with different metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Activity of ladanein on leukemia cell lines and its occurrence in Marrubium vulgare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayo.edu [mayo.edu]
Troubleshooting & Optimization
improving (+-)-laudanosine solubility in aqueous solutions for assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of (+-)-laudanosine for in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: this compound is a benzyltetrahydroisoquinoline alkaloid with a hydrophobic structure, leading to poor solubility in water.[1][2][3] Its estimated aqueous solubility is approximately 74.73 mg/L at 25°C.[1] Direct dissolution in aqueous buffers is often unsuccessful, especially at concentrations required for most biological assays. To achieve higher concentrations, organic solvents or specialized formulation techniques are necessary.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most effective solvent for preparing high-concentration stock solutions of this compound. Solubility in DMSO can reach up to 100 mg/mL.[4][5] When preparing, using newly opened, hygroscopic DMSO and applying ultrasonic treatment can significantly aid dissolution.[4]
Q3: My compound precipitated after diluting the DMSO stock solution into my aqueous assay buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of laudanosine in the DMSO stock is no longer soluble when introduced to a primarily aqueous environment. To prevent this, you should use a co-solvent system or other solubilizing agents. It is also recommended to prepare working solutions fresh on the day of the experiment.[4]
Q4: What are co-solvents and how do I use them to prepare a working solution?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[6][7] For laudanosine, a common approach is to first create a high-concentration stock in DMSO and then dilute it using a multi-component co-solvent system before the final addition of saline or buffer.[4] For detailed instructions, refer to Protocol 1 .
Q5: Are there alternatives to co-solvents for improving aqueous solubility?
A5: Yes, using cyclodextrins is a highly effective alternative.[8][9] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity where poorly soluble molecules like laudanosine can be encapsulated.[10][11] This complexation increases the apparent water solubility of the compound.[9] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin (B1172386) commonly used for this purpose.[4] For a detailed methodology, see Protocol 2 .
Q6: What is the maximum concentration of this compound I can achieve in a primarily aqueous solution for my assay?
A6: Using established co-solvent or cyclodextrin-based protocols, a clear aqueous solution of at least 2.5 mg/mL (6.99 mM) can be achieved.[4] The saturation point may be higher, but this concentration is a reliable starting point for many experimental needs.
Q7: How should I store my this compound solutions?
A7: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4] For prepared stock solutions in DMSO, it is recommended to aliquot them to avoid repeated freeze-thaw cycles and store them at -80°C for up to 6 months or -20°C for up to 1 month.[4] Working solutions for experiments should be prepared fresh on the same day.[4]
Q8: Can the solvents used to dissolve laudanosine affect my biological assay?
A8: Yes. DMSO, while an excellent solvent, can have biological effects of its own and may act as an inhibitor in some enzyme assays.[12] It is crucial to include a vehicle control in your experiments, which contains the same final concentration of all solvents (e.g., DMSO, PEG300, Tween-80) but without the laudanosine. This allows you to distinguish the effects of the compound from the effects of the solvent system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or Phase Separation During Preparation | Incomplete dissolution or solvent incompatibility. | Gently heat the solution and/or use sonication to aid dissolution.[4] Ensure solvents are added sequentially and mixed thoroughly at each step as described in the protocols. |
| Cloudy or Hazy Working Solution | The concentration of laudanosine exceeds its solubility limit in the final aqueous buffer. | Re-prepare the solution, ensuring the final concentration of organic solvents is sufficient. Consider using the cyclodextrin method for potentially higher solubility.[4] |
| Inconsistent Assay Results | Degradation of laudanosine in the working solution or variability in preparation. | Prepare fresh working solutions for each experiment.[4] Ensure accurate pipetting and thorough mixing when preparing solutions. Aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles.[4] |
| Unexpected Biological Effects in Control Group | The solvent vehicle is impacting the assay. | Lower the final percentage of organic solvents if possible. Always run a parallel vehicle control group with the exact same solvent composition and concentration as the test group.[12] |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mg/mL (279.77 mM) | [4][5] |
| Water (Estimated) | 74.73 mg/L (0.21 mM) | [1] |
| Chloroform | Slightly Soluble | [13][14] |
| Ethanol | Slightly Soluble | [13][14] |
| Methanol | Slightly Soluble | [13][14] |
Table 2: Example Formulations for Aqueous Working Solutions
| Protocol | Formulation Composition (v/v) | Achievable Concentration | Solution Appearance | Reference |
| 1: Co-Solvent | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.99 mM) | Clear | [4] |
| 2: Cyclodextrin | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.99 mM) | Clear | [4] |
| 3: Oil-based (In vivo) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.99 mM) | Clear | [4] |
Experimental Protocols
Protocol 1: Preparation of Aqueous Working Solution Using a Co-Solvent System
This protocol describes how to prepare a 1 mL working solution with a final laudanosine concentration of 2.5 mg/mL.
Materials:
-
This compound powder
-
DMSO (newly opened)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a 25 mg/mL stock solution: Dissolve the required amount of this compound in DMSO. Use sonication if necessary to ensure it is fully dissolved.
-
Take 100 µL of the 25 mg/mL laudanosine stock solution and add it to a sterile microcentrifuge tube.
-
Add 400 µL of PEG300 to the tube. Mix thoroughly by vortexing or pipetting until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture. Mix again until the solution is clear and uniform.
-
Add 450 µL of Saline to bring the total volume to 1 mL. Mix thoroughly. The final solution should be clear.[4] Note: If precipitation occurs at any step, gentle warming or sonication can be used to help dissolution.[4]
Protocol 2: Preparation of Aqueous Working Solution Using Cyclodextrin
This protocol describes how to use Sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance solubility.
Materials:
-
This compound powder
-
DMSO (newly opened)
-
SBE-β-CD powder
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a 20% SBE-β-CD in Saline solution: Dissolve 2 g of SBE-β-CD powder in 10 mL of Saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for one week.[4]
-
Prepare a 25 mg/mL laudanosine stock solution in DMSO as described in Protocol 1.
-
Take 100 µL of the 25 mg/mL laudanosine stock solution and add it to a sterile microcentrifuge tube.
-
Add 900 µL of the 20% SBE-β-CD in Saline solution to the tube.
-
Mix thoroughly by vortexing or pipetting until a clear, homogeneous solution is formed.[4]
Visualizations
Caption: Workflow for preparing an aqueous working solution of laudanosine.
Caption: Principle of co-solvency for improving drug solubility.
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
References
- 1. laudanosine, 1699-51-0 [thegoodscentscompany.com]
- 2. Laudanosine - Wikipedia [en.wikipedia.org]
- 3. Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innoriginal.com [innoriginal.com]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 12. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. laudanosine | 2688-77-9 [chemicalbook.com]
preventing degradation of (+-)-laudanosine in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, preparation, and storage of (+-)-laudanosine stock solutions to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For high concentration stock solutions, dimethyl sulfoxide (DMSO) is recommended due to its excellent solubilizing capacity for laudanosine. For applications where DMSO may interfere with the experimental system, ethanol can be used, although the achievable concentration may be lower.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure stability, this compound stock solutions should be stored at low temperatures and protected from light. For long-term storage (up to 6 months), aliquots of DMSO stock solutions should be kept at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. Gentle warming of the solution in a 37°C water bath with sonication for 10-30 minutes can help redissolve the compound. If precipitation persists, it may be necessary to prepare a new, more dilute stock solution.
Q4: Can I sterilize my this compound stock solution by autoclaving?
A4: No, autoclaving is not recommended as the high temperatures will likely cause significant degradation of the compound. To prepare a sterile solution, use sterile-filtered DMSO or ethanol and prepare the solution under aseptic conditions in a laminar flow hood. The final solution can be sterilized by filtration through a 0.22 µm syringe filter that is compatible with the solvent used.
Q5: What safety precautions should I take when handling this compound?
A5: this compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE). This includes a lab coat, safety goggles, and chemical-resistant gloves.[1][2][3][4] All weighing and solution preparation should be performed in a chemical fume hood to avoid inhalation of the powder.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Solution concentration is too high.- Storage temperature is too low for the solvent.- Solvent evaporation. | - Prepare a more dilute stock solution.- Store at the recommended temperature.- Ensure vials are tightly sealed. |
| Inconsistent experimental results | - Degradation of laudanosine in the stock solution.- Inaccurate concentration of the stock solution. | - Prepare fresh stock solutions more frequently.- Protect solutions from light and store at the correct temperature.- Verify the concentration using a validated analytical method like HPLC. |
| Color change in the stock solution (e.g., yellowing) | - Oxidation or photodegradation of laudanosine. | - Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.- Consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing. |
| Difficulty dissolving the laudanosine powder | - Inadequate solvent volume or mixing.- Low ambient temperature. | - Ensure the correct volume of solvent is used.- Vortex or sonicate the solution until the powder is completely dissolved.- Gentle warming to 37°C can aid dissolution. |
Data Presentation
While specific quantitative data on the degradation of this compound under various conditions is not extensively available in the public domain, the stability is known to be influenced by factors such as pH and temperature. The degradation of its parent compound, atracurium, into laudanosine is well-documented and provides insights into conditions that may affect laudanosine's stability.
| Parameter | Condition | Effect on Atracurium Degradation to Laudanosine | Implication for this compound Stability |
| pH | Alkaline (higher pH) | Accelerated Hofmann elimination, leading to increased laudanosine formation.[5] | Likely to promote degradation of laudanosine itself. |
| Acidic (lower pH) | Slowed Hofmann elimination.[5] | May improve the stability of laudanosine solutions. | |
| Temperature | Increased Temperature | Accelerated Hofmann elimination.[5] | Likely to increase the rate of degradation. |
| Decreased Temperature | Slowed Hofmann elimination.[5] | Recommended for storage to minimize degradation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves
Procedure:
-
Safety First: Don the appropriate PPE and perform all weighing and initial dissolution steps in a chemical fume hood.
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of laudanosine = 357.44 g/mol ). For 1 mL of a 10 mM solution, you will need 3.57 mg of laudanosine.
-
Weighing: Accurately weigh the calculated mass of this compound and transfer it to a sterile vial.
-
Dissolution: Add the desired volume of sterile DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the vial in a water bath at room temperature or gently warm to 37°C to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber or foil-wrapped vials. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC
Objective: To quantify the concentration of this compound in a stock solution over time to assess its stability under specific storage conditions.
Methodology:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.0) in a suitable ratio (e.g., 40:60 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Procedure:
-
Prepare a calibration curve using freshly prepared standards of this compound of known concentrations.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove an aliquot of the stored stock solution.
-
Dilute the aliquot to a concentration within the range of the calibration curve using the mobile phase.
-
Inject the diluted sample onto the HPLC system.
-
Quantify the concentration of laudanosine by comparing the peak area to the calibration curve.
-
Calculate the percentage of laudanosine remaining at each time point relative to the initial concentration.
-
Visualizations
Caption: Formation of this compound from atracurium and potential degradation factors.
Caption: Recommended workflow for preparing this compound stock solutions.
Caption: Troubleshooting decision tree for common issues with this compound stock solutions.
References
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 3. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.tau.ac.il]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Column Selection for Laudanosine Separation
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of laudanosine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when selecting an HPLC column for laudanosine separation?
A1: The primary consideration is the analytical goal. If the objective is to quantify laudanosine as a metabolite or degradation product of atracurium, a reversed-phase (RP) column, such as a C18, is the most common and effective choice.[1][2] If the goal is to separate the enantiomers of laudanosine, (R)-laudanosine and (S)-laudanosine, a chiral stationary phase (CSP) is mandatory.
Q2: Which type of reversed-phase column is best for separating laudanosine from atracurium?
A2: A C18 column is widely used and has proven effective for separating laudanosine from its parent compound, atracurium.[1][2] The key is to optimize the mobile phase conditions, particularly the pH and organic solvent ratio, to achieve adequate resolution between the two compounds.
Q3: What type of chiral column is suitable for laudanosine enantiomer separation?
A3: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective for the enantioseparation of alkaloids like laudanosine. These columns are typically used under normal-phase conditions.
Q4: Can I use the same column for both achiral (from atracurium) and chiral laudanosine analysis?
A4: No, these are two distinct analytical objectives requiring different column chemistries. A standard achiral column (like C18) separates compounds based on hydrophobicity and cannot resolve enantiomers. A chiral column is specifically designed with a chiral selector to differentiate between stereoisomers.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) for Laudanosine
Q: My laudanosine peak is showing significant tailing. What are the common causes and how can I fix it?
A: Peak tailing for laudanosine, a basic compound, is a frequent issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica surface of the column.
Solutions:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is low (e.g., around 3.1).[1] At a lower pH, the silanol groups are protonated and less likely to interact with the protonated laudanosine, leading to a more symmetrical peak shape.
-
Use of Buffers: Incorporate a buffer, such as potassium dihydrogen phosphate, into the aqueous portion of your mobile phase.[1] Buffers help maintain a consistent pH and can mask residual silanol activity.
-
Basic Mobile Phase Additives: Adding a small concentration (0.05% to 0.2%) of a basic modifier like diethylamine can improve the peak shape for basic compounds in normal-phase chiral separations.
-
Column Choice: Use a high-purity, end-capped silica column. These columns have fewer exposed silanol groups, reducing the potential for secondary interactions.
Issue 2: Inadequate Resolution Between Laudanosine and Atracurium
Q: I am struggling to get baseline separation between laudanosine and atracurium. What parameters can I adjust?
A: Achieving good resolution is critical for accurate quantification. The following parameters can be optimized:
Solutions:
-
Mobile Phase Composition: The ratio of the organic solvent (e.g., methanol, acetonitrile) to the aqueous buffer is a critical factor.[1]
-
Decreasing the organic solvent percentage will generally increase the retention time of both compounds, potentially improving resolution.
-
Experiment with different organic modifiers (e.g., methanol vs. acetonitrile), as this can alter selectivity.
-
-
pH of the Mobile Phase: Adjusting the pH can change the ionization state of the analytes and thus their retention and selectivity. A pH of 3.1 has been shown to be effective.[1]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, though it will increase the analysis time.
Issue 3: Baseline Noise or Drift
Q: My HPLC baseline is noisy or drifting during the analysis of laudanosine. What could be the cause?
A: An unstable baseline can compromise the sensitivity and accuracy of your analysis.
Solutions:
-
Mobile Phase Preparation: Ensure your mobile phase solvents are of high purity (HPLC grade), filtered, and properly degassed to remove dissolved air, which can cause bubbles in the detector cell.[3][4]
-
System Contamination: A contaminated detector cell or column can lead to baseline issues.[3][5] Flush the system and column with a strong solvent.
-
Temperature Fluctuations: Ensure the column and mobile phase are at a stable temperature. Using a column oven is highly recommended.[6]
-
Pump Performance: Inconsistent mixing or pump seal failure can cause rhythmic noise or baseline drift.[3]
Issue 4: Ghost Peaks in the Chromatogram
Q: I am observing unexpected peaks (ghost peaks) in my blank runs and samples. How can I eliminate them?
A: Ghost peaks are extraneous peaks that can originate from several sources.
Solutions:
-
Mobile Phase Contamination: Use fresh, high-purity solvents and additives to prepare your mobile phase.[7]
-
System Contamination: Contaminants can accumulate in the injector, tubing, or column from previous analyses.[8] Implement a rigorous system flushing protocol between different methods.
-
Sample Carryover: Residual sample from a previous injection can be carried over to the next run. Optimize your autosampler's needle wash method.
-
Blank Injections: Run a blank gradient (injecting only mobile phase) to diagnose if the source of the ghost peaks is the mobile phase or the system itself.[8]
Issue 5: Retention Time Variability
Q: The retention time for laudanosine is shifting between injections. What is causing this instability?
A: Consistent retention times are crucial for reliable peak identification.
Solutions:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. This is particularly important when using mobile phases with additives like ion-pair reagents.[9]
-
Mobile Phase Composition: Inaccurately prepared mobile phase or evaporation of the more volatile organic component can alter the composition and affect retention times.[10][11] Prepare fresh mobile phase daily and keep solvent bottles capped.
-
Temperature Control: Unstable column temperature is a common cause of retention time drift. Use a column oven set to a constant temperature.[12]
-
Pump Flow Rate: Verify that the pump is delivering a constant and accurate flow rate.[12][13]
Data Presentation
Table 1: Comparison of HPLC Columns and Conditions for Laudanosine Separation
| Parameter | Method 1: Reversed-Phase | Method 2: Chiral Separation (Hypothetical) |
| Analytical Goal | Quantification of Laudanosine (degradant of Atracurium) | Separation of Laudanosine Enantiomers |
| Column Type | C18[1][2] | Amylose-based Chiral Stationary Phase |
| Column Dimensions | 150 mm x 4.5 mm, 5 µm[1] | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.075 M KH2PO4:Methanol:Acetonitrile (50:30:20, v/v/v), pH 3.1[1] | n-Hexane:2-Propanol with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min |
| Detection | UV at 280 nm[1] | UV at 280 nm |
| Laudanosine RT | ~2.34 min[1] | RT1 and RT2 for (R) and (S) enantiomers |
| Atracurium RT | ~19.33 min[1] | N/A |
Experimental Protocols
Protocol 1: Reversed-Phase Separation of Laudanosine from Atracurium
This protocol is based on a stability-indicating method for atracurium and its degradant laudanosine.[1]
-
Instrumentation: HPLC system with a UV detector, C18 column (150 mm x 4.5 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a 0.075 M solution of potassium dihydrogen phosphate. Mix 50 parts of the buffer solution with 30 parts of methanol and 20 parts of acetonitrile. Adjust the final pH to 3.1 ± 0.2 with o-phosphoric acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation:
-
Accurately weigh and dissolve laudanosine standard in methanol to prepare a stock solution.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.
-
-
Sample Preparation:
-
Dilute the sample containing atracurium and laudanosine with the mobile phase to achieve a laudanosine concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25 °C
-
Detection Wavelength: 280 nm
-
-
System Suitability: Inject the standard solution multiple times. The relative standard deviation (RSD) for the laudanosine peak area should be less than 2%. The resolution between the laudanosine and atracurium peaks should be greater than 1.5.
Protocol 2: Chiral Separation of Laudanosine Enantiomers
This protocol is a proposed method based on methodologies for structurally similar alkaloids.
-
Instrumentation: HPLC system with a UV detector, polysaccharide-based chiral column (e.g., amylose-based, 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and 2-Propanol. A typical starting ratio is 90:10 (v/v). Add 0.1% diethylamine (DEA) as a basic modifier to improve peak shape. Filter and degas the mobile phase.
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the racemic laudanosine standard in the mobile phase to prepare a stock solution.
-
Dilute as needed to a working concentration (e.g., 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing laudanosine in the mobile phase to a concentration of approximately 100 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
-
Method Optimization: Adjust the ratio of n-Hexane to 2-Propanol to optimize retention and resolution. Increasing the 2-Propanol percentage will decrease retention times. The concentration of diethylamine can be optimized (0.05% - 0.2%) for the best peak shape.
Visualizations
Caption: Decision tree for HPLC column selection for laudanosine analysis.
Caption: General troubleshooting workflow for common HPLC issues.
References
- 1. davidpublisher.com [davidpublisher.com]
- 2. scribd.com [scribd.com]
- 3. phenomenex.com [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. agilent.com [agilent.com]
- 6. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 7. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 8. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 9. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
managing poor peak shape of (+-)-laudanosine in reverse-phase chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the poor peak shape of (+-)-laudanosine in reverse-phase chromatography.
Troubleshooting Guide
Poor peak shape for this compound, a basic compound, is a common issue in reverse-phase HPLC. This guide provides a systematic approach to diagnosing and resolving issues like peak tailing, fronting, and broadening.
Diagram: Troubleshooting Workflow for Poor Peak Shape
Caption: A step-by-step guide to troubleshooting poor peak shape for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing significantly?
A1: Peak tailing for this compound, a basic compound, is most commonly caused by secondary interactions with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based reverse-phase columns.[1] At mid-range pH values, these silanol groups can become ionized (SiO-) and interact electrostatically with the protonated, positively charged laudanosine molecule.[2][3] This secondary retention mechanism holds some analyte molecules longer than others, resulting in an asymmetrical, tailing peak.[2]
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like laudanosine.[4][5] By adjusting the pH, you can alter the ionization state of both the laudanosine molecule and the residual silanol groups on the stationary phase.[2]
-
Low pH (e.g., 2.5 - 3.5): At low pH, the silanol groups are protonated (neutral), which minimizes their ionic interaction with the protonated laudanosine.[1][6] This is a very common and effective strategy for improving the peak shape of basic compounds.[1][6]
-
Mid-range pH (e.g., 4 - 7): In this range, silanol groups are partially or fully ionized, leading to the strong secondary interactions that cause peak tailing.[3][7] It is generally advisable to avoid a mobile phase pH that is close to the pKa of your analyte.[5][8]
-
High pH (e.g., > 8): At high pH, laudanosine will be in its neutral (free base) form, minimizing ionic interactions. However, this requires a special pH-stable column, as traditional silica-based columns can dissolve at high pH, leading to rapid degradation.[4][9]
Q3: What are mobile phase additives, and can they improve my laudanosine peak shape?
A3: Yes, mobile phase additives, also known as competing bases or silanol suppressors, can significantly improve peak shape.[6][10] A common additive is triethylamine (B128534) (TEA).[6][10] TEA is a small, basic molecule that competes with laudanosine for the active silanol sites on the stationary phase.[6] By binding to these sites, TEA effectively shields the laudanosine molecules from these secondary interactions, resulting in a more symmetrical peak.[6]
Q4: I'm observing peak fronting for my this compound standard. What is the likely cause?
A4: Peak fronting, where the peak has a leading edge that slopes more gradually than the trailing edge, is typically caused by sample overload.[11] This can be due to either injecting too high a concentration of laudanosine (mass overload) or injecting a large volume of a sample solvent that is stronger than your mobile phase (volume overload).[11] To resolve this, try diluting your sample or reducing the injection volume.[12]
Q5: Can my choice of HPLC column affect the peak shape of this compound?
A5: Absolutely. The choice of column is crucial for analyzing basic compounds.
-
Older, Type A Silica Columns: These columns have a higher metal content and more acidic and active silanol groups, which leads to significant peak tailing for basic compounds.[6]
-
Modern, Type B Silica Columns: These are high-purity silica columns with fewer metal impurities and less acidic silanol groups, resulting in improved peak shapes for bases.[2][13]
-
End-capped Columns: Many modern columns are "end-capped," a process where the residual silanol groups are chemically bonded with a small, non-polar group.[1][7] This further reduces the number of available sites for secondary interactions and dramatically improves the peak shape of compounds like laudanosine.[1][9]
Diagram: Silanol Interaction with this compound
Caption: Depiction of the ionic interaction causing peak tailing.
Data & Protocols
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Analyte State | Silanol Group State | Expected Peak Shape | Rationale |
| 2.5 - 3.5 | Protonated (L-H+) | Neutral (Si-OH) | Good/Symmetrical | Minimizes ionic interactions.[1][6] |
| 4.0 - 7.0 | Protonated (L-H+) | Ionized (SiO-) | Poor (Tailing) | Strong secondary ionic interactions occur.[3][7] |
| > 8.0 * | Neutral (L) | Ionized (SiO-) | Good/Symmetrical | Minimizes ionic interactions, but requires a specialized column.[4][9] |
*Use of a high pH mobile phase requires a column specifically designed for high pH stability.
Table 2: Common Mobile Phase Modifiers for Basic Compounds
| Modifier | Typical Concentration | Mechanism of Action | Potential Downsides |
| Triethylamine (TEA) | 0.1 - 0.5% (v/v) | Competing base; blocks active silanol sites.[6] | Can shorten column lifetime; may suppress MS signal.[6] |
| Formic Acid | 0.1% (v/v) | Lowers mobile phase pH to protonate silanols.[14] | |
| Phosphate (B84403) Buffer | 10-20 mM | Buffers mobile phase at a low pH (e.g., 2.5).[6] | Can precipitate with high concentrations of acetonitrile (B52724).[6] |
Experimental Protocol: Optimized Conditions for this compound Analysis
This protocol is a recommended starting point for achieving a symmetrical peak shape for this compound, based on established methods for its analysis.[15]
-
HPLC System: Standard HPLC or UHPLC system with UV detection.
-
Column: Modern, end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters XBridge BEH C18) with dimensions such as 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase:
-
Aqueous Component: 0.075 M Potassium Dihydrogen Phosphate. Adjust to pH 3.1 with phosphoric acid.[15]
-
Organic Component: Acetonitrile and/or Methanol.
-
Composition: A starting point could be a mixture of the aqueous buffer, methanol, and acetonitrile (e.g., 50:30:20 v/v/v).[15] Adjust the organic-to-aqueous ratio to achieve the desired retention time.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (or ambient).
-
Detection: UV at 280 nm.[15]
-
Injection Volume: 10 µL.
-
Sample Diluent: Prepare the sample in the initial mobile phase composition to avoid peak distortion.[16]
Procedure:
-
Mobile Phase Preparation:
-
Prepare the 0.075 M potassium dihydrogen phosphate buffer.
-
Carefully adjust the pH of the aqueous buffer to 3.1 using phosphoric acid.
-
Filter the buffer through a 0.45 µm filter.
-
Mix the filtered buffer with the organic solvent(s) in the desired ratio.
-
Degas the final mobile phase mixture before use.
-
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the laudanosine standard or sample.
-
Analysis: If peak tailing is still observed, consider the troubleshooting steps outlined above, such as adding a competing base (e.g., 0.1% TEA) to the mobile phase or further optimizing the pH.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. researchgate.net [researchgate.net]
- 4. moravek.com [moravek.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. What's the significance of mobile phase pH in chromatography? [monadlabtech.com]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. agilent.com [agilent.com]
- 14. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pharmagrowthhub.com [pharmagrowthhub.com]
laudanosine stability under different pH and temperature conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the factors influencing the presence of laudanosine in experimental settings. The stability of laudanosine is intrinsically linked to the degradation of its parent compounds, atracurium and cisatracurium. Therefore, this document focuses on the stability of these neuromuscular blocking agents under various pH and temperature conditions and the resulting formation of laudanosine.
Frequently Asked Questions (FAQs)
Q1: What is laudanosine and why is its presence a concern in my experiments?
A1: Laudanosine is a major metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1][2][3] While laudanosine itself does not have neuromuscular blocking activity, it is a central nervous system stimulant and can cross the blood-brain barrier.[3] At high concentrations, it has been associated with seizure activity in animal studies. Therefore, understanding and controlling its formation is critical for the accurate interpretation of experimental results and for ensuring the safety of preclinical studies.
Q2: How is laudanosine formed in solutions of atracurium or cisatracurium?
A2: Laudanosine is primarily formed through two degradation pathways of atracurium and cisatracurium: Hofmann elimination and ester hydrolysis.[4][1]
-
Hofmann elimination is a spontaneous, non-enzymatic chemical degradation that is highly dependent on pH and temperature.[4]
-
Ester hydrolysis is a process catalyzed by non-specific plasma esterases.[4][1]
Q3: How do pH and temperature affect the formation of laudanosine?
A3: Both pH and temperature play a crucial role in the rate of atracurium and cisatracurium degradation and, consequently, the rate of laudanosine formation.
-
Higher pH (alkaline conditions) and higher temperatures significantly accelerate the rate of Hofmann elimination, leading to a faster formation of laudanosine.[4]
-
Lower pH (acidic conditions) slows down Hofmann elimination.[4]
Q4: Is there a difference in laudanosine formation between atracurium and cisatracurium?
A4: Yes. Cisatracurium, a single isomer of atracurium, is primarily eliminated through Hofmann elimination with minimal contribution from ester hydrolysis. This results in a slower rate of metabolism and significantly lower production of laudanosine compared to an equipotent dose of atracurium.
Q5: How can I minimize the formation of laudanosine in my experimental solutions?
A5: To minimize laudanosine formation, it is recommended to:
-
Prepare fresh solutions of atracurium or cisatracurium immediately before use.
-
Maintain the solution at a lower pH (acidic) if experimentally permissible.
-
Keep the solutions at refrigerated temperatures (2-8°C) and avoid exposure to higher temperatures. One study noted that inhibiting laudanosine production from atracurium was achieved by maintaining the solution at 4°C.[5]
Q6: How stable is laudanosine itself once formed?
A6: While extensive data on the intrinsic stability of laudanosine under various pH and temperature conditions is limited in the available literature, one source suggests that laudanosine concentration can increase during the storage of atracurium solutions, even at low temperatures, implying that laudanosine is relatively stable once formed.[2] In vivo, laudanosine has a longer elimination half-life in patients with renal or hepatic failure, indicating its persistence when clearance mechanisms are impaired.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high levels of laudanosine detected in my sample. | The atracurium/cisatracurium solution was prepared in a buffer with a pH > 7.4. | Verify the pH of all buffers and solutions. If possible for the experiment, use a buffer with a slightly acidic to neutral pH to slow Hofmann elimination. |
| The experimental temperature was elevated. | Ensure that all solutions are maintained at the specified temperature. Use a calibrated incubator or water bath. For storage, keep solutions refrigerated. | |
| The atracurium/cisatracurium stock solution was stored for an extended period. | Prepare fresh stock solutions for each experiment. If storage is necessary, store at 2-8°C and for the shortest possible duration. | |
| Inconsistent laudanosine concentrations across replicate experiments. | Fluctuations in ambient temperature or pH of the solutions. | Standardize the experimental setup to ensure consistent temperature and pH control across all replicates. Use calibrated equipment. |
| Different batches of atracurium/cisatracurium with varying initial purity. | Use the same batch of the parent compound for a set of experiments. Qualify new batches upon arrival. | |
| Laudanosine detected in a freshly prepared control solution. | The atracurium/cisatracurium starting material may contain laudanosine as an impurity. | Analyze the starting material for the presence of laudanosine before beginning the experiment. If present, consider purifying the material or obtaining a new batch. |
Data on Atracurium and Cisatracurium Degradation
The stability of laudanosine is directly related to the degradation of its parent compounds. The following tables summarize key data on the factors influencing the degradation of atracurium and cisatracurium.
Table 1: Factors Influencing the Rate of Atracurium Degradation [4]
| Factor | Effect on Hofmann Elimination | Effect on Ester Hydrolysis |
| Increased pH (Alkalosis) | Accelerated | Slowed |
| Decreased pH (Acidosis) | Slowed | Accelerated |
| Increased Temperature | Accelerated | Not specified |
| Decreased Temperature | Slowed | Not specified |
Table 2: In Vitro Half-Life of Cisatracurium at 37°C
| pH | Half-life (minutes) | Degradation Pathway |
| 7.4 | ~34.1 | Hofmann elimination[6][7] |
| In human plasma (pH 7.4) | ~29.2 | Hofmann elimination and ester hydrolysis[6][7] |
Experimental Protocols
Protocol 1: In Vitro Degradation of Atracurium/Cisatracurium and Formation of Laudanosine
This protocol outlines a general procedure to study the degradation of atracurium or cisatracurium and the formation of laudanosine in a buffered solution.
Materials:
-
Atracurium besylate or Cisatracurium besylate
-
Phosphate, HEPES, or Tris buffer (e.g., 50 mM) at the desired pH
-
pH meter
-
Water bath or incubator
-
High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector
-
Volumetric flasks, pipettes, and vials
-
Quenching solution (e.g., 1 M HCl)
Procedure:
-
Buffer Preparation: Prepare the desired buffer solution and adjust the pH to the target value (e.g., 6.5, 7.4, 8.0).
-
Incubation Setup: Place an aliquot of the buffer in a temperature-controlled water bath or incubator set to the desired temperature (e.g., 25°C, 37°C).
-
Initiation of Degradation: Once the buffer has reached the target temperature, add a known concentration of atracurium or cisatracurium to initiate the degradation reaction.
-
Sample Collection: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the collected aliquot to a vial containing a quenching solution to stop further degradation.
-
HPLC Analysis: Analyze the quenched samples using a validated HPLC method to determine the concentrations of the parent drug and laudanosine.
-
Data Analysis: Plot the concentration of the parent drug and laudanosine over time to determine the degradation and formation rates.
Protocol 2: HPLC Analysis of Laudanosine
This is a general HPLC method for the quantification of laudanosine. Method optimization and validation are required for specific applications.
-
Instrumentation: HPLC with UV or fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 280 nm or fluorescence detection.
-
Sample Preparation: Plasma samples may require protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then injected into the HPLC system.
Visualizations
References
- 1. In vitro degradation of atracurium in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of atracurium and laudanosine on the release of 3H-noradrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The in vitro degradation of cisatracurium, the R, cis-R'-isomer of atracurium, in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Laudanosine Quantitation in Post-mortem Specimens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of laudanosine in post-mortem specimens.
Frequently Asked Questions (FAQs)
Q1: What is laudanosine and why is its post-mortem quantitation important?
A1: Laudanosine is a metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1][2][3] Its quantitation in post-mortem specimens is crucial in forensic toxicology to determine if atracurium or cisatracurium were administered prior to death, which can be pertinent in cases of suspected poisoning or medical malpractice.[1] Laudanosine crosses the blood-brain barrier and can cause central nervous system excitation and seizures at high concentrations.[2][3]
Q2: What are the primary challenges in quantifying laudanosine in post-mortem samples?
A2: The primary challenges include:
-
Post-mortem Redistribution (PMR): Laudanosine is subject to PMR, where the drug leaches from tissues with high concentrations (e.g., lungs, heart) into the blood and other tissues after death.[1][3] This can lead to artificially elevated concentrations in central blood (e.g., heart blood) compared to peripheral blood (e.g., femoral).[1]
-
Matrix Effects: Post-mortem specimens are complex matrices that can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantitation.[4][5][6]
-
Analyte Stability: The stability of laudanosine in post-mortem samples can be affected by storage time and temperature, potentially leading to degradation and underestimation of the concentration.
-
Sample Preparation: Efficient extraction of laudanosine from various tissues, especially fatty tissues like the brain, can be challenging and result in low recovery.
Q3: Which specimens are recommended for laudanosine analysis?
A3: Due to post-mortem redistribution, it is recommended to collect and analyze blood from a peripheral site, such as the femoral vein.[1] Analysis of both central (heart) and peripheral blood can provide information on the extent of PMR.[1] Additionally, tissues like the liver, lung, kidney, and brain can be analyzed to understand the distribution of laudanosine.[1][7] Vitreous humor is also a useful specimen as it is less prone to contamination and redistribution.
Troubleshooting Guides
Low or No Analyte Recovery
| Potential Cause | Troubleshooting Step | Explanation |
| Inefficient Extraction | Optimize the extraction solvent and pH. For liquid-liquid extraction (LLE), a solvent mixture like chloroform-isopropanol-n-heptane at an alkaline pH (e.g., 9.5) has been shown to be effective.[1][3] For solid-phase extraction (SPE), ensure the chosen sorbent and elution solvent are appropriate for the chemical properties of laudanosine. | Laudanosine is a basic compound, and adjusting the pH of the sample to an alkaline state will facilitate its extraction into an organic solvent. |
| For tissue samples, ensure complete homogenization to release the analyte from the tissue matrix. | Inadequate homogenization is a common cause of poor recovery from solid specimens. | |
| Analyte Degradation | Ensure proper sample storage (-20°C or lower) and minimize freeze-thaw cycles.[8] | Although specific stability data for laudanosine is limited, many drugs degrade at warmer temperatures in biological matrices.[8] |
| Process samples as soon as possible after collection. | The post-mortem interval can affect analyte stability due to enzymatic and bacterial activity. | |
| Improper SPE Cartridge Conditioning/Elution | Ensure the SPE cartridge is properly conditioned with the recommended solvents to activate the stationary phase. | Improper conditioning can lead to poor retention of the analyte. |
| Use a sufficient volume of the appropriate elution solvent to ensure complete elution of the analyte from the cartridge. | Incomplete elution will result in low recovery. |
High Background or Interfering Peaks in Chromatogram
| Potential Cause | Troubleshooting Step | Explanation |
| Matrix Effects | Use a more selective sample preparation technique, such as SPE, to remove interfering matrix components. | Post-mortem samples contain numerous endogenous compounds that can interfere with the analysis.[5][9] |
| Optimize the chromatographic separation to resolve laudanosine from co-eluting interferences. This may involve adjusting the mobile phase composition, gradient, or using a different column. | Co-eluting matrix components can suppress or enhance the ionization of laudanosine.[4][6] | |
| Use a stable isotope-labeled internal standard (SIL-IS) for laudanosine if available. | A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantitation. | |
| Contamination | Use high-purity solvents and reagents. | Contaminants from solvents or lab equipment can introduce interfering peaks. |
| Thoroughly clean the injection port and autosampler. | Carryover from previous injections can cause ghost peaks. | |
| Co-eluting Metabolites or Other Drugs | Develop a highly selective MRM (Multiple Reaction Monitoring) method with specific precursor and product ions for laudanosine. | This will minimize interference from other compounds with similar retention times. |
| If a potential interfering drug is suspected, obtain a standard of that drug and analyze it to confirm its retention time and fragmentation pattern. | This will help to definitively identify the source of the interference. |
Quantitative Data
The following table summarizes laudanosine concentrations found in various post-mortem specimens from a case report involving atracurium administration.[1] This data illustrates the significance of post-mortem redistribution.
| Specimen | Laudanosine Concentration |
| Heart Blood | 917 ng/mL |
| Peripheral Blood (Femoral) | 390 ng/mL |
| Ratio (Heart/Peripheral) | 2.4 |
| Lung | High levels (specific value not provided) |
| Kidney | High levels (specific value not provided) |
| Myocardium | High levels (specific value not provided) |
Experimental Protocols
Liquid-Liquid Extraction (LLE) for Laudanosine from Blood
This protocol is adapted from a published method.[1][3]
-
Sample Preparation:
-
To 1 mL of whole blood, add an appropriate internal standard.
-
Adjust the pH of the sample to 9.5 using a suitable buffer (e.g., borate buffer).
-
-
Extraction:
-
Add 5 mL of an extraction solvent mixture of chloroform:isopropanol:n-heptane (50:17:33 v/v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
While specific parameters should be optimized for your instrument, here is a general starting point based on published methods for similar compounds.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution from low to high organic phase is typically employed to separate laudanosine from endogenous interferences.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is effective for laudanosine.
-
Detection: Multiple Reaction Monitoring (MRM) should be used for selective and sensitive quantitation. Precursor and product ions for laudanosine must be optimized.
Visualizations
Caption: Overview of the experimental workflow for laudanosine quantitation.
Caption: Decision tree for troubleshooting low analyte recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The distribution of laudanosine in tissues after death from atracurium injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspects of matrix effects in applications of liquid chromatography-mass spectrometry to forensic and clinical toxicology--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
minimizing laudanosine accumulation in long-term atracurium infusion studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting long-term atracurium infusion studies, with a focus on minimizing laudanosine accumulation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Unexpectedly High Laudanosine Levels in Plasma Samples
Possible Causes and Troubleshooting Steps:
-
Inaccurate Infusion Rate:
-
Verification: Double-check the infusion pump calibration and the concentration of the atracurium solution.
-
Action: If an error is identified, adjust the infusion rate accordingly and document the deviation.
-
-
Impaired Renal or Hepatic Function in Animal Models:
-
Verification: Review the health status of the animals. Renal and hepatic impairment can significantly decrease the clearance of laudanosine, leading to its accumulation.[1][2][3]
-
Action: If renal or hepatic dysfunction is suspected, consider excluding the affected animals from the study or stratifying the analysis based on organ function. For future studies, ensure thorough health screening of the animals.
-
-
Incorrect Blood Sampling or Processing:
-
Verification: Review the blood collection and processing protocol. Delays in processing or improper storage can potentially affect sample integrity.
-
Action: Ensure that blood samples are collected in heparinized tubes, placed on ice immediately, and centrifuged promptly to separate the plasma.[4]
-
Issue 2: Central Nervous System (CNS) Stimulation Observed in Animal Models (e.g., Seizures, Agitation)
Possible Causes and Troubleshooting Steps:
-
Laudanosine Toxicity:
-
Verification: High concentrations of laudanosine, a metabolite of atracurium, can cross the blood-brain barrier and cause CNS stimulation.[2][3][5]
-
Action:
-
Immediately collect a plasma sample to quantify the laudanosine concentration.
-
Consider reducing the atracracurium infusion rate.
-
Monitor the animal's neurological status closely.
-
In severe cases, discontinuing the atracurium infusion and switching to an alternative neuromuscular blocking agent with a lower potential for laudanosine accumulation, such as cisatracurium, may be necessary.[1][2]
-
-
-
Inadequate Sedation or Analgesia:
-
Verification: Neuromuscular blocking agents like atracurium do not possess sedative or analgesic properties. The observed agitation might be a sign of distress in a paralyzed but conscious animal.
-
Action: Ensure continuous and adequate sedation and analgesia are administered throughout the duration of the neuromuscular blockade.
-
Frequently Asked Questions (FAQs)
Q1: What is laudanosine and why is its accumulation a concern in long-term atracurium infusion studies?
Laudanosine is a major metabolite of atracurium.[6] Unlike atracurium, which is an intermediate-acting neuromuscular blocking agent, laudanosine is a central nervous system stimulant that can cross the blood-brain barrier.[2][3][5] Accumulation of laudanosine can lead to adverse effects such as seizures and hypotension.[5] This is a particular concern in long-term infusion studies where the continuous administration of atracurium can lead to a build-up of this metabolite, especially in subjects with impaired renal or hepatic function, as laudanosine is cleared by these organs.[1][2][3]
Q2: What are the primary metabolic pathways of atracurium?
Atracurium is metabolized through two main pathways:
-
Hofmann elimination: A spontaneous, non-enzymatic chemical breakdown that occurs at physiological pH and temperature.[4][7]
-
Ester hydrolysis: A process catalyzed by non-specific esterases in the plasma.[4][7]
Both of these pathways lead to the formation of laudanosine.[7]
Q3: How can I minimize laudanosine accumulation during my experiments?
Several strategies can be employed to minimize laudanosine accumulation:
-
Optimize Atracurium Infusion Rate: Use the lowest effective infusion rate to maintain the desired level of neuromuscular blockade. This can be achieved by using a peripheral nerve stimulator to monitor the depth of the blockade.[8][9]
-
Consider Cisatracurium: Cisatracurium, a stereoisomer of atracurium, is also metabolized via Hofmann elimination but produces significantly lower plasma concentrations of laudanosine compared to atracurium.[1][2][10]
-
Monitor Renal and Hepatic Function: In preclinical models, ensure that the animals have normal renal and hepatic function, as impairment of these organs can significantly reduce laudanosine clearance.[1][2][3]
Q4: What are the recommended infusion rates for atracurium in preclinical studies?
The appropriate infusion rate will vary depending on the animal species and the desired depth of neuromuscular blockade. It is crucial to titrate the dose to effect using a peripheral nerve stimulator. However, some general guidelines are provided in the table below.
| Parameter | Recommendation |
| Initial Bolus Dose | 0.4-0.5 mg/kg |
| Initial Infusion Rate | 9-10 µg/kg/min |
| Maintenance Infusion Rate | 5-9 µg/kg/min (can range from 2-15 µg/kg/min)[11][12] |
| ICU Maintenance Infusion Rate | 11-13 µg/kg/min (can range from 4.5-29.5 µg/kg/min)[11] |
Q5: Are there alternatives to atracurium for long-term neuromuscular blockade?
Yes, cisatracurium is a commonly used alternative. It is an isomer of atracurium and also undergoes Hofmann elimination.[4] The primary advantage of cisatracurium is that it produces substantially lower levels of laudanosine, reducing the risk of CNS-related side effects.[1][2][10]
Data Presentation
Table 1: Comparison of Atracurium and Cisatracurium
| Feature | Atracurium | Cisatracurium |
| Metabolism | Hofmann elimination and ester hydrolysis[4][7] | Primarily Hofmann elimination[4] |
| Laudanosine Production | Higher[1] | Significantly lower[1][2][10] |
| Histamine Release | Can occur, potentially leading to hypotension and tachycardia[10] | Minimal to no histamine release[2] |
| Potency | Less potent | Approximately 3-4 times more potent than atracurium |
Table 2: Laudanosine Plasma Concentrations Associated with Adverse Effects in Animal Models
| Animal Model | Plasma Laudanosine Concentration | Observed Effect |
| Dogs (anesthetized) | > 6 µg/ml | Hypotension and bradycardia[5] |
| Dogs (anesthetized) | > 10 µg/ml | Epileptic EEG spiking[5] |
| Dogs (anesthetized) | > 17 µg/ml | Prolonged seizures[5] |
| Rats and Mice | 10-20 mg/kg (i.v. bolus) | Convulsions[13] |
Experimental Protocols
Protocol 1: Quantification of Laudanosine in Plasma by HPLC
This protocol provides a general framework for the analysis of laudanosine in plasma samples using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Collect venous blood in heparinized tubes and immediately place on ice.[4]
-
Centrifuge the blood samples to separate the plasma.
-
Precipitate plasma proteins using a suitable agent.
-
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase column suitable for the separation of alkaloids.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific column and instrument.
-
Detection: Fluorometric detection is a sensitive method for laudanosine.[14][15] An example of excitation and emission wavelengths are 240 nm and 320 nm, respectively.[15]
-
Internal Standard: Use an appropriate internal standard, such as verapamil, to improve the accuracy and precision of the quantification.[15]
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of laudanosine in drug-free plasma.
-
Construct a calibration curve by plotting the peak area ratio of laudanosine to the internal standard against the concentration of laudanosine.
-
Determine the concentration of laudanosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Monitoring Neuromuscular Blockade with a Peripheral Nerve Stimulator (Train-of-Four)
Continuous monitoring of the depth of neuromuscular blockade is essential for titrating the atracurium infusion to the minimum effective dose, thereby minimizing laudanosine accumulation.
-
Electrode Placement:
-
Place two electrodes over a peripheral nerve, such as the ulnar nerve or the facial nerve.[16]
-
-
Determine Supramaximal Stimulation:
-
Before administering atracurium, determine the supramaximal stimulus, which is the minimum current required to elicit a maximal muscle twitch.[17]
-
-
Train-of-Four (TOF) Stimulation:
-
The TOF stimulation consists of four supramaximal stimuli delivered at a frequency of 2 Hz.
-
The degree of neuromuscular blockade is assessed by counting the number of twitches (responses) to the four stimuli.
-
-
Titration of Atracurium Infusion:
-
The goal is typically to maintain a TOF count of 1 to 2 twitches.[8]
-
If the TOF count is greater than 2, the infusion rate should be increased.
-
If there are no twitches, the infusion should be decreased or temporarily stopped until one or two twitches return.[16]
-
TOF monitoring should be performed regularly, especially after any change in the infusion rate.[17]
-
Mandatory Visualizations
Caption: Metabolic pathways of atracurium leading to the formation of laudanosine.
Caption: A logical workflow for troubleshooting unexpectedly high laudanosine levels.
References
- 1. Atracurium Versus Cisatracurium in the Treatment of Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [Metabolism and pharmacokinetics of atracurium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. benchchem.com [benchchem.com]
- 9. Atracurium Monograph for Professionals - Drugs.com [drugs.com]
- 10. anesthesiologypaper.com [anesthesiologypaper.com]
- 11. Atracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. globalrph.com [globalrph.com]
- 13. Cardiovascular and neurological effects of laudanosine. Studies in mice and rats, and in conscious and anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of atracurium and laudanosine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-performance liquid chromatographic method for the determination of atracurium and laudanosine in human plasma. Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. stcmtcc.com [stcmtcc.com]
- 17. ppno.ca [ppno.ca]
Technical Support Center: Chiral Separation of (±)-Laudanosine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chiral separation of (±)-laudanosine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of (±)-laudanosine?
A1: The primary challenges in the chiral separation of (±)-laudanosine, a benzyltetrahydroisoquinoline alkaloid, stem from the need to find a suitable chiral stationary phase (CSP) and optimize mobile phase conditions to achieve adequate resolution between the (+) and (-) enantiomers. Due to their identical physical and chemical properties in an achiral environment, separation requires the formation of transient diastereomeric complexes with the CSP. Key challenges include poor resolution, peak tailing, and long run times.
Q2: Which type of chiral stationary phase (CSP) is most effective for laudanosine separation?
A2: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including alkaloids similar in structure to laudanosine. Columns like Chiralpak® AD® (amylose-based) and Chiralcel® OD® (cellulose-based) are highly recommended as starting points for method development. Additionally, cyclodextrin-based selectors have shown high efficacy in the enantioseparation of laudanosine in capillary electrophoresis, suggesting their potential as CSPs in HPLC as well.[1]
Q3: How does the mobile phase composition affect the separation of laudanosine isomers?
A3: The mobile phase composition is a critical factor in achieving successful chiral separation. In normal-phase HPLC, a mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier (e.g., isopropanol, ethanol) is typically used. The ratio of these components directly influences retention times and resolution. For a basic compound like laudanosine, the addition of a small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA), to the mobile phase can significantly improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[2]
Q4: Can temperature be used to optimize the separation?
A4: Yes, column temperature is an important parameter for optimizing chiral separations. Varying the temperature can alter the thermodynamics of the interactions between the laudanosine enantiomers and the CSP, which can lead to changes in enantioselectivity and resolution. Both increasing and decreasing the temperature should be explored during method development to find the optimal condition for your specific CSP and mobile phase.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of (±)-laudanosine.
Problem 1: Poor or No Resolution Between Enantiomers
Possible Causes & Solutions
| Cause | Recommended Action | Expected Outcome |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H). Consult literature for CSPs effective for similar alkaloids. | Identification of a suitable CSP that provides some initial separation. |
| Suboptimal Mobile Phase Composition | 1. Adjust Alcohol Modifier: Systematically vary the percentage of isopropanol or ethanol in the n-hexane mobile phase. 2. Introduce a Basic Additive: Add a small concentration (0.1-0.5%) of diethylamine (DEA) to the mobile phase to improve peak shape for the basic laudanosine molecule.[2] | Improved resolution and peak symmetry. |
| Incorrect Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). Lower flow rates often increase efficiency and improve resolution in chiral separations.[3] | Sharper peaks and better separation between enantiomers. |
| Inappropriate Temperature | Systematically vary the column temperature (e.g., in 5°C increments from 15°C to 40°C). | Determination of the optimal temperature for maximal resolution. |
Problem 2: Peak Tailing
Possible Causes & Solutions
| Cause | Recommended Action | Expected Outcome |
| Secondary Interactions with Stationary Phase | Add a basic modifier like diethylamine (DEA) (typically 0.1-0.5%) to the mobile phase. This will compete with the basic laudanosine for active sites on the silica surface, reducing tailing. | Symmetrical, Gaussian-shaped peaks. |
| Column Contamination | Flush the column with a strong solvent (ensure solvent compatibility with the CSP). If the problem persists, consider using a guard column. | Restoration of sharp, symmetrical peaks. |
| Sample Overload | Reduce the concentration of the laudanosine sample or decrease the injection volume. | Improved peak shape and resolution. |
Experimental Protocols
Proposed HPLC Method for Chiral Separation of (±)-Laudanosine
This protocol is a starting point based on established methodologies for structurally similar alkaloids. Optimization will likely be required.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel)
-
Column Dimensions: 250 mm x 4.6 mm i.d.
-
Racemic (±)-laudanosine standard
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA, HPLC grade)
-
Diethylamine (DEA, HPLC grade)
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Mobile Phase | n-Hexane / 2-Propanol / DEA (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 800 mL of n-hexane, 200 mL of 2-propanol, and 1 mL of diethylamine. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of racemic laudanosine at 1.0 mg/mL in the mobile phase. From this, prepare a working standard of 100 µg/mL by dilution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing laudanosine in the mobile phase to a final concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard or sample solution.
-
Run the analysis and record the chromatogram.
-
Example Data Presentation:
The following table presents hypothetical data for a successful chiral separation of (±)-laudanosine using the proposed method. Actual results may vary.
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (+)-Laudanosine | 12.5 | - |
| (-)-Laudanosine | 15.2 | > 2.0 |
Visualizations
Experimental Workflow for Chiral Method Development
Caption: Workflow for developing a chiral HPLC method for laudanosine.
Troubleshooting Logic for Poor Resolution
Caption: Decision tree for troubleshooting poor resolution issues.
References
Technical Support Center: Optimizing Laudanosine Analysis in Tissue Homogenates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation of laudanosine from tissue homogenates for analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sample preparation techniques for laudanosine extraction from tissue homogenates?
A1: The three primary techniques for extracting laudanosine from tissue homogenates are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the required level of cleanliness, desired recovery, sample throughput, and the analytical technique used for quantification (e.g., HPLC-UV, LC-MS/MS).
Q2: What is the importance of pH during the extraction of laudanosine?
A2: The pH of the sample and extraction solvents is critical for efficient laudanosine recovery. Laudanosine is a basic compound. Adjusting the pH of the sample to a basic pH (e.g., pH 9.5) neutralizes the charge on the laudanosine molecule, making it less water-soluble and more readily extracted into an organic solvent during LLE or retained on a reversed-phase SPE sorbent.[1] Conversely, for cation-exchange SPE, a lower pH is used to ensure the laudanosine is positively charged and binds to the sorbent.
Q3: What are matrix effects and how can they be minimized in laudanosine analysis?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix.[2][3] This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the analysis.[4][5] To minimize matrix effects, it is crucial to have an efficient sample clean-up procedure. SPE is generally considered superior to PPT and LLE in removing matrix components. Additionally, optimizing chromatographic conditions to separate laudanosine from interfering compounds is essential. The use of a stable isotope-labeled internal standard is also highly recommended to compensate for matrix effects.
Q4: What type of internal standard is recommended for laudanosine analysis?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of laudanosine (e.g., laudanosine-d3). SIL internal standards have very similar chemical and physical properties to the analyte and will behave similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variability in the analytical process. If a SIL internal standard is not available, a structural analog, such as vecuronium, can be used.[6]
Troubleshooting Guides
Low Analyte Recovery
Problem: I am experiencing low recovery of laudanosine from my tissue homogenate samples.
| Possible Cause | Troubleshooting Steps |
| Inefficient Homogenization | Ensure the tissue is thoroughly homogenized to release the analyte. Consider using a mechanical homogenizer and optimizing the homogenization time and speed. |
| Incorrect pH | Verify the pH of the sample before and during extraction. For LLE and reversed-phase SPE, ensure the pH is sufficiently basic (e.g., >9.0) to neutralize laudanosine. For cation-exchange SPE, ensure the pH is acidic enough to charge the analyte.[7] |
| Suboptimal LLE Solvent | The polarity of the extraction solvent may not be optimal. Test different organic solvents or mixtures. A common solvent mixture for laudanosine is chloroform-isopropanol-n-heptane.[1] |
| Analyte Breakthrough in SPE | The sample may be passing through the SPE cartridge without the laudanosine being retained. This can be due to an incorrect sorbent type, improper conditioning of the cartridge, or the sample being loaded too quickly. Ensure the sorbent is appropriate for the analyte and that the cartridge is conditioned and equilibrated correctly.[8] |
| Incomplete Elution in SPE | The elution solvent may not be strong enough to release the laudanosine from the SPE sorbent. Increase the strength of the organic solvent in the elution buffer or add a modifier like ammonium (B1175870) hydroxide (B78521) to increase the pH.[9][10] |
| Analyte Adsorption | Laudanosine may be adsorbing to plasticware or glassware. Using silanized glassware can help mitigate this issue. |
High Signal Variability (Poor Precision)
Problem: My results for laudanosine concentration are not consistent between replicate samples.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure each step of the sample preparation protocol is performed consistently for all samples. This includes volumes of reagents, mixing times, and incubation times. |
| Matrix Effects | As discussed in the FAQs, matrix effects can cause significant variability. Improve the sample clean-up by switching from PPT or LLE to SPE, or by optimizing the current SPE method. The use of a suitable internal standard is crucial.[3][11] |
| Incomplete Phase Separation in LLE | If an emulsion forms during LLE, it can lead to inconsistent recovery. Centrifugation can help to break the emulsion and achieve a cleaner separation of the aqueous and organic layers. |
| Variable SPE Cartridge Performance | Ensure the SPE cartridges are from the same lot and are stored correctly. Inconsistent packing of cartridges can lead to variable flow rates and recoveries. |
Data Presentation
Comparison of Sample Preparation Techniques for Laudanosine Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Relative Recovery | Moderate | Good to Excellent | Excellent |
| Matrix Effect | High | Moderate | Low |
| Throughput | High | Low to Moderate | Moderate to High |
| Cost per Sample | Low | Low | High |
| Ease of Automation | High | Low | High |
Reported Recovery and LOQ for Laudanosine in Biological Matrices
| Sample Type | Preparation Method | Analytical Method | Recovery (%) | LOQ | Reference |
| Dog Plasma | LLE with Dichloromethane | HPLC-Fluorometry | 92.1 - 109.5% | 1 µg/L | [12] |
| Post-mortem Blood | LLE | LC-MS/MS | Not specified | 1 ng/mL | [6] |
| Post-mortem Tissues | LLE | LC-MS/MS | Not specified | 5 ng/g | [6] |
Experimental Protocols & Workflows
Protein Precipitation (PPT) Protocol
-
Homogenization: Homogenize 1 part tissue with 3 parts of a suitable buffer (e.g., phosphate-buffered saline).
-
Aliquoting: Take a 100 µL aliquot of the tissue homogenate.
-
Internal Standard: Add the internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (or methanol).
-
Vortexing: Vortex the sample for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
References
- 1. The distribution of laudanosine in tissues after death from atracurium injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. welch-us.com [welch-us.com]
- 10. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. nebiolab.com [nebiolab.com]
- 12. [Determination of atracurium and laudanosine in dog plasma during cardiopulmonary bypass by high performance liquid chromatography with fluorometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of (+-)-Laudanosine Metabolites Using Nuclear Magnetic Resonance (NMR) Spectroscopy
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of metabolites of (+-)-laudanosine. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation formats to aid in the characterization of these compounds. (+)-Laudanosine is a metabolite of the neuromuscular blocking agents atracurium and cisatracurium and has been noted for its potential to cross the blood-brain barrier and cause seizure activity.[1][2] A thorough understanding of its metabolic fate is therefore crucial.
Comparison of Analytical Techniques for Metabolite Identification
The two primary analytical techniques for metabolite identification are NMR spectroscopy and Mass Spectrometry (MS).[3][4] While both are powerful, they offer complementary information. NMR is unparalleled in its ability to provide a detailed, unambiguous three-dimensional structure of a molecule in solution, whereas MS provides highly sensitive detection and accurate mass measurements.[4][5]
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) |
| Principle | Measures the magnetic properties of atomic nuclei to determine molecular structure.[6] | Measures the mass-to-charge ratio of ionized molecules to determine molecular weight and formula. |
| Sensitivity | Relatively low (micromolar to millimolar range).[7][8] | Very high (nanomolar to femtomolar range). |
| Structural Information | Provides detailed 3D structural information, including stereochemistry and isomer differentiation.[9][10] | Provides molecular weight and fragmentation patterns, which can be used to infer structure. |
| Reproducibility | Highly reproducible, making it ideal for quantitative analysis and longitudinal studies.[7] | Less reproducible due to variations in ionization efficiency.[7] |
| Sample Preparation | Minimal sample preparation required. | Often requires derivatization or chromatographic separation. |
| Analysis Time | Can be time-consuming, especially for complex 2D experiments. | Relatively fast, especially with direct infusion techniques. |
| Quantification | Inherently quantitative as signal intensity is directly proportional to the number of nuclei.[7] | Quantification can be challenging and often requires isotopically labeled internal standards. |
| Hyphenation | Can be hyphenated with liquid chromatography (LC-NMR).[9][11][12] | Commonly hyphenated with gas chromatography (GC-MS) and liquid chromatography (LC-MS). |
Experimental Protocol: NMR-Based Structural Elucidation of this compound Metabolites
The following protocol outlines a general procedure for the isolation and structural characterization of laudanosine metabolites using NMR spectroscopy.
1. Sample Preparation and Metabolite Isolation
-
Objective: To isolate sufficient quantities of laudanosine metabolites from a biological matrix (e.g., urine, plasma, feces) for NMR analysis.
-
Procedure:
-
Administer this compound to the test system (e.g., in vivo animal model, in vitro liver microsomes).
-
Collect the biological samples at various time points.
-
Perform metabolite extraction using appropriate solvents (e.g., solid-phase extraction, liquid-liquid extraction).
-
Purify the individual metabolites using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Lyophilize the purified metabolites to remove solvents.
-
2. NMR Sample Preparation
-
Objective: To prepare a high-quality NMR sample for analysis.
-
Procedure:
-
Dissolve the purified metabolite (typically 10-30 µg for a cryoprobe) in a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆).[13]
-
Transfer the solution to a high-precision NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP), for chemical shift referencing.
-
3. NMR Data Acquisition
-
Objective: To acquire a suite of 1D and 2D NMR spectra to determine the metabolite's structure.
-
Procedure:
-
1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to obtain an overview of the proton chemical shifts, coupling constants, and relative integrals.[9]
-
2D Homonuclear Correlation Spectroscopy (COSY): Perform a COSY experiment to identify proton-proton spin-spin couplings, which helps in establishing the connectivity of proton networks.[7]
-
2D Heteronuclear Single Quantum Coherence (HSQC): Acquire an HSQC spectrum to correlate directly bonded proton and carbon atoms.[7][14]
-
2D Heteronuclear Multiple Bond Correlation (HMBC): Run an HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.[7]
-
(Optional) 2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): If stereochemistry needs to be determined, a NOESY or ROESY experiment can be performed to identify protons that are close in space.[1]
-
(Optional) 1D ¹³C NMR: If sufficient material is available, a direct 1D carbon spectrum can provide clear information on all carbon atoms in the molecule.[13]
-
4. Data Analysis and Structure Elucidation
-
Objective: To interpret the acquired NMR spectra to deduce the chemical structure of the metabolite.
-
Procedure:
-
Process the NMR data (Fourier transformation, phasing, baseline correction, and calibration).
-
Assign the signals in the ¹H NMR spectrum based on chemical shifts and coupling patterns.
-
Use the COSY spectrum to connect coupled protons into spin systems.
-
Use the HSQC spectrum to assign the chemical shifts of the carbons directly attached to the assigned protons.
-
Use the HMBC spectrum to piece together the molecular fragments by identifying long-range H-C correlations.
-
Compare the chemical shifts of the metabolite with those of the parent drug, this compound, to identify the site of metabolic modification (e.g., hydroxylation, demethylation, glucuronidation).
-
Confirm the final structure by ensuring all spectral data are consistent with the proposed structure.
-
Data Presentation: Exemplar NMR Data Summary for a Hypothetical Laudanosine Metabolite
The following table provides a template for summarizing the NMR data obtained for a putative metabolite of this compound.
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY Correlations | HMBC Correlations |
| 1 | 55.2 | 3.85 (s) | - | C-2, C-10a |
| 2 | 128.9 | - | - | - |
| 3 | 111.5 | 6.75 (s) | - | C-2, C-4, C-4a |
| 4 | 148.1 | - | - | - |
| 4a | 127.3 | - | - | - |
| 5 | 29.1 | 2.80 (m) | H-6 | C-4a, C-6, C-10a |
| 6 | 47.3 | 3.10 (m) | H-5 | C-5, C-7, C-8 |
| 7 | 147.5 | - | - | - |
| 8 | 112.1 | 6.60 (s) | - | C-6, C-7, C-9 |
| 9 | 126.8 | - | - | - |
| 10 | 149.2 | - | - | - |
| 10a | 130.1 | - | - | - |
| OMe-1 | 56.1 | 3.90 (s) | - | C-1 |
| OMe-4 | 55.9 | 3.88 (s) | - | C-4 |
| OMe-7 | 56.0 | 3.89 (s) | - | C-7 |
| OMe-10 | 55.8 | 3.87 (s) | - | C-10 |
Mandatory Visualizations
Caption: Experimental workflow for metabolite identification using NMR.
Caption: Logical relationships in 2D NMR data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 4. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
- 7. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bionmr.unl.edu [bionmr.unl.edu]
- 10. pure.au.dk [pure.au.dk]
- 11. researchgate.net [researchgate.net]
- 12. Structural elucidation of low abundant metabolites in complex sample matrices | Semantic Scholar [semanticscholar.org]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Bioactivity of Laudanosine and Thalicpureine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of laudanosine and thalicpureine. It is important to note at the outset that laudanosine, as a clinically relevant metabolite of the neuromuscular blocking agents atracurium and cisatracurium, has been extensively studied.[1][2][3][4] In contrast, specific pharmacological data for thalicpureine, a phenanthrene alkaloid, is largely unavailable, and its potential bioactivities are inferred from studies on related compounds and the plant extracts in which it is found.[1][5]
Introduction to Laudanosine and Thalicpureine
Laudanosine is a benzylisoquinoline alkaloid that naturally occurs in small amounts in opium.[6] It is primarily known as a metabolite of atracurium and cisatracurium and can cross the blood-brain barrier, leading to neurological effects such as seizures at high concentrations.[2][3][6][7] Its bioactivity extends to the cardiovascular system, where it can cause hypotension and bradycardia.[2][3][4]
Thalicpureine is a phenanthrene alkaloid found in plants like Annona purpurea and Fagonia olivieri.[1][8] As a member of the phenanthrene alkaloid class, it is hypothesized to possess cytotoxic, antioxidant, and anti-inflammatory properties.[1][5] However, dedicated studies on isolated thalicpureine to confirm these activities and elucidate its mechanisms of action are currently lacking.[5]
Comparative Bioactivity Data
The following table summarizes the documented bioactivities of laudanosine and the inferred or potential bioactivities of thalicpureine.
| Bioactivity | Laudanosine (Documented) | Thalicpureine (Inferred/Potential) |
| Neurological Effects | Pro-convulsant activity, thought to be mediated by antagonism at GABA-A receptors and interactions with nicotinic acetylcholine and opioid receptors.[1][2][3][6] It has also been shown to produce analgesia in animals.[3][4][9] | The alkaloid fraction of Michelia macclurei, which contains thalicpureine, has shown acetylcholinesterase inhibitory activity, suggesting a potential role in neurological pathways.[5] |
| Cardiovascular Effects | Causes hypotension and bradycardia at high plasma concentrations, attributed to alpha1-adrenergic receptor blockade.[1][2][3][4][10] | No direct data available. |
| Cytotoxicity/Anticancer | Limited data on significant anticancer activity. | Phenanthrene alkaloids are known to exhibit potent cytotoxic activity against various cancer cell lines, suggesting thalicpureine may have similar properties.[1][5][11] |
| Antioxidant Activity | Limited data on significant antioxidant activity. | Extracts from plants containing thalicpureine, such as Fagonia olivieri and Michelia macclurei, have demonstrated antioxidant properties.[5] Phenanthrene alkaloids as a class have also been reported to have antioxidant activities.[5] |
| Anti-inflammatory Activity | Limited data on significant anti-inflammatory activity. | Aporphine alkaloids, which are structurally related, have shown anti-inflammatory effects, often through the modulation of NF-κB and MAPK signaling pathways.[1] Preliminary research on related alkaloids suggests thalicpureine may possess anti-inflammatory properties.[12] |
Quantitative Bioactivity Data: Laudanosine
| Target Receptor | Ligand/Assay | Species | Tissue/System | Value | Reference |
| GABA-A Receptor (low-affinity) | [3H]bicuculline methochloride | Rat | Brain | IC50 = 10 µM | [9] |
| GABA-A Receptor (high-affinity) | [3H]muscimol | Rat | Brain | IC50 = 100 µM | [9] |
| µ1-Opioid Receptor | Radiolabeled opioid binding | - | - | Ki = 2.7 µM | [9] |
| µ2-Opioid Receptor | Radiolabeled opioid binding | - | - | Ki = 13 µM | [9] |
| δ-Opioid Receptor | Radiolabeled opioid binding | - | - | Ki = 5.5 µM | [9] |
| κ1-Opioid Receptor | Radiolabeled opioid binding | - | - | Ki = 21 µM | [9] |
| κ3-Opioid Receptor | Radiolabeled opioid binding | - | - | Ki = 24 µM | [9] |
| α4β2 Nicotinic Receptor | Inhibition of ACh response | Human | Xenopus laevis oocytes | Micromolar range inhibition | [2][13] |
| α3β4 Nicotinic Receptor | Inhibition of ACh response | Human | Xenopus laevis oocytes | Micromolar range inhibition | [2][13] |
| α7 Nicotinic Receptor | Inhibition of ACh response | Human | Xenopus laevis oocytes | Micromolar range inhibition | [2][13] |
Experimental Protocols
Laudanosine: Receptor Binding Assays
Objective: To determine the binding affinity of laudanosine to various neurotransmitter receptors.
General Protocol for Opioid and GABA Receptor Binding:
-
Tissue Preparation: Brain tissues from appropriate animal models (e.g., rats) are homogenized in a suitable buffer (e.g., Tris-HCl).
-
Incubation: The homogenate is incubated with a specific radiolabeled ligand for the receptor of interest (e.g., [3H]muscimol for high-affinity GABA-A receptors, [3H]bicuculline methochloride for low-affinity GABA-A receptors, or various radiolabeled opioids for opioid receptor subtypes) and varying concentrations of laudanosine.
-
Separation: The bound and free radioligands are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of laudanosine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[9]
Protocol for Nicotinic Acetylcholine Receptor Inhibition:
-
Expression of Receptors: Human neuronal nicotinic acetylcholine receptors (e.g., α4β2, α3β4, α7) are heterologously expressed in Xenopus laevis oocytes.[2][13]
-
Electrophysiological Recording: Two-electrode voltage-clamp recordings are used to measure the acetylcholine-induced currents in the oocytes.
-
Drug Application: Laudanosine is applied to the oocytes at various concentrations, and its effect on the acetylcholine-induced current is recorded.
-
Data Analysis: The concentration of laudanosine required to inhibit the receptor response by a certain percentage is determined to assess its inhibitory potency.[2][13]
Thalicpureine: Hypothetical Experimental Protocols
Due to the lack of specific experimental data for thalicpureine, the following are general protocols that could be employed to investigate its potential bioactivities.
In Vitro NF-κB Inhibition Assay (for Anti-inflammatory Activity):
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.[12]
-
Treatment: The cells are pre-treated with various concentrations of thalicpureine for a specified time (e.g., 1 hour).[12]
-
Stimulation: An inflammatory response is induced by adding lipopolysaccharide (LPS).[12]
-
Analysis: The expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) is measured using methods like ELISA or qPCR to determine the inhibitory effect of thalicpureine on the NF-κB signaling pathway.[12]
Cytotoxicity Assay (for Anticancer Activity):
-
Cell Culture: A panel of human cancer cell lines is cultured in an appropriate medium.
-
Treatment: The cells are treated with increasing concentrations of thalicpureine for a defined period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Data Analysis: The concentration of thalicpureine that causes 50% inhibition of cell growth (IC50) is calculated.
Signaling Pathways and Experimental Workflows
Conclusion
This comparative guide highlights the significant differences in the current understanding of the bioactivities of laudanosine and thalicpureine. Laudanosine is a well-characterized compound with known effects on several key neurological and cardiovascular receptors. In contrast, the bioactivity of thalicpureine remains largely unexplored, with its potential therapeutic properties being inferred from related compounds. The information presented here underscores the need for further research to isolate and pharmacologically characterize thalicpureine to validate its hypothesized activities and to determine its mechanisms of action. Such studies are crucial for unlocking the potential of this natural product for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Laudanosine - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating (+-)-Laudanosine as a Potential Alpha-1 Adrenoceptor Blocker: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate or dispute the classification of (+-)-laudanosine as an alpha-1 adrenoceptor blocker. The known cardiovascular effects of laudanosine, a metabolite of the neuromuscular blocking agents atracurium and cisatracurium, include hypotension and bradycardia, which could suggest an interaction with the alpha-1 adrenoceptors that play a crucial role in regulating vascular tone.[1] However, a thorough review of existing scientific literature reveals that these effects are more commonly attributed to interactions with other receptor systems, such as nicotinic acetylcholine, GABA, and opioid receptors.[1][2]
To objectively assess the potential alpha-1 adrenoceptor blocking activity of laudanosine, this guide contrasts its pharmacological profile with that of prazosin, a well-established and selective alpha-1 adrenoceptor antagonist. The following sections present quantitative data for prazosin, detail the standard experimental protocols used to identify and characterize alpha-1 adrenoceptor antagonists, and provide visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the binding affinity and functional potency of prazosin at alpha-1 adrenoceptor subtypes. Notably, a comprehensive search of the scientific literature did not yield any direct studies measuring the binding affinity or functional antagonist activity of this compound at alpha-1 adrenoceptors. This absence of data is critical in the evaluation of its potential as an alpha-1 blocker.
Table 1: Binding Affinity of Prazosin for Alpha-1 Adrenoceptor Subtypes
| Compound | Receptor Subtype | Radioligand | Ki (nM) | KD (nM) | Source |
| Prazosin | α1A | [3H]prazosin | - | 0.71 | [3] |
| Prazosin | α1B | [3H]prazosin | - | 0.87 | [3] |
| Prazosin | α1D | [3H]prazosin | - | 1.90 | [3] |
| Prazosin | General α1 | [3H]prazosin | 1.47 | 0.116 | [4][5] |
Ki (inhibitory constant) and KD (dissociation constant) are measures of binding affinity; a lower value indicates higher affinity.
Table 2: Functional Antagonist Potency of Prazosin at Alpha-1 Adrenoceptors
| Compound | Tissue/System | Agonist | pA2 | Source |
| Prazosin | Rabbit Cutaneous Resistance Arteries | Noradrenaline | 9.14 | [6] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Experimental Protocols
The validation of a compound as an alpha-1 adrenoceptor blocker typically involves a combination of in vitro binding and functional assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki or KD) of the test compound for alpha-1 adrenoceptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing specific alpha-1 adrenoceptor subtypes (α1A, α1B, α1D).[7]
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand known to bind to the alpha-1 adrenoceptor (e.g., [3H]prazosin) and varying concentrations of the unlabeled test compound (e.g., laudanosine).[8][9]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.[8]
-
Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5]
In Vitro Functional Assay (e.g., Isolated Tissue Bath)
This assay assesses the ability of a compound to antagonize the physiological response mediated by the activation of alpha-1 adrenoceptors.
Objective: To determine the functional antagonist potency (pA2) of the test compound.
Methodology:
-
Tissue Preparation: A smooth muscle tissue known to express functional alpha-1 adrenoceptors (e.g., rabbit aorta or rat vas deferens) is isolated and mounted in an organ bath containing a physiological salt solution.[6][10]
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to a selective alpha-1 adrenoceptor agonist (e.g., phenylephrine or noradrenaline) is generated to establish a baseline contractile response.[6]
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the test compound (e.g., laudanosine) for a predetermined period.
-
Second Agonist Curve: A second cumulative concentration-response curve to the same agonist is generated in the presence of the antagonist.
-
Data Analysis: The degree of the rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value using a Schild plot analysis. A competitive antagonist will produce a parallel rightward shift without a change in the maximum response.[6]
Visualizing the Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the alpha-1 adrenoceptor signaling pathway and a typical experimental workflow for validating an alpha-blocker.
References
- 1. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.nova.edu [scholars.nova.edu]
- 5. A study of alpha 1-adrenoceptors in rat renal cortex: comparison of [3H]-prazosin binding with the alpha 1-adrenoceptor modulating gluconeogenesis under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of alpha1-adrenoceptor subtypes mediating vasoconstriction in rabbit cutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. ahajournals.org [ahajournals.org]
- 10. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis: Laudanosine Levels from Atracurium Versus Cisatracurium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the production of laudanosine, a central nervous system stimulant, following the administration of two commonly used neuromuscular blocking agents: atracurium and cisatracurium. The information herein is supported by experimental data to facilitate informed decision-making in research and clinical settings. Clinical and experimental evidence consistently demonstrates that the administration of cisatracurium results in significantly lower plasma concentrations of laudanosine compared to equipotent doses of atracurium.[1] This difference is primarily attributed to their distinct metabolic pathways.[1]
Quantitative Data Summary
The following table summarizes key quantitative data on laudanosine production from comparative studies of atracurium and cisatracurium.
| Parameter | Atracurium | Cisatracurium | Reference |
| Peak Plasma Laudanosine Concentration (µg/mL) | 4.4 | 1.3 | [2] |
| Relative Laudanosine Production | 3 to 5 times higher than cisatracurium | Lower | [1] |
| Primary Metabolic Pathways | Hofmann elimination and ester hydrolysis | Hofmann elimination | [1] |
Metabolic Pathways of Atracurium and Cisatracurium
Atracurium is a mixture of ten stereoisomers, while cisatracurium is a single isomer (1R-cis, 1'R-cis).[1] This stereochemical difference significantly influences their metabolism and, consequently, the amount of laudanosine produced.[1]
Atracurium is metabolized via two main pathways:
-
Hofmann elimination: A pH- and temperature-dependent chemical process that occurs spontaneously in the plasma and tissues.[1]
-
Ester hydrolysis: A process catalyzed by non-specific plasma esterases.[1]
Cisatracurium is primarily eliminated through Hofmann elimination, with a minimal contribution from ester hydrolysis.[1] This results in a slower rate of metabolism and clearance for cisatracurium compared to atracurium, but also a lower production of laudanosine.[1]
Experimental Protocols
The following section details a typical experimental methodology employed in clinical studies to compare laudanosine concentrations after atracurium and cisatracurium administration.
1. Study Population: Critically ill and sedated adult patients requiring mechanical ventilation and continuous neuromuscular blockade are typically recruited.[3] Exclusion criteria often include significant renal or hepatic impairment not related to their acute illness and known hypersensitivity to the study drugs.[3]
2. Study Design: A prospective, randomized, controlled trial design is commonly used.[3] Patients are randomly assigned to receive a continuous infusion of either atracurium or cisatracurium.[3]
3. Drug Administration: An initial bolus dose of the assigned drug is administered (e.g., 0.5 mg/kg for atracurium or 0.1 mg/kg for cisatracurium).[2][3] This is immediately followed by a continuous intravenous infusion.[3] The infusion rate is titrated to maintain a specific level of neuromuscular blockade, typically one to two twitches of the train-of-four (TOF) response.[3]
4. Blood Sampling: Venous blood samples are collected at predetermined time points before and during the infusion (e.g., baseline, 1, 2, 4, 8, 12, 24, 48, and 72 hours).[3] Blood is collected in heparinized tubes and immediately placed on ice.[3]
5. Sample Processing and Analysis: Plasma is separated by centrifugation at 4°C.[3] Plasma samples are often acidified to prevent further in vitro degradation of the drugs.[3] Laudanosine concentrations are quantified using a validated high-performance liquid chromatography (HPLC) method with either fluorometric or ultraviolet (UV) detection.[3][4][5]
Conclusion
The available data consistently indicate that cisatracurium administration leads to substantially lower plasma concentrations of laudanosine compared to atracurium.[1] This difference is a direct consequence of their distinct metabolic profiles, with cisatracurium's primary reliance on Hofmann elimination resulting in less laudanosine formation.[1] For research and clinical applications where the potential for laudanosine-induced central nervous system effects is a concern, cisatracurium presents a favorable alternative to atracurium.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the pharmacodynamics and pharmacokinetics of an infusion of cis-atracurium (51W89) or atracurium in critically ill patients undergoing mechanical ventilation in an intensive therapy unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of atracurium and laudanosine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic method for the determination of atracurium and laudanosine in human plasma. Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Purity of Synthetic (±)-Laudanosine
For Researchers, Scientists, and Drug Development Professionals
The meticulous confirmation of purity for synthetic compounds is a cornerstone of reliable research and drug development. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthetic (±)-laudanosine, a benzylisoquinoline alkaloid. By presenting experimental data, detailed protocols, and a logical workflow, this document aims to equip researchers with the necessary tools to select and implement the most appropriate methods for their specific needs.
Comparative Analysis of Analytical Techniques
A variety of analytical techniques can be employed to determine the purity of synthetic (±)-laudanosine. The choice of method often depends on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of the most commonly used techniques.
| Analytical Technique | Principle | Typical Purity Range (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on polarity, with UV detection. | 95.0 - 99.9 | ~0.01 - 0.1 µg/mL | ~0.03 - 0.3 µg/mL | High resolution and sensitivity, quantitative accuracy, well-established methods.[1][2] | Requires reference standards for impurities, potential for co-elution. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute quantification based on the ratio of analyte signal to a certified internal standard. | > 98.0 (absolute) | Analyte dependent, typically in the mg range. | Analyte dependent, typically in the mg range. | Primary analytical method, no need for specific impurity reference standards, provides structural information.[3][4][5][6][7] | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise. |
| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio. | Primarily for identification, not direct quantification of purity. | pg to fg range | ng to pg range | High sensitivity and specificity, excellent for impurity identification and structural elucidation. | Not inherently quantitative without coupling to a separation technique (e.g., LC-MS). |
| Thin-Layer Chromatography (TLC) | Separation based on polarity on a solid stationary phase. | Semi-quantitative, visual estimation of impurity levels. | ng to µg range | ng to µg range | Simple, rapid, and cost-effective screening tool.[8] | Lower resolution and sensitivity compared to HPLC, not suitable for precise quantification. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the quantitative determination of (±)-laudanosine purity and the detection of related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a 70:30 (v/v) mixture of aqueous buffer and organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of synthetic (±)-laudanosine in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by calculating the area percentage of the main laudanosine peak relative to the total area of all observed peaks. For accurate quantification of impurities, reference standards of known concentration are required.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR provides an absolute measure of purity without the need for a specific laudanosine reference standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR spectrum (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthetic (±)-laudanosine sample into a clean, dry vial.
-
Accurately weigh an equimolar amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL for a 5 mm NMR tube) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 value).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of (±)-laudanosine and a signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = (±)-laudanosine
-
IS = Internal Standard
-
Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying unknown impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Chromatographic Conditions: Utilize the HPLC conditions described above to separate the impurities from the main compound.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for laudanosine.
-
Mass Range: Scan a wide mass range to detect potential impurities (e.g., m/z 100-1000).
-
Fragmentation Analysis (MS/MS): Perform fragmentation analysis on the detected impurity peaks to obtain structural information. By analyzing the fragmentation patterns, the structure of the impurities can be elucidated.[9]
-
Thin-Layer Chromatography (TLC) Protocol
TLC is a rapid and simple method for a qualitative assessment of purity.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of a non-polar and a polar solvent. A common system for alkaloids is a mixture of chloroform and methanol (e.g., 9:1 v/v) or ethyl acetate and methanol. The polarity of the mobile phase should be optimized to achieve good separation (Rf value of laudanosine between 0.3 and 0.5).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., chloroform or methanol) at a concentration of about 1-2 mg/mL.
-
Application: Apply a small spot of the sample solution to the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase vapor.
-
Visualization:
-
UV Light: View the plate under short-wave (254 nm) and long-wave (365 nm) UV light. Laudanosine, being an aromatic compound, should be visible.
-
Staining: Use a suitable staining reagent for alkaloids, such as Dragendorff's reagent, which will produce orange or orange-brown spots.
-
Workflow for Purity Confirmation
A systematic workflow ensures a thorough and reliable assessment of the purity of synthetic (±)-laudanosine. The following diagram illustrates a recommended logical sequence of analysis.
Caption: A logical workflow for the comprehensive purity analysis of synthetic (±)-laudanosine.
Potential Synthetic Impurities
The synthesis of (±)-laudanosine often involves multi-step procedures, such as the Bischler-Napieralski reaction followed by reduction and N-methylation. Potential impurities can arise from starting materials, intermediates, by-products of side reactions, and reagents.
Common impurities may include:
-
Unreacted Starting Materials and Intermediates: Such as the corresponding phenethylamine and phenylacetic acid derivatives.
-
By-products of the Bischler-Napieralski Reaction: This reaction can sometimes lead to the formation of regioisomers or products from incomplete cyclization.[10][11][12][13][14]
-
Over- or Under-methylated Products: Impurities with different degrees of methylation on the nitrogen or oxygen atoms.
-
Oxidation Products: Laudanosine can be susceptible to oxidation, leading to the formation of related alkaloids like papaverine.[15]
The identification and quantification of these potential impurities are crucial for ensuring the quality and safety of the synthetic (±)-laudanosine. A combination of the analytical techniques described in this guide will provide a comprehensive profile of the compound's purity.
References
- 1. journalbji.com [journalbji.com]
- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analytical.unsw.edu.au [analytical.unsw.edu.au]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Bischler-Napieralski Reaction [organic-chemistry.org]
- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 14. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Laudanosine - Wikipedia [en.wikipedia.org]
Comparative Analysis of Laudanosine Enantiomers and Their Neuroexcitatory Effects: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of the neuroexcitatory effects of laudanosine's individual enantiomers, (+)-laudanosine and (-)-laudanosine. While the pro-convulsant properties of the racemic mixture, D,L-laudanosine, are documented, specific data delineating the stereoselective contribution of each enantiomer to neuroexcitation is not publicly available. This guide summarizes the known neuroexcitatory profile of laudanosine as a mixed compound and highlights the absence of critical enantiomer-specific data necessary for a complete comparative assessment.
Neuroexcitatory Profile of D,L-Laudanosine
Laudanosine, a metabolite of the neuromuscular blocking agents atracurium and cisatracurium, is known to cross the blood-brain barrier and exert central nervous system effects.[1] High concentrations of laudanosine have been associated with a lowered seizure threshold and the induction of convulsive activity in animal models.[2][3]
The proposed mechanisms for laudanosine's neuroexcitatory effects involve its interaction with several neurotransmitter systems. Notably, D,L-laudanosine has been shown to interact with:
-
GABA-A Receptors: It acts as an antagonist at the low-affinity GABA-A receptor, a key inhibitory receptor in the central nervous system. This antagonism is thought to contribute to its pro-convulsant effects.[1]
-
Opioid Receptors: D,L-laudanosine exhibits activity at various opioid receptor subtypes.[1]
-
Nicotinic Acetylcholine Receptors: It has also been found to interact with nicotinic acetylcholine receptors.[1]
The Unresolved Question of Stereoselectivity
Despite the knowledge of D,L-laudanosine's neuroexcitatory potential, research specifically dissecting the individual contributions of its enantiomers, (+)-laudanosine and (-)-laudanosine, is conspicuously absent from the reviewed literature. Chirality plays a crucial role in the pharmacological and toxicological profiles of many drugs, with enantiomers often exhibiting different potencies and even opposing effects.[4][5] The use of specific enantiomers, such as (R)-N-Methyl-Laudanosine, as reference standards in research underscores the scientific interest in understanding the stereoselective properties of laudanosine.[] However, the definitive studies required to quantify and compare the neuroexcitatory effects of each laudanosine enantiomer have not been published.
Data Presentation: A Call for Further Research
Due to the lack of available experimental data directly comparing the neuroexcitatory effects of (+)-laudanosine and (-)-laudanosine, a quantitative comparison table cannot be constructed at this time. Such a table would ideally include parameters such as:
-
Convulsive Dose (CD50): The dose required to induce convulsions in 50% of a test population for each enantiomer.
-
Receptor Binding Affinities (Ki or IC50): The affinity of each enantiomer for relevant CNS receptors, including GABA-A, opioid, and nicotinic acetylcholine receptors.
-
In Vitro Electrophysiological Effects: Comparative effects of each enantiomer on neuronal excitability.
The absence of this fundamental data precludes the development of a detailed comparison guide as requested.
Experimental Protocols: A Path Forward
To address this knowledge gap, future research should focus on conducting head-to-head comparative studies of the laudanosine enantiomers. The following experimental protocols would be essential:
1. In Vivo Convulsant Activity Assessment:
-
Animal Model: Utilize a standardized rodent model (e.g., mice or rats).
-
Drug Administration: Administer escalating doses of (+)-laudanosine, (-)-laudanosine, and the racemic mixture (D,L-laudanosine) via a consistent route (e.g., intravenous or intraperitoneal).
-
Observation: Monitor animals for the onset of seizure activity (e.g., myoclonic jerks, clonic-tonic seizures) and determine the CD50 for each compound.
-
EEG Monitoring: For a more detailed analysis, implant electrodes to record electroencephalographic (EEG) activity and quantify seizure-like electrical discharges.
2. In Vitro Receptor Binding Assays:
-
Preparation: Use brain tissue homogenates or cell lines expressing specific receptor subtypes (e.g., GABA-A, µ-opioid, nicotinic α4β2).
-
Radioligand Displacement: Perform competitive binding assays using radiolabeled ligands specific to the target receptors and varying concentrations of (+)-laudanosine and (-)-laudanosine to determine their respective binding affinities (Ki or IC50 values).
3. In Vitro Electrophysiology:
-
Technique: Employ patch-clamp electrophysiology on cultured neurons or brain slices.
-
Application: Perfuse cells with known concentrations of each laudanosine enantiomer.
-
Measurement: Record changes in neuronal firing rates, membrane potential, and synaptic currents (e.g., GABAergic inhibitory postsynaptic currents) to assess the direct effects on neuronal excitability.
Visualization of Proposed Mechanisms
While specific signaling pathways for each enantiomer cannot be diagrammed without experimental data, a generalized workflow for investigating their comparative neuroexcitatory effects can be visualized.
Figure 1. Proposed experimental workflow for comparing the neuroexcitatory effects of laudanosine enantiomers.
References
- 1. Laudanosine, an atracurium and cisatracurium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laudanosine - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Chirality and anaesthetic drugs: A review and an update - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for Laudanosine Validation in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of laudanosine in biological matrices, a critical aspect of forensic toxicology. Laudanosine, a metabolite of the neuromuscular blocking agents atracurium and cisatracurium, requires accurate and reliable measurement to assess potential toxicity and its role in forensic investigations. This document outlines the performance characteristics of various analytical techniques, supported by experimental data, to aid in method selection and validation.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the quantitative performance of commonly employed analytical methods for laudanosine determination.
| Parameter | LC-MS/MS | HPLC with Fluorimetric Detection | HPLC-UV | GC-MS |
| Linearity Range | 1 - 2000 ng/mL (in blood)[1] | 40 - 2000 ng/mL[2] | Data not available for laudanosine | Quantitative data not available in the reviewed literature |
| 25 - 6000 µg/L (in plasma)[3] | ||||
| Limit of Detection (LOD) | Not explicitly stated, but LOQ is very low | 1 µg/L[3] | Data not available | Data not available |
| Limit of Quantitation (LOQ) | 1 ng/mL (in blood)[1] | 40 ng/mL[2] | Data not available | Data not available |
| Accuracy | Within acceptable limits (not specified quantitatively in the abstract) | Within acceptable limits (not specified quantitatively in the abstract) | Data not available | Data not available |
| Precision | Within acceptable limits (not specified quantitatively in the abstract) | CV: 1 - 14%[2] | Data not available | Data not available |
| Recovery | >85% (for similar compounds) | 92.1% - 109.5%[3] | Data not available | Data not available |
| Internal Standard | Vecuronium[1] | Verapamil[2][3] | Data not available | Data not available |
| Sample Matrix | Post-mortem blood, heart, lung, liver[1] | Human plasma[2] | Dog plasma[3] | Biological samples (urine, blood)[4][5] |
| Notes | Highly sensitive and selective method. | A robust and sensitive method suitable for pharmacokinetic studies. | Primarily used for the determination of atracurium in the presence of laudanosine.[6] | Primarily used for identification and characterization of metabolites; quantitative validated methods are not readily found in the literature. Derivatization is likely required.[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method, adapted from Ferrara et al. (2007), is highly sensitive and selective for the determination of laudanosine in post-mortem specimens.[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of blood or 1 g of homogenized tissue, add an internal standard (e.g., vecuronium).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: Synergy Max RP 150 x 2.1 mm.[1]
-
Mobile Phase: Gradient elution with a suitable solvent system (e.g., acetonitrile and water with a modifier like formic acid).
-
Flow Rate: As optimized for the column and system.
-
-
Mass Spectrometric Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+).[1]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for laudanosine and the internal standard.
-
High-Performance Liquid Chromatography (HPLC) with Fluorimetric Detection
This method, based on the work of Farenc et al. (1999) and another similar study, is a robust technique for quantifying laudanosine in plasma.[2][3]
-
Sample Preparation (Protein Precipitation):
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.[3]
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). A described mobile phase is 0.03 mol/L dipotassium hydrogen phosphate and acetonitrile (72:28, v/v).[3]
-
Flow Rate: Typically around 1.0 mL/min.[3]
-
-
Detection:
Gas Chromatography-Mass Spectrometry (GC-MS)
While a fully validated quantitative method for laudanosine by GC-MS was not found in the reviewed literature, a general approach for its analysis would involve the following steps. The primary use of GC-MS for laudanosine has been for identification purposes.[4][5]
-
Sample Preparation (Extraction and Derivatization):
-
Perform a liquid-liquid or solid-phase extraction to isolate laudanosine from the biological matrix.
-
Evaporate the extract to dryness.
-
Due to the low volatility of laudanosine, a derivatization step is necessary to form a more volatile and thermally stable compound. Silylation is a common derivatization technique for compounds with active hydrogens.
-
Reconstitute the derivatized sample in a suitable solvent for injection.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to ensure separation from other matrix components.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for increased sensitivity if target ions are known.
-
Mandatory Visualization
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method in forensic toxicology, ensuring the reliability and accuracy of the results.
References
- 1. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of atracurium and laudanosine in dog plasma during cardiopulmonary bypass by high performance liquid chromatography with fluorometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of laudanosine, an atracurium metabolite, following a fatal drug-related shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a direct injection-GC-MS method for the quantification of volatile alcohols in blood and vitreous humor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Laudanosine Across Key Animal Models: A Guide for Researchers
For Immediate Release – A comprehensive analysis of the pharmacokinetic profiles of laudanosine, a primary metabolite of the neuromuscular blocking agents atracurium and cisatracurium, reveals significant variability across different animal models. This guide synthesizes available experimental data for researchers, scientists, and drug development professionals to facilitate a deeper understanding of laudanosine's disposition in dogs, rabbits, and rats. Data on the pharmacokinetics of laudanosine in cats remains limited in publicly available literature.
Laudanosine, a tertiary amine isoquinoline alkaloid, is known to cross the blood-brain barrier and has been associated with central nervous system excitation. Understanding its pharmacokinetic properties—how it is absorbed, distributed, metabolized, and eliminated—is crucial for the preclinical safety assessment of atracurium and cisatracurium.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of laudanosine following intravenous administration in various animal species.
| Parameter | Dog | Rabbit | Rat | Cat |
| Elimination Half-life (t½) | 113 ± 24 min[1] | Data Unavailable | Data Unavailable | Data Unavailable |
| Clearance (CL) | 25 ± 8 mL/kg/min[1] | Data Unavailable | Data Unavailable | Data Unavailable |
| Volume of Distribution (Vd) | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| Area Under the Curve (AUC) | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| Protein Binding | Data Unavailable | Data Unavailable | 80%[2] | Data Unavailable |
| Renal Excretion (% of dose) | 0.5 - 12% (unchanged)[1] | Data Unavailable | 15-20%[2] | Data Unavailable |
Experimental Methodologies
The data presented in this guide are derived from studies employing specific experimental protocols to assess the pharmacokinetics of laudanosine.
Canine Studies
In a notable study, eight dogs were anesthetized with halothane.[1] Laudanosine was administered as an intravenous bolus at a dose of 1 mg/kg.[1] Blood pressure and electroencephalogram (EEG) were monitored throughout the experiment.[1] Plasma, cerebrospinal fluid (CSF), urine, and bile samples were collected to determine laudanosine concentrations using liquid chromatography.[1] This methodology allowed for the determination of the elimination half-life and clearance of laudanosine in this species.[1]
Rabbit Studies
Rat Studies
In rats, laudanosine plasma concentrations were measured by high-performance liquid chromatography following its administration.[2] Studies have utilized intravenous bolus doses of 10-20 mg/kg to investigate its effects.[4] It has been determined that protein binding of laudanosine in rats is approximately 80%, with 15-20% of the compound being excreted by the kidneys.[2]
Feline Studies
Direct pharmacokinetic data for laudanosine in cats is scarce. One study investigated the effects of laudanosine in "nephrectomized" cats, where cardiovascular effects were observed following bolus doses of 2 mg/kg. However, this study did not report specific pharmacokinetic parameters.
Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the processes involved in a typical pharmacokinetic study, the following diagrams illustrate the experimental workflow and the metabolic fate of atracurium, which leads to the formation of laudanosine.
References
- 1. The metabolic disposition of laudanosine in dog, rabbit, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convulsive effects and pharmacokinetics of laudanosine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laudanosine (a metabolite of atracurium) increases the minimum alveolar concentration of halothane in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
(+-)-Laudanosine proper disposal procedures
Proper disposal of (+-)-Laudanosine is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. As a toxic substance, it requires handling as hazardous waste. This guide provides a comprehensive, step-by-step procedure for its safe management and disposal.
Immediate Safety and Handling
Before handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is in use to prevent exposure.
-
Engineering Controls : Handle the material exclusively under a chemical fume hood to control airborne dust or vapors.[1]
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear appropriate chemical-resistant gloves.[1]
-
Eye Protection : Use safety glasses with side shields or goggles.[1]
-
Respiratory Protection : If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
-
Lab Coat : A standard lab coat is required to prevent skin contact.
-
Waste Characterization and Segregation
Properly identifying and segregating this compound waste is the first and most critical step in the disposal process.
-
Hazard Identification : this compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2] It must be treated as hazardous chemical waste.
-
Waste Segregation :
-
Do Not Mix : Never mix this compound waste with other waste streams, such as non-hazardous trash, aqueous waste, or other chemical wastes.[3][4]
-
Original Containers : Whenever possible, leave the chemical in its original container to ensure it is clearly identified.[3]
-
Contaminated Materials : Any materials contaminated with this compound, such as pipette tips, weigh boats, gloves, or absorbent paper, must also be disposed of as hazardous waste.
-
Chemical Waste Disposal Protocol
Follow these procedural steps to ensure the safe collection, storage, and disposal of this compound waste.
Step 1: Container Selection and Labeling
-
Select a waste container that is compatible with this compound, is in good condition, and has a secure, screw-top cap.[5]
-
Label the container clearly with the words "Hazardous Waste."[5]
-
The label must include the full chemical name, "this compound," and list all components of any mixtures.[5]
-
Clearly indicate the associated hazards (e.g., "Toxic").[5]
Step 2: Waste Accumulation
-
Place solid waste (e.g., powder, contaminated consumables) directly into the designated hazardous waste container.
-
For solutions, use a designated liquid waste container.
-
Keep the waste container securely capped at all times, except when adding waste.[5]
-
Do not overfill the container; leave at least one inch of headroom to allow for expansion.[5]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be at or near the point of generation.
-
Ensure the SAA is away from drains and incompatible materials.[2][5]
Step 4: Arranging for Disposal
-
Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not pour this compound waste down the drain or dispose of it in regular trash.[2] This material must be sent to an approved waste disposal plant.[1][3]
Step 5: Decontamination
-
Thoroughly decontaminate any surfaces that may have come into contact with this compound using an appropriate cleaning procedure.
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.
Hazard and Regulatory Data
The following table summarizes key quantitative data for this compound, which is essential for completing waste disposal documentation.
| Data Point | Value | Source(s) |
| GHS Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled | [2] |
| GHS Precautionary Statements | P280, P301+P310, P302+P352, P304+P340, P405, P501 | [3][6] |
| UN Number (for transport) | Not explicitly assigned; transport as "ALKALOIDS, SOLID, N.O.S." or "ALKALOID SALTS, SOLID, N.O.S." | [2] |
| Primary Hazard Class | 6.1 (Toxic Substances) | [2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling (+-)-Laudanosine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling (+-)-Laudanosine, a benzyltetrahydroisoquinoline alkaloid. Adherence to these guidelines is critical due to the compound's toxicity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] The primary routes of exposure are oral, dermal, and inhalation. Therefore, comprehensive personal protective equipment is mandatory to minimize risk.
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood or an exhaust booth with a high-efficiency particulate air (HEPA) filter to minimize inhalation exposure.[2]
Personal Protective Equipment (PPE) Summary:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). | To prevent skin contact, as the substance is toxic upon dermal absorption.[2] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | To protect eyes from dust particles and potential splashes. |
| Skin and Body Protection | A lab coat or protective suit. Ensure cuffs are tucked into gloves. | To prevent contamination of personal clothing and skin.[2] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if ventilation is inadequate or when handling bulk quantities where dust generation is likely. | To prevent inhalation of toxic dust particles.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation and Pre-Handling Check:
-
Ensure the chemical fume hood or other ventilated enclosure is functioning correctly.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Have a designated waste container for this compound contaminated materials.
2. Handling the Compound:
-
Don the appropriate PPE as specified in the table above.
-
Handle the solid material carefully to avoid generating dust.[2]
-
If weighing the compound, do so within a ventilated enclosure.
-
For solution preparation, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling Procedures:
-
After handling, decontaminate the work area.
-
Carefully remove PPE, avoiding self-contamination. Gloves should be removed last and disposed of immediately.
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Classification: this compound waste is considered hazardous waste.
-
Disposal Method:
-
Do not dispose of with household garbage or pour down the drain.
-
Collect all waste material (including contaminated PPE) in a clearly labeled, sealed container.
-
Disposal must be carried out in accordance with local, state, and federal regulations for hazardous waste.[2] Contact your institution's environmental health and safety (EHS) office for specific guidance.
-
Visualized Workflow for PPE Selection
The following diagram illustrates the logical steps for selecting and using appropriate PPE when handling this compound.
Caption: A workflow diagram for selecting and using Personal Protective Equipment (PPE) when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
